Mitapivat
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-[4-(cyclopropylmethyl)piperazine-1-carbonyl]phenyl]quinoline-8-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c29-24(28-15-13-27(14-16-28)17-18-6-7-18)20-8-10-21(11-9-20)26-32(30,31)22-5-1-3-19-4-2-12-25-23(19)22/h1-5,8-12,18,26H,6-7,13-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYGBKHKBBXDAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260075-17-9 | |
| Record name | Mitapivat | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260075179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mitapivat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16236 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MITAPIVAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WTV10SIKH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mitapivat mechanism of action in pyruvate kinase deficiency
An In-Depth Technical Guide on the Core Mechanism of Action of Mitapivat in Pyruvate Kinase Deficiency
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Pyruvate kinase (PK) deficiency is a rare, autosomal recessive hereditary disorder resulting from mutations in the PKLR gene, leading to chronic hemolytic anemia.[1][2] The deficiency impairs the function of the erythrocyte pyruvate kinase (PKR) enzyme, a critical component of the glycolytic pathway responsible for adenosine triphosphate (ATP) generation in red blood cells (RBCs).[3][4] this compound (formerly AG-348) is a first-in-class, oral, small-molecule allosteric activator of the PKR enzyme.[5] It represents a disease-modifying therapy that directly targets the underlying enzymatic defect in PK deficiency. This document provides a detailed overview of this compound's mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual diagrams of key pathways and workflows.
Core Mechanism of Action: Allosteric Activation of Pyruvate Kinase-R (PKR)
The fundamental cause of PK deficiency is the reduced activity and/or stability of the PKR enzyme. PKR catalyzes the final, rate-limiting step in glycolysis: the conversion of phosphoenolpyruvate (PEP) to pyruvate, which is coupled with the production of ATP. In healthy individuals, PKR exists as a homotetramer, and its activity is allosterically promoted by fructose-1,6-bisphosphate (FBP). Many mutations associated with PK deficiency destabilize this active tetrameric state, leading to impaired catalytic function.
This compound acts as a potent allosteric activator of PKR. Its mechanism involves:
-
Direct Binding: this compound binds to a specific allosteric site on the PKR tetramer, which is distinct from the binding site of the natural activator, FBP.
-
Enzyme Stabilization: This binding induces a conformational change that stabilizes the active tetrameric form of the enzyme.
-
Enhanced Activity: By stabilizing the active conformation, this compound enhances the enzyme's affinity for its substrate, PEP, and increases its catalytic efficiency.
-
Broad Efficacy: A key feature of this compound is its ability to activate both wild-type and a wide variety of mutant PKR enzymes, including many that do not respond to activation by FBP.
Biochemical and Cellular Consequences
The activation of PKR by this compound initiates a cascade of downstream effects that address the metabolic deficiencies in PK-deficient RBCs.
-
Restoration of Glycolysis: By enhancing PKR activity, this compound restores the normal flow of the glycolytic pathway.
-
Increased ATP Production: The increased conversion of PEP to pyruvate leads to a significant rise in ATP levels. Since RBCs rely almost exclusively on glycolysis for energy, this restoration of ATP is critical for cell health and maintenance.
-
Decreased 2,3-DPG Levels: The metabolic block at the PKR step in PK deficiency causes an accumulation of upstream metabolites, most notably 2,3-diphosphoglycerate (2,3-DPG). By reactivating PKR, this compound reduces the levels of these upstream metabolites, including 2,3-DPG.
-
Improved RBC Health and Longevity: The correction of the energy deficit (increased ATP) improves RBC membrane integrity and overall cellular homeostasis. This leads to a prolonged lifespan for the RBCs, thereby reducing the rate of hemolysis.
-
Amelioration of Anemia: The reduction in chronic hemolysis results in a sustained increase in hemoglobin levels and an overall improvement in the patient's anemic state.
Quantitative Data on this compound Efficacy
The therapeutic effects of this compound have been quantified in ex vivo studies on patient cells and confirmed in large-scale clinical trials.
Data Presentation
Table 1: Ex Vivo Effects of this compound on Human Pyruvate Kinase Deficient Red Blood Cells
| Parameter | Mean Increase from Baseline | Range of Increase | Study Reference |
|---|---|---|---|
| PKR Activity (24h incubation) | 1.8-fold | 1.2 to 3.4-fold |
| ATP Levels (24h incubation) | 1.5-fold | 1.0 to 2.2-fold | |
Table 2: Key Efficacy Endpoints from the Phase 3 ACTIVATE Trial (Non-Regularly Transfused Adults)
| Endpoint | This compound Arm (n=40) | Placebo Arm (n=40) | P-value | Study Reference |
|---|---|---|---|---|
| Hemoglobin Response Rate* | 40% (16 patients) | 0% (0 patients) | <0.001 | |
| Average Change in Hemoglobin | +1.62 g/dL | -0.15 g/dL | <0.001 |
*Defined as a sustained ≥1.5 g/dL increase in hemoglobin from baseline.
Table 3: Impact of this compound on Markers of Hemolysis and Hematopoiesis (ACTIVATE Trial)
| Marker | Change in this compound Arm | Change in Placebo Arm | Significance | Study Reference |
|---|---|---|---|---|
| Indirect Bilirubin | Significant Decrease | No Significant Change | Significant | |
| Lactate Dehydrogenase (LDH) | Significant Decrease | No Significant Change | Significant | |
| Haptoglobin | Significant Increase | No Significant Change | Significant |
| Absolute Reticulocyte Count | Significant Decrease | No Significant Change | Significant | |
Experimental Protocols
The following methodologies are representative of the key experiments used to characterize the mechanism and efficacy of this compound.
Protocol 1: Ex Vivo Assessment of this compound on PKD Red Blood Cells
This protocol is based on the methods described in studies evaluating the direct effects of this compound on patient-derived erythrocytes.
-
Sample Collection and Preparation:
-
Whole blood is collected from PK deficiency patients and healthy controls into heparinized tubes.
-
Red blood cells are isolated by centrifugation and washed three times with a phosphate-buffered saline (PBS) solution to remove plasma and buffy coat.
-
RBCs are resuspended to a specified hematocrit (e.g., 20%) in a nutrient-rich incubation medium (e.g., RPMI-1640 supplemented with glutamine and antibiotics).
-
-
Incubation with this compound:
-
The RBC suspension is divided into aliquots.
-
This compound (AG-348), dissolved in a suitable solvent like DMSO, is added to treatment aliquots to achieve final concentrations ranging from nanomolar to micromolar (e.g., 0.1, 1, 10 µM).
-
A vehicle control (DMSO only) is added to control aliquots.
-
Samples are incubated under standard cell culture conditions (37°C, 5% CO₂) for specified time points (e.g., 6 hours and 24 hours).
-
-
PKR Activity Assay:
-
Post-incubation, RBCs are lysed to release intracellular contents.
-
PKR enzyme activity is measured using a spectrophotometric assay. This assay couples the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH), which can be monitored as a decrease in absorbance at 340 nm.
-
Activity is calculated and expressed as units per gram of hemoglobin (U/g Hb).
-
-
ATP Level Measurement:
-
Intracellular ATP is extracted from an aliquot of the incubated RBCs using a method like trichloroacetic acid precipitation.
-
ATP concentration is quantified using a luciferin-luciferase-based bioluminescence assay, with luminescence measured on a luminometer.
-
ATP levels are normalized to hemoglobin concentration.
-
Protocol 2: Phase 3 Clinical Trial Design (ACTIVATE Study)
This protocol summarizes the design of the pivotal ACTIVATE trial (NCT03548220), which was crucial for the regulatory approval of this compound.
-
Study Design: A global, randomized, multicenter, double-blind, placebo-controlled study.
-
Patient Population: Adult patients with PK deficiency who were not receiving regular blood transfusions (n=80).
-
Randomization: Patients were randomized in a 1:1 ratio to receive either this compound or a matching placebo.
-
Dosing Regimen:
-
Dose Escalation Period (12 weeks): this compound was initiated at 5 mg twice daily and titrated up to 20 mg or 50 mg twice daily based on safety and hemoglobin response.
-
Fixed-Dose Period (12 weeks): Patients continued on their established dose.
-
-
Primary Endpoint: The primary efficacy endpoint was the rate of "hemoglobin response," defined as a sustained increase in hemoglobin of ≥1.5 g/dL from baseline at two or more scheduled assessments (weeks 16, 20, and 24) during the fixed-dose period.
-
Secondary Endpoints: Key secondary endpoints included the average change from baseline in hemoglobin, changes in markers of hemolysis (bilirubin, LDH, haptoglobin), markers of hematopoiesis (reticulocyte count), and patient-reported outcomes.
-
Safety Monitoring: Adverse events were monitored throughout the trial.
Conclusion
This compound presents a paradigm shift in the treatment of pyruvate kinase deficiency, moving beyond supportive care to a targeted, disease-modifying therapy. Its mechanism as an allosteric activator of the PKR enzyme directly addresses the fundamental metabolic defect in the red blood cells of affected patients. By stabilizing the active form of PKR, this compound effectively increases enzymatic activity, leading to the restoration of ATP production and the normalization of upstream metabolite levels. This correction of the intracellular energy deficit improves RBC health, reduces hemolysis, and leads to clinically meaningful and sustained improvements in anemia. The robust quantitative data from ex vivo experiments and pivotal Phase 3 clinical trials provide compelling evidence of its efficacy and safety profile, establishing this compound as a foundational therapy for adults with PK deficiency.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. Agios Announces Publication of Data for this compound from Core and Extension Phases of the DRIVE PK Study in Patients with Pyruvate Kinase Deficiency in the New England Journal of Medicine – Agios Pharmaceuticals, Inc. [investor.agios.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. The first oral PKR allosteric activator mitabivat phase 3 clinical success! - Knowledge - Hefei Home Sunshine Pharmaceutical Technology Co., Ltd [hsppharma.com]
- 5. This compound, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]
Biochemical pathway of Mitapivat in red blood cells
An In-depth Technical Guide to the Biochemical Pathway of Mitapivat in Red Blood Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (formerly AG-348) is a first-in-class, oral, allosteric activator of the erythrocyte pyruvate kinase (PKR) enzyme.[1][2] It is approved for the treatment of hemolytic anemia in adults with pyruvate kinase (PK) deficiency, a rare genetic disorder characterized by chronic hemolysis.[1][3] By directly targeting the underlying enzymatic defect, this compound enhances the glycolytic pathway in red blood cells (RBCs). This action increases adenosine triphosphate (ATP) production and decreases levels of 2,3-diphosphoglycerate (2,3-DPG), addressing the metabolic abnormalities that lead to premature RBC destruction.[2] This guide details the core biochemical mechanism of this compound, presents key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and provides visual diagrams of the pathway and experimental workflows.
Core Biochemical Pathway of this compound
Mature red blood cells lack mitochondria and rely exclusively on anaerobic glycolysis for their energy needs. The enzyme pyruvate kinase (PKR) is a critical regulator of this pathway, catalyzing the final, rate-limiting, ATP-generating step: the conversion of phosphoenolpyruvate (PEP) to pyruvate.
In PK deficiency, mutations in the PKLR gene lead to an unstable or dysfunctional PKR enzyme, impairing glycolysis. This results in a deficiency of ATP and a buildup of upstream metabolites, including 2,3-DPG. The lack of ATP compromises RBC membrane integrity, leading to cellular damage and premature clearance from circulation (hemolysis).
This compound acts as an allosteric activator of PKR. Its mechanism involves:
-
Binding: this compound binds to a specific pocket at the dimer-dimer interface of the PKR tetramer. This binding site is distinct from that of the natural allosteric activator, fructose-1,6-bisphosphate (FBP).
-
Stabilization: This binding stabilizes the enzyme in its active tetrameric R-state conformation.
-
Activation: By enhancing the enzyme's affinity for its substrate (PEP), this compound increases the catalytic activity of both wild-type and a wide range of mutant PKR enzymes.
The direct consequence of PKR activation is a restoration of normal glycolytic flux. This leads to two primary downstream metabolic changes:
-
Increased ATP Levels: Enhanced conversion of PEP to pyruvate drives the net production of ATP. This restores the energy supply needed for RBC membrane maintenance and overall cell health.
-
Decreased 2,3-DPG Levels: By "pulling" the glycolytic pathway forward, this compound reduces the accumulation of the upstream intermediate 2,3-DPG. In sickle cell disease, elevated 2,3-DPG is deleterious as it stabilizes the deoxygenated state of hemoglobin S (HbS), promoting polymerization and sickling.
Quantitative Data Summary
The effects of this compound have been quantified in numerous preclinical and clinical studies. The tables below summarize key findings.
Table 1: Pharmacodynamic & Efficacy Data
| Parameter | Observation | Study Context | Citation |
|---|---|---|---|
| PKR Activity | ~2- to 6-fold increase | Biochemical studies with recombinant PKR | |
| Up to 3.4-fold increase | In vitro studies with human PK-deficient RBCs | ||
| ATP Levels | Up to 2.4-fold increase | In vitro studies with human PK-deficient RBCs | |
| Max 60% increase from baseline | Phase 1 multiple ascending dose study (Day 14) | ||
| 2,3-DPG Levels | Max 47% decrease from baseline | Phase 1 multiple ascending dose study (Day 14) | |
| 17% decline | Clinical study data | ||
| Hemoglobin (Hb) | >1.0 g/dL increase in 50% of patients | Phase 2 study in PK deficiency |
| | Mean 1.38 g/dL increase from baseline | 24-week study in Sickle Cell Disease (SCD) | |
Table 2: Pharmacokinetic Profile
| Parameter | Value | Study Context | Citation |
|---|---|---|---|
| Absolute Bioavailability | ~73% | Single dose study | |
| Mean Cmax (Steady State) | 101.2 ng/mL | 5 mg BID dose | |
| 389.9 ng/mL | 20 mg BID dose | ||
| 935.2 ng/mL | 50 mg BID dose | ||
| Terminal Half-life | 3–6 hours | Phase 1 studies |
| Metabolism | Primarily hepatic via CYP3A4 | Drug metabolism studies | |
Experimental Protocols
The characterization of this compound's effects relies on a combination of enzymatic, cellular, and metabolomic assays.
Protocol: Ex Vivo PKR Stability and Activity Assay
Objective: To determine the effect of this compound on the stability and activity of the PKR enzyme in patient-derived red blood cells.
Methodology:
-
Sample Collection: Whole blood is collected from patients with PK deficiency.
-
RBC Isolation: Red blood cells are isolated from whole blood, typically through centrifugation and removal of plasma and buffy coat. Leukodepletion may be performed to ensure purity.
-
Ex Vivo Treatment: Isolated RBCs are incubated ex vivo with a specified concentration of this compound (e.g., 2 µM) or a vehicle control for a defined period.
-
Enzyme Stability Measurement: The thermal stability of PKR is assessed. Treated RBCs are subjected to heat stress (e.g., at a specific temperature for a set time), after which the cells are lysed.
-
Activity Measurement: The residual enzymatic activity of PKR in the lysate is measured. This is typically done using a spectrophotometric assay that couples the production of pyruvate to the oxidation of NADH by lactate dehydrogenase, measuring the decrease in absorbance at 340 nm.
-
Data Analysis: The residual PK activity in this compound-treated samples is compared to vehicle-treated controls to determine the stabilizing effect of the compound.
Protocol: Metabolomic Profiling of Red Blood Cells
Objective: To quantify the impact of this compound on key glycolytic metabolites such as ATP and 2,3-DPG.
Methodology:
-
Sample Preparation: Leukodepleted RBCs are obtained from fresh whole blood samples collected from patients at baseline and at various timepoints during this compound treatment.
-
Metabolite Extraction: A stepwise extraction protocol is used to separate metabolites, lipids, and proteins from the RBCs. This often involves quenching metabolic activity with a cold solvent (e.g., methanol/acetonitrile mixture) followed by extraction.
-
Analysis by Mass Spectrometry: The metabolite-containing extracts are analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This technique separates the individual metabolites chromatographically and then detects and quantifies them based on their mass-to-charge ratio.
-
Data Quantification: The levels of specific metabolites (ATP, 2,3-DPG, PEP, pyruvate, etc.) are quantified by comparing their signal intensity to that of known standards.
-
Statistical Analysis: Changes in metabolite levels from baseline and between treatment and placebo groups are assessed for statistical significance.
Conclusion
This compound represents a targeted therapeutic approach that directly addresses the core metabolic defect in PK deficiency and shows potential for other hemolytic anemias. By allosterically activating the PKR enzyme, it effectively restores glycolytic pathway activity in red blood cells. This mechanism leads to quantifiable and clinically meaningful improvements in cellular energy levels (ATP) and reductions in deleterious metabolites (2,3-DPG), ultimately enhancing red blood cell health and longevity. The experimental protocols outlined provide a robust framework for evaluating the biochemical and clinical impact of PKR activators in drug development.
References
Mitapivat's Effect on ATP and 2,3-DPG Levels in Erythrocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Mitapivat, a first-in-class oral activator of the pyruvate kinase (PK) enzyme. The focus is on its core mechanism of action: the modulation of adenosine triphosphate (ATP) and 2,3-diphosphoglycerate (2,3-DPG) levels within erythrocytes. This document synthesizes data from preclinical and clinical studies, outlines detailed experimental methodologies for key assays, and presents visual diagrams of the biochemical pathways and experimental workflows involved.
Core Mechanism of Action
Erythrocytes, lacking mitochondria, are entirely dependent on anaerobic glycolysis for their energy supply in the form of ATP.[1] Pyruvate kinase (PK) is a critical, rate-limiting enzyme in this pathway, catalyzing the final step: the conversion of phosphoenolpyruvate (PEP) to pyruvate, which generates ATP.[1][2] In various hemolytic anemias, such as Pyruvate Kinase Deficiency (PKD) and Sickle Cell Disease (SCD), impaired PK activity leads to decreased ATP production and an accumulation of upstream metabolites.[1][3]
One crucial upstream metabolite is 2,3-DPG, produced via the Rapoport-Luebering shunt. Elevated 2,3-DPG levels decrease hemoglobin's affinity for oxygen, promoting oxygen release to tissues. While this is a normal physiological response to anemia, in conditions like SCD, high 2,3-DPG levels are deleterious as they stabilize the deoxygenated state of sickle hemoglobin (HbS), promoting its polymerization and subsequent erythrocyte sickling.
This compound is an allosteric activator of the erythrocyte-specific isoform of pyruvate kinase (PKR). It binds to a site distinct from the enzyme's natural activator, fructose-1,6-bisphosphate (FBP), stabilizing the active tetrameric form of PKR. This enhancement of PKR activity, effective for both wild-type and various mutant forms of the enzyme, directly addresses the metabolic defects. By increasing the glycolytic flux towards pyruvate, this compound boosts the production of ATP and simultaneously decreases the concentration of the upstream intermediate 2,3-DPG. The restoration of these metabolite levels helps improve erythrocyte energy homeostasis, membrane integrity, and lifespan, thereby reducing hemolysis and ameliorating anemia.
Caption: this compound allosterically activates PKR, boosting ATP and reducing 2,3-DPG.
Quantitative Data on ATP and 2,3-DPG Modulation
Clinical and preclinical studies have consistently demonstrated this compound's ability to alter erythrocyte ATP and 2,3-DPG levels. The following tables summarize key quantitative findings across different disease models and patient populations.
Table 1: Effects of this compound in Sickle Cell Disease (SCD)
| Parameter | Study Type | Observation | Source |
| PKR Activity | Ex vivo (SCD erythrocytes) | Mean increase of 129% following treatment. | |
| ATP Levels | Ex vivo (SCD erythrocytes) | Mean increase of a similar magnitude to PKR activity. | |
| 2,3-DPG Levels | Ex vivo (SCD erythrocytes) | Declined by 17%. | |
| ATP Levels | Phase 1 Clinical Trial (NCT04000165) | Dose-dependent increase observed. | |
| 2,3-DPG Levels | Phase 1 Clinical Trial (NCT04000165) | Dose-dependent decrease observed. | |
| ATP & 2,3-DPG | Multi-omics Clinical Study (NCT04610866) | Significantly increased ATP and decreased 2,3-DPG levels. |
Table 2: Effects of this compound in Pyruvate Kinase Deficiency (PKD) and Thalassemia
| Parameter | Study Type / Disease | Observation | Source |
| ATP Levels | Ex vivo (β-thalassemia erythrocytes) | Increased following treatment. | |
| ATP Levels | Mouse Model (β-thalassemia) | Increased ATP levels observed. | |
| ATP Levels | Clinical Trial (PKD) | This compound increased ATP levels in red blood cells. | |
| 2,3-DPG Levels | Clinical Trial (PKD) | A build-up of upstream metabolites, including 2,3-DPG, is a hallmark of the disease which this compound addresses. | |
| ATP & 2,3-DPG | Healthy Volunteers & Mice | Dose-dependent increase in ATP and decrease in 2,3-DPG. |
Experimental Protocols
The accurate quantification of ATP and 2,3-DPG in erythrocytes is crucial for evaluating the pharmacodynamic effects of this compound. Below are detailed methodologies synthesized from practices reported in relevant studies.
A. Sample Collection and Preparation
-
Whole Blood Collection: Collect venous blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Leukocyte Depletion: To ensure measurements are specific to erythrocytes, remove leukocytes and platelets. This can be achieved by passing the whole blood through a leukoreduction filter or by buffy coat removal following centrifugation.
-
Erythrocyte Isolation: Centrifuge the leukodepleted blood. Aspirate and discard the plasma and any remaining buffy coat. Wash the remaining erythrocyte pellet with a buffered saline solution (e.g., PBS) and centrifuge again. Repeat the wash step as necessary.
-
Hematocrit Determination: Measure the hematocrit of the final packed red blood cell suspension to normalize metabolite concentrations.
B. Metabolite Extraction
-
Cell Lysis and Protein Precipitation: A common and effective method for extracting small molecule metabolites like ATP and 2,3-DPG is acid precipitation.
-
Add a known volume of packed erythrocytes to a cold solution of perchloric acid (PCA), typically 0.6M. This lyses the cells and precipitates proteins.
-
Vortex the mixture thoroughly and incubate on ice.
-
Centrifuge at high speed in a refrigerated centrifuge to pellet the precipitated protein.
-
Carefully collect the supernatant, which contains the soluble metabolites.
-
For some assays, neutralization of the acidic extract is required. This can be done by adding a base such as potassium bicarbonate (K2CO3).
C. Quantification of ATP and 2,3-DPG
Two primary analytical methods are used for the accurate measurement of ATP and 2,3-DPG.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Principle: This is a highly sensitive and specific method for quantifying multiple metabolites simultaneously. The neutralized extract is injected into a liquid chromatograph, which separates the metabolites based on their physicochemical properties. The separated molecules are then ionized and detected by a mass spectrometer, which identifies them based on their unique mass-to-charge ratio.
-
Procedure: A validated LC-MS/MS assay with established lower limits of quantitation is used. Stable isotope-labeled internal standards for ATP and 2,3-DPG are added to the samples prior to extraction to account for any sample loss or matrix effects. A standard curve is generated using known concentrations of pure ATP and 2,3-DPG to enable absolute quantification.
-
Data Normalization: Final concentrations are typically expressed per volume of packed erythrocytes (e.g., µmol/mL RBCs) by dividing the measured amount by the sample's hematocrit.
-
-
Enzymatic Spectrophotometric Assays:
-
Principle: These assays use specific enzymes that catalyze reactions involving the metabolite of interest, leading to a change in the absorbance of NAD(P)H at 340 nm.
-
2,3-DPG Assay: A commercially available kit (e.g., Roche, though availability may vary) can be used. The assay is based on the enzymatic cleavage of 2,3-DPG by phosphoglycerate mutase and subsequent reactions that lead to the oxidation of NADH, which is measured spectrophotometrically.
-
ATP Assay: ATP can be measured using a luciferase-based bioluminescence assay. In the presence of ATP, the enzyme luciferase catalyzes the oxidation of luciferin, producing light. The amount of light emitted is directly proportional to the ATP concentration and is measured with a luminometer.
-
Implementation: These assays can be adapted for use in microplates or with centrifugal analyzers for higher throughput.
-
Caption: A typical workflow for measuring erythrocyte ATP and 2,3-DPG levels.
References
The Genesis of a First-in-Class Red Cell Metabolic Modulator: A Technical Guide to the Discovery and Development of Mitapivat (AG-348)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitapivat (formerly AG-348), marketed as Pyrukynd®, is a first-in-class, orally administered, allosteric activator of the pyruvate kinase (PK) enzyme. Its development marks a significant advancement in the treatment of hemolytic anemias, shifting the paradigm from supportive care to targeted therapy that addresses the underlying metabolic defects within red blood cells (RBCs). This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical validation, and extensive clinical development of this compound for pyruvate kinase (PK) deficiency, thalassemia, and sickle cell disease. It includes summaries of key quantitative data, detailed experimental methodologies, and visualizations of critical pathways and processes to offer a comprehensive resource for the scientific community.
Introduction: The Rationale for Pyruvate Kinase Activation
Mature red blood cells lack mitochondria and are entirely dependent on the glycolytic pathway for the production of adenosine triphosphate (ATP), the essential energy currency for maintaining cellular integrity, ion gradients, and membrane deformability. Pyruvate kinase (PK) is a critical, rate-limiting enzyme that catalyzes the final step in glycolysis: the conversion of phosphoenolpyruvate (PEP) to pyruvate, which generates a net gain of ATP.[1]
Genetic mutations in the PKLR gene can lead to PK deficiency, a rare hereditary disorder characterized by reduced PK enzyme activity. This enzymatic defect impairs glycolysis, leading to a chronic energy deficit in RBCs. The consequences are two-fold: a decrease in ATP levels compromises RBC health and leads to premature destruction (hemolysis), and a buildup of the upstream metabolite 2,3-diphosphoglycerate (2,3-DPG) decreases hemoglobin's affinity for oxygen.[1][2] The therapeutic hypothesis was that activating the residual mutant and/or wild-type PK enzyme could restore normal RBC metabolism, thereby increasing ATP levels, extending RBC lifespan, and alleviating anemia.[3] This concept laid the groundwork for the discovery of this compound.
Discovery and Preclinical Development of this compound (AG-348)
This compound, a quinolone sulfonamide derivative, was identified through medicinal chemistry efforts to find small-molecule allosteric activators of the red cell-specific isoform of pyruvate kinase (PKR).[3] The goal was to discover a compound that could bind to and stabilize the active tetrameric state of the enzyme, enhancing its catalytic efficiency.
Mechanism of Action
This compound is an allosteric activator that binds to a pocket at the dimer-dimer interface of the PKR tetramer, a site distinct from that of the natural allosteric activator, fructose-1,6-bisphosphate (FBP). This binding induces a conformational change that stabilizes the enzyme in its active R-state, increasing its affinity for the substrate PEP. This activation leads to a "left-shift" in the PEP saturation curve, meaning the enzyme can function more efficiently at lower substrate concentrations. The downstream metabolic consequences are a decrease in the levels of upstream glycolytic intermediates, most notably 2,3-DPG, and an increase in the production of pyruvate and ATP.
Preclinical Efficacy
This compound demonstrated potent activation of both wild-type (WT) and various mutant PKR enzymes in biochemical assays. In ex vivo studies using RBCs from patients with PK deficiency, this compound treatment led to significant increases in PKR activity and ATP levels. Preclinical studies in animal models, such as the Hbbth3/+ mouse model for β-thalassemia, showed that oral administration of this compound improved anemia, reduced ineffective erythropoiesis, and decreased iron overload. In a mouse model of sickle cell disease (SCD), this compound increased ATP levels and was associated with reductions in leukocytosis, oxidative stress, and extramedullary hematopoiesis.
| Parameter | Model / System | Result | Reference |
| PKR Activation (AC50) | Recombinant WT PKR | 0.013 µM | |
| PKM2 Activation (AC50) | Recombinant PKM2 | 0.038 µM | |
| PKL Activation (AC50) | Recombinant PKL | 0.037 µM | |
| PKR Activity Increase | Ex vivo PK-deficient RBCs (24h) | Mean 1.8-fold increase (range: 1.2-3.4) | |
| ATP Level Increase | Ex vivo PK-deficient RBCs (24h) | Mean 1.5-fold increase (range: 1.0-2.2) | |
| Anemia Amelioration | Hbbth3/+ β-thalassemia mouse model | Increased Hb, enhanced red cell survival | |
| Metabolic Effects | Townes sickle cell mouse model | Increased ATP, decreased oxidative stress |
Clinical Development
The clinical development program for this compound has been extensive, spanning healthy volunteer studies and global pivotal trials across three distinct hemolytic anemias.
Phase I Studies
Initial Phase I studies in healthy volunteers evaluated the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound. The studies involved single ascending dose (SAD) and multiple ascending dose (MAD) cohorts. This compound was found to be safe and well-tolerated, with favorable pharmacokinetics. Importantly, dose-dependent changes in glycolytic intermediates, including a decrease in 2,3-DPG and an increase in ATP, were observed, confirming the drug's mechanism of action in humans.
| Parameter | Study Population | Key Findings | Reference |
| Absolute Bioavailability | Healthy Male Volunteers | ~73% | |
| Terminal Half-life | Healthy Volunteers | 3–6 hours | |
| Max ATP Increase | Healthy Volunteers (MAD, Day 14) | 60% from baseline | |
| Max 2,3-DPG Decrease | Healthy Volunteers (MAD, Day 14) | 47% from baseline | |
| Safety | Healthy Volunteers | Generally well-tolerated; most common AEs were headache and nausea. |
A subsequent Phase 1 dose-escalation study in adults with sickle cell disease (SCD) provided the first proof-of-concept in a patient population, showing that this compound was well-tolerated and led to increases in hemoglobin and ATP, and decreases in 2,3-DPG and markers of hemolysis.
Phase II Studies (DRIVE-PK)
The DRIVE-PK study was a Phase 2, open-label, dose-ranging trial in 52 adults with PK deficiency who were not regularly transfused. The study demonstrated that this compound induced clinically meaningful and robust increases in hemoglobin. 50% of patients achieved a hemoglobin increase of ≥1.0 g/dL. The results were durable, with improvements in hemoglobin and markers of hemolysis sustained for over three years in the extension phase of the study.
Phase III Pivotal Trials
The success of early-phase studies led to a broad Phase 3 program.
Pyruvate Kinase Deficiency (ACTIVATE & ACTIVATE-T)
-
ACTIVATE: A placebo-controlled trial in 80 non-regularly transfused adults with PK deficiency. The primary endpoint was hemoglobin response (a sustained increase of ≥1.5 g/dL).
-
ACTIVATE-T: A single-arm study in 27 regularly transfused adults with PK deficiency. The primary endpoint was a reduction in transfusion burden.
Thalassemia (ENERGIZE & ENERGIZE-T)
-
ENERGIZE: A placebo-controlled trial in 194 adults with non-transfusion-dependent (NTD) α- or β-thalassemia. The primary endpoint was hemoglobin response (an increase of ≥1.0 g/dL).
-
ENERGIZE-T: A placebo-controlled trial in 258 adults with transfusion-dependent (TD) α- or β-thalassemia. The primary endpoint was transfusion reduction response (a ≥50% reduction in transfused units).
Sickle Cell Disease (RISE UP)
-
RISE UP: A Phase 2/3 placebo-controlled trial in adults with SCD. The Phase 3 portion enrolled 207 patients to evaluate two primary endpoints: hemoglobin response and the annualized rate of sickle cell pain crises (SCPCs).
Summary of Phase III Efficacy Results
| Trial | Indication | N | Primary Endpoint | This compound Arm | Placebo Arm | P-value | Reference |
| ACTIVATE | PK Deficiency (NTD) | 80 | Hemoglobin Response (≥1.5 g/dL increase) | 40% | 0% | <0.0001 | |
| ACTIVATE-T | PK Deficiency (TD) | 27 | Transfusion Burden Reduction (≥33%) | 37% | N/A (Single Arm) | N/A | |
| ENERGIZE | Thalassemia (NTD) | 194 | Hemoglobin Response (≥1.0 g/dL increase) | 42.3% | 1.6% | <0.0001 | |
| ENERGIZE-T | Thalassemia (TD) | 258 | Transfusion Reduction Response (≥50%) | 30.4% | 12.6% | 0.0003 | |
| RISE UP | Sickle Cell Disease | 207 | Hemoglobin Response (≥1.0 g/dL increase) | Statistically Significant Improvement | Met Endpoint | Met Endpoint | |
| RISE UP | Sickle Cell Disease | 207 | Annualized Rate of SCPCs | Reduction Trend Observed | Did Not Meet Endpoint | Not Significant |
Regulatory Status
This compound (Pyrukynd®) was first approved by the U.S. Food and Drug Administration (FDA) in February 2022 for the treatment of hemolytic anemia in adults with PK deficiency. It received subsequent approval from the European Medicines Agency (EMA). Following the positive Phase 3 results, regulatory submissions have been filed for the treatment of both non-transfusion-dependent and transfusion-dependent thalassemia. Agios Pharmaceuticals has also announced plans to engage with the FDA to discuss the RISE UP trial results for a potential submission in sickle cell disease.
Detailed Experimental Protocols
This section outlines the methodologies for key assays used throughout the development of this compound.
Pyruvate Kinase (PK) Activity Assay
This is a coupled-enzyme assay that indirectly measures PK activity by monitoring the consumption of NADH.
-
Principle: Pyruvate kinase converts PEP and ADP to pyruvate and ATP. The pyruvate produced is then used by a second enzyme, lactate dehydrogenase (LDH), to oxidize NADH to NAD+, resulting in a decrease in absorbance at 340 nm. The rate of this absorbance decrease is directly proportional to the PK activity.
-
Reagents:
-
Assay Buffer: 0.05 M Imidazole-HCl buffer (pH 7.6) containing 0.12 M potassium chloride and 0.062 M magnesium sulfate.
-
Substrates: Phosphoenolpyruvate (PEP), Adenosine diphosphate (ADP).
-
Coupling System: Nicotinamide adenine dinucleotide (NADH), Lactate dehydrogenase (LDH) enzyme.
-
Test Compound: this compound (or vehicle control, e.g., DMSO).
-
Sample: Recombinant PK enzyme or red blood cell lysate.
-
-
Protocol:
-
Prepare a reaction mixture in a cuvette containing assay buffer, ADP, PEP, NADH, and LDH.
-
Incubate the mixture in a spectrophotometer set to 340 nm and 25°C for 4-5 minutes to reach temperature equilibrium and establish a baseline rate.
-
To measure activation, pre-incubate the PK enzyme sample with this compound or vehicle control for a defined period (e.g., 30 minutes) before adding it to the reaction mixture.
-
Initiate the reaction by adding the enzyme sample (or pre-incubated enzyme-compound mix) to the cuvette.
-
Immediately monitor the decrease in absorbance at 340 nm over time (e.g., for 4-5 minutes).
-
Calculate the rate of reaction (ΔA340/minute) from the initial linear portion of the curve. This rate is used to determine PK activity.
-
Red Blood Cell ATP Measurement
ATP levels in RBCs are commonly quantified using a luciferase-based luminescence assay.
-
Principle: The enzyme firefly luciferase utilizes ATP to catalyze the oxidation of D-luciferin, a reaction that produces light (bioluminescence). The intensity of the emitted light is directly proportional to the ATP concentration in the sample.
-
Reagents:
-
Lysis Buffer: Trichloroacetic acid (TCA) or a detergent-based buffer to lyse the RBCs and release intracellular contents.
-
ATP Detection Cocktail: A solution containing D-luciferin, firefly luciferase enzyme, and an appropriate buffer (e.g., Glycine-Tris buffer with MgSO4).
-
ATP Standard Solutions: For generating a standard curve.
-
-
Protocol:
-
Sample Preparation: Collect whole blood in EDTA tubes. To isolate RBCs, centrifuge the blood and remove the plasma and buffy coat.
-
Lysis: Lyse a known quantity of packed RBCs by adding a cold lysis buffer (e.g., TCA). This stops all enzymatic activity and releases the ATP.
-
Neutralization/Dilution: Neutralize the acidic lysate (if using TCA) and/or dilute it with an appropriate buffer to bring the ATP concentration within the linear range of the assay.
-
Luminescence Measurement: a. Pipette the diluted cell lysate into a luminometer tube or well of a microplate. b. Add the ATP Detection Cocktail to the sample. c. Immediately measure the light output (luminescence) using a luminometer. The signal is typically stable for about one minute.
-
Quantification: Determine the ATP concentration in the sample by comparing its luminescence reading to a standard curve generated using known concentrations of ATP.
-
Red Blood Cell 2,3-Diphosphoglycerate (2,3-DPG) Measurement
The measurement of 2,3-DPG often utilizes an enzymatic assay coupled to the consumption of NADH.
-
Principle: The assay relies on a series of enzymatic reactions. 2,3-DPG acts as a cofactor for phosphoglycerate mutase (PGM), which converts 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG). Subsequent enzymes (enolase, pyruvate kinase, and lactate dehydrogenase) link this reaction to the oxidation of NADH to NAD+, which is monitored as a decrease in absorbance at 340 nm. The rate of the reaction is proportional to the concentration of 2,3-DPG.
-
Reagents:
-
Deproteinizing Agent: Perchloric acid to lyse RBCs and precipitate proteins.
-
Neutralizing Agent: Potassium carbonate.
-
Reaction Mixture: Buffer, 3-PG, ADP, NADH, and the coupling enzymes (PGM, enolase, pyruvate kinase, LDH).
-
2,3-DPG Standard Solutions.
-
-
Protocol:
-
Sample Preparation: Collect venous blood and immediately deproteinize it with cold perchloric acid to lyse the cells and stop metabolism.
-
Extraction: Centrifuge the sample to pellet the precipitated protein.
-
Neutralization: Transfer the supernatant to a new tube and neutralize it with potassium carbonate. Centrifuge again to remove the potassium perchlorate precipitate. The resulting supernatant contains the 2,3-DPG.
-
Enzymatic Reaction: a. Add the neutralized sample supernatant to a reaction mixture containing all necessary substrates and coupling enzymes. b. Monitor the decrease in absorbance at 340 nm.
-
Quantification: Calculate the 2,3-DPG concentration by comparing the change in absorbance to that of known standards.
-
Conclusion
The development of this compound represents a landmark achievement in the targeted treatment of hemolytic anemias. By identifying and validating the activation of pyruvate kinase as a viable therapeutic strategy, its creators have provided a novel oral therapy that directly addresses the fundamental metabolic defect in diseases like PK deficiency. The comprehensive preclinical and clinical program has demonstrated its ability to improve hematological parameters and reduce disease burden not only in its primary indication but also showing significant promise in the more common disorders of thalassemia and sickle cell disease. This guide serves as a technical repository of the key data and methodologies that underpinned this successful drug development journey, offering valuable insights for future research in metabolic diseases and drug discovery.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AG-348 enhances pyruvate kinase activity in red blood cells from patients with pyruvate kinase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical studies of Mitapivat in hemolytic anemias
Preclinical Studies of Mitapivat in Hemolytic Anemias: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (formerly AG-348) is a first-in-class, oral, allosteric activator of the enzyme pyruvate kinase (PK). This enzyme plays a critical role in the final step of glycolysis in red blood cells (RBCs), a pathway essential for producing adenosine triphosphate (ATP), the primary energy currency of the cell. In several hereditary hemolytic anemias, including Pyruvate Kinase Deficiency (PKD), thalassemia, sickle cell disease (SCD), and hereditary spherocytosis (HS), defects in RBC metabolism lead to decreased ATP production, increased levels of 2,3-diphosphoglycerate (2,3-DPG), and subsequent premature RBC destruction (hemolysis).[1][2] Preclinical studies have demonstrated that by enhancing the activity of both wild-type and various mutant forms of pyruvate kinase, this compound can address these core metabolic defects, providing a strong rationale for its clinical development across a spectrum of hemolytic disorders.[1][3] This technical guide provides an in-depth summary of the key preclinical findings, experimental methodologies, and mechanisms of action of this compound in these conditions.
Core Mechanism of Action
The fundamental mechanism of this compound revolves around its ability to directly target and activate the red-cell specific isoform of pyruvate kinase (PKR).
-
Allosteric Activation: this compound binds to an allosteric site on the PKR enzyme tetramer, distinct from the natural activator fructose-1,6-bisphosphate (FBP). This binding stabilizes the enzyme in its active conformation.[4]
-
Enhanced Glycolysis: This stabilization increases the enzyme's affinity for its substrate, phosphoenolpyruvate (PEP). The enhanced catalytic activity boosts the rate of the final step of glycolysis.
-
Metabolic Reprogramming: The direct consequences of increased PKR activity are twofold:
-
Increased ATP Production: The conversion of PEP to pyruvate is coupled with the generation of ATP from ADP. Increased flux through this step elevates intracellular ATP levels.
-
Decreased 2,3-DPG Levels: By promoting the forward momentum of the glycolytic pathway, there is a reduction in the upstream metabolite 2,3-diphosphoglycerate (2,3-DPG).
-
These two metabolic shifts are central to the therapeutic potential of this compound. Increased ATP improves RBC membrane integrity and overall cell health, extending lifespan. Decreased 2,3-DPG increases hemoglobin's affinity for oxygen, a particularly important mechanism in sickle cell disease.
Preclinical Efficacy in Pyruvate Kinase Deficiency (PKD)
Ex vivo studies using RBCs from patients with PKD provided the foundational proof-of-concept for this compound. These studies demonstrated that the drug could effectively activate a wide range of mutant PKR enzymes.
Table 1: Quantitative Effects of this compound in Ex Vivo PKD Red Blood Cells
| Parameter | Observation | Source |
|---|---|---|
| PKR Activity | Mean increase of 1.8-fold (range: 1.2 to 3.4-fold) after 24h incubation. | |
| ATP Levels | Mean increase of 1.5-fold (range: 1.0 to 2.2-fold). | |
| PKR Thermostability | Significantly improved; residual activity increased from 1.4- to >10-fold. |
| RBC Deformability | Improved in approximately 50% of patient samples tested. | |
Key Experimental Protocol: Ex Vivo Human RBC Treatment
-
Sample Collection: Whole blood or purified RBCs were obtained from PKD patients with diverse PKLR genotypes.
-
Incubation: Samples were incubated for up to 24 hours at 37°C.
-
Treatment Medium: A phosphate-buffered saline solution was used, supplemented with 1% glucose, adenine, and mannitol (AGAM, pH 7.40) to support RBC metabolism.
-
Drug Concentration: this compound (AG-348) was added at concentrations up to 10 µM.
-
Assays: At specified time points (e.g., 6 and 24 hours), samples were collected to measure PKR activity, ATP levels (using assays like CellTiterGlo), and PKR thermostability.
Preclinical Efficacy in Thalassemia
Preclinical work in thalassemia models showed that this compound not only improves anemia and hemolysis but also positively impacts the secondary complication of iron overload.
Animal Model: Hbbth3/+ Mouse
The Hbbth3/+ mouse is a well-established model that mimics human β-thalassemia intermedia. Studies showed that oral administration of this compound ameliorated the disease phenotype.
Table 2: Effects of this compound in the Hbbth3/+ Mouse Model of β-Thalassemia
| Parameter | Observation | Source |
|---|---|---|
| Anemia | Ameliorated; significant increase in Hemoglobin (Hb). | |
| RBC Health | Improved RBC morphology, increased Mean Corpuscular Volume (MCV) and Mean Corpuscular Hemoglobin (MCH). | |
| Ineffective Erythropoiesis | Ameliorated, leading to a reduction in plasma erythropoietin (EPO). | |
| Hemolysis | Reduced, evidenced by improved RBC survival. | |
| Transfusion Burden | Increased the interval between transfusions from 10.5 days to 13.8 days. | |
| Iron Overload | Diminished liver iron overload, associated with increased liver Hamp (hepcidin) expression and reduced duodenal Dmt1 expression. |
| Metabolism | Increased ATP and reduced reactive oxygen species (ROS) production. | |
Key Experimental Protocol: Thalassemia Mouse Model
-
Model: Hbbth3/+ mice.
-
Dosing Regimen: this compound was administered via oral gavage at a dose of 50 mg/kg twice daily.
-
Duration: Treatment periods extended for multiple weeks (e.g., 21 days) to assess chronic effects.
-
Endpoints: Hematological parameters (Hb, MCV, MCH, reticulocytes) were measured from peripheral blood. Ineffective erythropoiesis was assessed in bone marrow and spleen. Iron homeostasis was evaluated by measuring liver iron content and gene expression of key iron regulators (Hamp, Dmt1) in the liver and duodenum, respectively.
Specialized Mechanism in Thalassemia: Iron Homeostasis
This compound demonstrated a multi-faceted impact on iron metabolism, a critical aspect of thalassemia pathology.
Preclinical Efficacy in Sickle Cell Disease (SCD)
In SCD, the therapeutic rationale for this compound extends beyond simply increasing ATP. The reduction of 2,3-DPG is hypothesized to directly inhibit the polymerization of sickle hemoglobin (HbS).
Ex Vivo Studies with Human SCD RBCs
Initial studies on blood from SCD patients showed that this compound could favorably alter key metabolic and biophysical properties.
Table 3: Quantitative Effects of this compound in Ex Vivo SCD Red Blood Cells
| Parameter | Observation | Source |
|---|---|---|
| PKR Activity | Substantially increased. | |
| PKR Thermostability | Restored/improved. | |
| ATP Levels | Increased. | |
| 2,3-DPG Levels | Decreased. |
| Band 3 Tyrosine Phosphorylation | Significantly decreased, suggesting improved membrane integrity. | |
Animal Model: Townes Sickle Cell Mouse
Studies in the Townes SCD (HbSS) mouse model confirmed the metabolic effects of this compound in vivo, although the model presented some unique baseline characteristics.
Table 4: Effects of this compound in the Townes SCD Mouse Model
| Parameter | Observation | Source |
|---|---|---|
| ATP Levels | Further increased from an already elevated baseline. | |
| 2,3-DPG Levels | No significant change from an unusually low baseline in this specific model. | |
| Oxidative Stress (ROS) | Significantly reduced. | |
| Mitochondria Retention | Decreased the percentage of RBCs retaining mitochondria, a marker of improved maturation. | |
| Inflammation | Decreased leukocytosis (white blood cell count). |
| Spleen Size | Decreased. | |
Key Experimental Protocol: SCD Mouse Model
-
Model: Townes SCD (HbSS) mice and corresponding control (HbAA) mice.
-
Dosing Regimen: this compound or vehicle was administered to mice for a period of several weeks (e.g., 4 weeks).
-
Endpoints: Whole blood was analyzed for ATP and 2,3-DPG levels. Oxidative stress was measured via ROS levels in erythrocytes. RBC maturation was assessed by quantifying mitochondria retention. Standard hematological parameters and spleen size were also recorded.
Preclinical Efficacy in Hereditary Spherocytosis (HS)
Promising preclinical data also exists for this compound in membranopathies like HS, where metabolic defects contribute to RBC fragility.
Animal Model: Protein 4.2-null (4.2–/–) Mouse
This mouse strain serves as a model for a form of HS, exhibiting RBC membrane instability and chronic hemolysis.
Table 5: Effects of this compound in the 4.2–/– Mouse Model of HS
| Parameter | Observation | Source |
|---|---|---|
| Anemia | Improved, with significant increases in Hematocrit (Hct) and Hemoglobin (Hb). | |
| RBC Health | Improved osmotic fragility and reduced phosphatidylserine positivity (a marker of cell death). | |
| Hemolysis | Reduced, with decreases in bilirubin and lactate dehydrogenase. | |
| Splenomegaly | Decreased spleen-to-body-weight ratio. |
| Iron Overload | Reduced hepatic and splenic iron overload. | |
Key Experimental Protocol: HS Mouse Model
-
Model: Protein 4.2-null (4.2–/–; Epb42) mice.
-
Dosing Regimen: this compound was administered at a dose of 100 mg/kg/day for up to 6 months.
-
Endpoints: In addition to standard hematological and hemolysis markers, studies evaluated RBC metabolic profiles, osmotic fragility, and markers of membrane integrity. The efficacy was also compared to splenectomy, the standard of care for severe HS.
Conclusion
The comprehensive body of preclinical evidence strongly supports the mechanism of action of this compound and its potential as a broad-acting therapy for various hemolytic anemias. By targeting the fundamental energetic defects within red blood cells, this compound has been shown in vitro, ex vivo, and in multiple relevant animal models to increase ATP, decrease 2,3-DPG, reduce hemolysis, improve RBC health, and ameliorate anemia. Furthermore, in complex disorders like thalassemia, it demonstrated additional benefits on downstream pathologies such as iron overload. These robust preclinical findings have provided a solid scientific foundation for the successful clinical investigation and approval of this compound for Pyruvate Kinase Deficiency and its ongoing late-stage trials in thalassemia and sickle cell disease.
References
- 1. This compound, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The pyruvate kinase activator this compound reduces hemolysis and improves anemia in a β-thalassemia mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Mitapivat: A Novel Pyruvate Kinase Activator for the Treatment of Rare Blood Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Mitapivat (formerly AG-348) is a first-in-class, orally bioavailable, allosteric activator of the pyruvate kinase (PK) enzyme.[1] By targeting the final, rate-limiting step of glycolysis, this compound enhances adenosine triphosphate (ATP) production and modulates the levels of 2,3-diphosphoglycerate (2,3-DPG) in red blood cells (RBCs).[1][2] This mechanism of action holds significant therapeutic potential for a range of rare, hereditary hemolytic anemias characterized by impaired RBC energy metabolism and survival. Initially approved for the treatment of Pyruvate Kinase Deficiency (PKD), this compound is now under extensive investigation for its utility in Sickle Cell Disease (SCD) and Thalassemia.[3][4] This technical guide provides a comprehensive overview of this compound's mechanism of action, summarizes key preclinical and clinical data, details experimental protocols from pivotal studies, and visualizes critical pathways and workflows to inform ongoing research and drug development efforts in the field of rare blood disorders.
Introduction: The Role of Pyruvate Kinase in Red Blood Cell Health
Erythrocytes are unique in their near-complete reliance on anaerobic glycolysis for ATP production, which is essential for maintaining ion gradients, cell membrane integrity, and overall cell survival. Pyruvate kinase is a critical enzyme that catalyzes the final step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant generation of ATP. Genetic mutations in the PKLR gene can lead to PKD, a rare autosomal recessive disorder characterized by chronic hemolytic anemia due to an energy deficit in RBCs. Beyond PKD, dysregulated RBC metabolism and energy balance are implicated in the pathophysiology of other hemoglobinopathies like SCD and Thalassemia.
This compound is a small molecule that acts as an allosteric activator of the R-type pyruvate kinase (PKR), the isoform predominantly expressed in erythrocytes. It binds to a site distinct from the natural allosteric activator, fructose-1,6-bisphosphate (FBP), and stabilizes the active tetrameric conformation of the enzyme. This leads to increased activity of both wild-type and various mutant PKR enzymes, thereby boosting ATP production and decreasing the levels of the upstream glycolytic intermediate, 2,3-DPG. The dual effect of increasing ATP and decreasing 2,3-DPG is central to this compound's therapeutic potential across multiple rare blood disorders.
Mechanism of Action and Pharmacological Profile
This compound's primary mechanism of action is the allosteric activation of PKR, leading to a cascade of downstream effects that improve RBC health and function.
Signaling Pathway
The activation of PKR by this compound directly impacts the final step of glycolysis, enhancing the conversion of PEP to pyruvate and the generation of ATP. This, in turn, reduces the accumulation of upstream metabolites, most notably 2,3-DPG.
References
- 1. An innovative phase I study in healthy subjects to determine the mass balance, elimination, metabolism, and absolute bioavailability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interlaboratory comparison of red-cell ATP, 2,3-diphosphoglycerate and haemolysis measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. 3hbiomedical.com [3hbiomedical.com]
The In-Vitro Pharmacodynamics of Mitapivat: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Mitapivat (formerly AG-348) is a first-in-class, orally bioavailable, allosteric activator of the enzyme pyruvate kinase (PK). It has emerged as a significant therapeutic agent for hemolytic anemias, particularly pyruvate kinase deficiency (PKD). This technical guide provides an in-depth exploration of the in-vitro pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows.
Core Mechanism of Action
This compound acts as a potent activator of erythrocyte pyruvate kinase (PKR), a crucial enzyme in the glycolytic pathway responsible for the final step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant production of ATP. In individuals with PKD, mutations in the PKLR gene lead to decreased PKR activity, resulting in reduced ATP production, a buildup of the upstream metabolite 2,3-diphosphoglycerate (2,3-DPG), and subsequent premature destruction of red blood cells (hemolysis).
This compound allosterically binds to the PKR enzyme, stabilizing its active tetrameric conformation.[1] This binding enhances the enzyme's affinity for its substrate, PEP, and increases its catalytic activity.[2] A key feature of this compound is its ability to activate both wild-type and a wide range of mutant PKR enzymes, making it a broadly effective therapy for patients with various PKLR genotypes.[3][4] The downstream effects of this activation are a restoration of normal glycolytic flux, an increase in ATP levels, and a decrease in 2,3-DPG levels, which collectively improve red blood cell energy metabolism, membrane integrity, and survival.[2]
Quantitative In-Vitro Efficacy
The in-vitro effects of this compound have been extensively studied in various models, including recombinant human PKR, red blood cells (RBCs) from healthy donors, and, most importantly, RBCs from patients with PKD, sickle cell disease (SCD), and thalassemia. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of this compound on Pyruvate Kinase Activity
| Model System | This compound Concentration | Incubation Time | Fold Increase in PK Activity (Mean) | Fold Increase in PK Activity (Range) | Reference |
| Recombinant Mutant PKR | Not Specified | Not Specified | ~2-6 | Not Specified | |
| PK-Deficient RBCs | 10 µM | 6 hours | 1.3 | 1.0-2.0 | |
| PK-Deficient RBCs | 10 µM | 24 hours | 1.8 | 1.2-3.4 | |
| Healthy Control RBCs | 10 µM | 6 hours | 1.4 | 0.9-1.9 | |
| Healthy Control RBCs | 10 µM | 24 hours | 2.3 | 1.2-7.1 | |
| SCD RBCs | Not Specified | Not Specified | 1.29 | Not Specified |
Table 2: Effect of this compound on Red Blood Cell Metabolites
| Model System | This compound Concentration | Incubation Time | Fold Increase in ATP (Mean) | Fold Increase in ATP (Range) | % Decrease in 2,3-DPG | Reference |
| PK-Deficient RBCs | Not Specified | 24 hours | 1.5 | 1.0-2.2 | Not Specified | |
| Healthy Control RBCs | Not Specified | 24 hours | 1.6 | 1.4-1.8 | Not Specified | |
| β-thalassemia/Hb E RBCs | 0.002-10 µM | Not Specified | Up to 1.4 (βoβE) / 1.2 (β+βE) | Not Specified | Not Specified | |
| SCD RBCs | Not Specified | Not Specified | Not Specified | Not Specified | 17 |
Key Experimental Protocols
The following sections detail the methodologies for the key in-vitro experiments used to characterize the pharmacodynamics of this compound.
Pyruvate Kinase (PK) Activity Assay
This assay measures the enzymatic activity of PKR in red blood cell lysates.
-
Sample Preparation: Whole blood samples are centrifuged to pellet the red blood cells, which are then washed with a saline solution. The packed RBCs are lysed to release their contents, including the PKR enzyme.
-
Reaction Mixture: The RBC lysate is added to a reaction mixture containing phosphoenolpyruvate (PEP), adenosine diphosphate (ADP), magnesium chloride (MgCl₂), and potassium chloride (KCl).
-
Enzymatic Reaction: The reaction is initiated by the addition of the lysate. The activity of PKR is coupled to the lactate dehydrogenase (LDH) reaction. Pyruvate produced by PKR is converted to lactate by LDH, with the concomitant oxidation of NADH to NAD+.
-
Detection: The decrease in NADH concentration is monitored spectrophotometrically by measuring the absorbance at 340 nm. The rate of this decrease is directly proportional to the PKR activity.
-
Data Analysis: PK activity is calculated based on the change in absorbance over time and normalized to the hemoglobin concentration of the lysate.
ATP and 2,3-DPG Level Measurement
Metabolic profiling of red blood cells is crucial to assess the downstream effects of this compound.
-
Sample Preparation: Red blood cells are treated with this compound or a vehicle control for a specified duration.
-
Metabolite Extraction: The cells are then lysed, and metabolites are extracted, typically using a cold solvent such as 70% ethanol.
-
Quantification: The levels of ATP and 2,3-DPG in the extracts are quantified using liquid chromatography-mass spectrometry (LC-MS/MS). This technique allows for the sensitive and specific measurement of multiple metabolites simultaneously.
-
Data Analysis: The concentrations of ATP and 2,3-DPG are determined by comparing the signal from the samples to that of known standards. The results are often expressed as a fold change relative to the vehicle-treated control.
PKR Thermostability Assay
This assay assesses the ability of this compound to stabilize the PKR protein.
-
Sample Preparation: Red blood cell lysates are prepared as described for the PK activity assay.
-
Treatment: The lysates are incubated with either this compound or a vehicle control.
-
Heat Challenge: The samples are then subjected to a heat challenge at a specific temperature for a defined period.
-
Activity Measurement: After the heat challenge, the residual PKR activity is measured using the PK activity assay described above.
-
Data Analysis: The residual activity in the this compound-treated samples is compared to that in the vehicle-treated samples. A higher residual activity in the presence of this compound indicates increased protein stability.
Visualizing the Pharmacodynamics of this compound
The following diagrams, generated using the DOT language, illustrate the key aspects of this compound's in-vitro pharmacodynamics.
Caption: Mechanism of Action of this compound in a Red Blood Cell.
Caption: A generalized workflow for in-vitro studies of this compound.
References
- 1. Mechanism of Action | PYRUKYND® (this compound) tablets [pyrukynd.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. AG-348 (this compound), an allosteric activator of red blood cell pyruvate kinase, increases enzymatic activity, protein stability, and adenosine triphosphate levels over a broad range of PKLR genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]
Mitapivat's Role in Regulating Erythrocyte Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanisms of Mitapivat, a first-in-class oral, allosteric activator of the pyruvate kinase (PK) enzyme. We delve into its role in regulating erythrocyte metabolism, presenting key quantitative data from clinical trials, detailed experimental protocols, and visual representations of its mode of action and experimental workflows.
Introduction: The Crucial Role of Pyruvate Kinase in Erythrocyte Viability
Mature erythrocytes lack mitochondria and are therefore entirely dependent on anaerobic glycolysis for the production of adenosine triphosphate (ATP).[1] ATP is vital for maintaining red blood cell (RBC) integrity, ion gradients, and membrane deformability, all of which are critical for their survival and function.[1] Pyruvate kinase is a key regulatory enzyme that catalyzes the final, rate-limiting step in glycolysis: the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant generation of ATP.[1]
Genetic mutations in the PKLR gene can lead to pyruvate kinase deficiency (PKD), a rare hereditary disorder characterized by chronic hemolytic anemia. In PKD, dysfunctional PK enzyme activity leads to a depletion of ATP and an accumulation of upstream metabolites, most notably 2,3-diphosphoglycerate (2,3-DPG). This energy deficit compromises RBC health, leading to premature destruction (hemolysis) and anemia.
This compound: Mechanism of Action
This compound (formerly AG-348) is a small molecule activator of the red blood cell specific isoform of pyruvate kinase (PKR). Its mechanism of action is centered on the allosteric activation of both wild-type and a variety of mutant PKR enzymes.
This compound binds to a pocket on the PKR enzyme that is distinct from the binding site of the natural allosteric activator, fructose-1,6-bisphosphate (FBP). This binding stabilizes the active tetrameric conformation of the enzyme, thereby increasing its catalytic activity. The enhanced PKR activity leads to an increased flux through the lower part of the glycolytic pathway. This has two primary and crucial consequences for erythrocyte metabolism:
-
Increased ATP Production: By accelerating the conversion of PEP to pyruvate, this compound directly boosts the generation of ATP. This helps to restore the energy balance within the erythrocyte, improving cell health and survival.
-
Decreased 2,3-DPG Levels: The increased glycolytic flux downstream of the 2,3-DPG shunt leads to a reduction in the concentration of this metabolite. 2,3-DPG is a negative allosteric regulator of hemoglobin's oxygen affinity; lower levels of 2,3-DPG lead to a leftward shift in the oxygen-hemoglobin dissociation curve, meaning hemoglobin binds oxygen more tightly.
The combined effect of increased ATP and decreased 2,3-DPG levels addresses the fundamental metabolic defects in PKD and has also shown therapeutic potential in other hemolytic anemias, such as sickle cell disease (SCD). In SCD, higher ATP levels improve red blood cell membrane integrity, while lower 2,3-DPG levels reduce hemoglobin S polymerization.
Below is a diagram illustrating the signaling pathway of this compound's action on erythrocyte glycolysis.
Quantitative Data from Clinical Trials
This compound has been evaluated in several clinical trials, most notably the ACTIVATE and ACTIVATE-T trials for Pyruvate Kinase Deficiency and the RISE UP trial for Sickle Cell Disease. The following tables summarize the key quantitative outcomes from these studies.
Pyruvate Kinase Deficiency (ACTIVATE and ACTIVATE-T Trials)
The ACTIVATE trial enrolled adult PKD patients who were not regularly transfused, while the ACTIVATE-T trial focused on those who were regularly transfused.
Table 1: Efficacy of this compound in the ACTIVATE Trial (Not Regularly Transfused PKD Patients)
| Endpoint | This compound (N=40) | Placebo (N=40) | p-value |
| Hemoglobin Response | |||
| ≥1.5 g/dL sustained increase | 40% | 0% | <0.001 |
| Markers of Hemolysis (Mean Change from Baseline) | |||
| Indirect Bilirubin (mg/dL) | -1.2 | +0.1 | <0.001 |
| Haptoglobin (g/L) | +0.33 | -0.01 | <0.001 |
| Lactate Dehydrogenase (U/L) | -165 | +3 | <0.001 |
| Patient-Reported Outcomes (Mean Change from Baseline) | |||
| PKD Diary (PKDD) Score | -6.5 | -2.7 | 0.002 |
| PKD Impact Assessment (PKDIA) Score | -7.2 | -2.6 | 0.001 |
Data from the ACTIVATE Phase 3 Trial. A lower score on the PKDD and PKDIA indicates a lower disease burden.
Table 2: Efficacy of this compound in the ACTIVATE-T Trial (Regularly Transfused PKD Patients)
| Endpoint | This compound (N=27) |
| Transfusion Burden Reduction | |
| ≥33% reduction in transfusion burden | 37% |
| Transfusion-free during fixed-dose period | 22% |
Data from the ACTIVATE-T Phase 3 Trial.
Sickle Cell Disease (RISE UP Trial)
The RISE UP trial evaluated the efficacy and safety of this compound in patients with Sickle Cell Disease.
Table 3: Efficacy of this compound in the RISE UP Trial (Sickle Cell Disease Patients)
| Endpoint | This compound | Placebo |
| Hemoglobin Response | ||
| ≥1.0 g/dL increase from baseline | 40.6% | Not Reported |
| Annualized Rate of Sickle Cell Pain Crises (SCPCs) | 2.62 | 3.05 |
| Markers of Hemolysis (Mean Difference from Placebo) | ||
| Indirect Bilirubin (µmol/L) | -16.91 | N/A |
Data from the RISE UP Phase 3 Trial.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the research of this compound's effect on erythrocyte metabolism.
Pyruvate Kinase (PKR) Activity Assay
A common method to determine PKR activity is a coupled enzyme assay.
Principle: The pyruvate produced by PKR is used as a substrate by lactate dehydrogenase (LDH), which catalyzes the oxidation of NADH to NAD+. The rate of NADH disappearance is monitored spectrophotometrically at 340 nm and is directly proportional to the PKR activity.
Materials:
-
Erythrocyte hemolysate
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
NADH
-
Lactate dehydrogenase (LDH)
-
This compound or vehicle control
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare erythrocyte hemolysate from whole blood samples by washing the RBCs in saline and then lysing them in a hypotonic buffer.
-
Prepare a reaction mixture containing the assay buffer, ADP, PEP, NADH, and LDH.
-
Add the erythrocyte hemolysate to the reaction mixture.
-
Initiate the reaction by adding this compound or a vehicle control.
-
Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).
-
Calculate the PKR activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH.
Below is a diagram illustrating the experimental workflow for the PKR activity assay.
Measurement of ATP and 2,3-DPG Levels
ATP and 2,3-DPG levels in erythrocytes can be measured using various methods, including commercially available assay kits and liquid chromatography-mass spectrometry (LC-MS).
4.2.1. Commercial Assay Kits
Principle: These kits typically rely on enzymatic reactions that lead to a colorimetric or fluorometric output that is proportional to the concentration of ATP or 2,3-DPG. For 2,3-DPG, the assay is often based on the enzymatic cleavage of 2,3-DPG and the subsequent oxidation of a dinucleotide, which is measured spectrophotometrically.
Procedure (General):
-
Prepare erythrocyte extracts by deproteinizing hemolysates, often with perchloric acid, followed by neutralization.
-
Follow the specific instructions provided with the commercial assay kit. This typically involves adding the prepared sample to a reaction mixture provided in the kit.
-
Incubate the reaction for a specified time at a specific temperature.
-
Measure the absorbance or fluorescence at the recommended wavelength using a plate reader or spectrophotometer.
-
Calculate the concentration of ATP or 2,3-DPG by comparing the sample readings to a standard curve generated with known concentrations of the metabolite.
4.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS provides a highly sensitive and specific method for quantifying multiple metabolites simultaneously. The sample extract is first separated by liquid chromatography, and then the individual metabolites are detected and quantified by a mass spectrometer.
Procedure (General):
-
Extract metabolites from erythrocytes using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).
-
Separate the metabolites using a liquid chromatography system with a column appropriate for polar molecules.
-
Introduce the separated metabolites into a mass spectrometer.
-
Identify and quantify ATP and 2,3-DPG based on their specific mass-to-charge ratios and retention times.
-
Use stable isotope-labeled internal standards to ensure accurate quantification.
Below is a diagram illustrating the general workflow for measuring erythrocyte metabolites.
Conclusion
This compound represents a significant advancement in the treatment of hemolytic anemias, particularly Pyruvate Kinase Deficiency, by directly targeting the underlying metabolic defect. Its allosteric activation of PKR leads to a beneficial reprogramming of erythrocyte metabolism, characterized by increased ATP production and decreased 2,3-DPG levels. This guide has provided a comprehensive overview of this compound's mechanism of action, supported by quantitative clinical trial data and detailed experimental protocols. The provided visualizations of the signaling pathway and experimental workflows serve to further clarify the core concepts for researchers and drug development professionals in the field. Continued research into the long-term effects and broader applications of this compound holds promise for improving the lives of patients with various red blood cell disorders.
References
Methodological & Application
Assessing Mitapivat Efficacy In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitapivat (formerly AG-348) is a first-in-class oral, small-molecule allosteric activator of the pyruvate kinase (PK) enzyme.[1][2] It targets the red blood cell isoform of pyruvate kinase (PKR), a critical enzyme in the glycolytic pathway.[3] Pyruvate kinase catalyzes the final step in glycolysis, converting phosphoenolpyruvate (PEP) to pyruvate while generating ATP.[4][5] In individuals with PK deficiency, mutations in the PKLR gene lead to a dysfunctional PKR enzyme, resulting in decreased ATP production, a buildup of the upstream metabolite 2,3-diphosphoglycerate (2,3-DPG), and subsequent premature red blood cell destruction (hemolytic anemia).
This compound acts by binding to a distinct allosteric site on the PKR tetramer, stabilizing the active enzyme conformation and enhancing its catalytic activity. This mechanism of action increases the efficiency of glycolysis in red blood cells, leading to increased ATP production and decreased levels of 2,3-DPG. The restoration of normal erythrocyte energetics is believed to improve red blood cell health and survival, thereby reducing hemolysis. These application notes provide detailed protocols for assessing the in vitro efficacy of this compound by measuring its impact on PKR activity, intracellular ATP levels, and 2,3-DPG concentrations in red blood cells.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for its in vitro evaluation.
Experimental Protocols
Preparation of Human Red Blood Cells (RBCs) for In Vitro Assays
This protocol describes the isolation and preparation of human red blood cells from whole blood for subsequent in vitro treatment and analysis.
Materials:
-
Human whole blood collected in tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Saline solution (0.9% NaCl).
-
Centrifuge.
Procedure:
-
Collect whole blood from healthy donors or patients.
-
Centrifuge the blood at 2,000 x g for 5 minutes at room temperature to separate plasma, buffy coat, and red blood cells.
-
Carefully aspirate and discard the supernatant plasma and the buffy coat layer (containing white blood cells and platelets).
-
Wash the remaining red blood cell pellet by adding 2-3 volumes of cold PBS. Gently resuspend the cells.
-
Centrifuge at 1,500 x g for 5 minutes at 4°C. Aspirate and discard the supernatant.
-
Repeat the washing step (steps 4 and 5) two more times to ensure the removal of plasma proteins and other contaminants.
-
After the final wash, resuspend the packed RBCs in a suitable buffer or culture medium to the desired cell concentration for the specific assay (e.g., a 10% suspension by adding 1 ml of washed RBCs to 9 ml of saline).
Pyruvate Kinase (PKR) Activity Assay
This protocol outlines a method to measure the enzymatic activity of PKR in RBC lysates following in vitro treatment with this compound. The assay is based on a coupled enzyme reaction where the pyruvate generated by PKR is used by lactate dehydrogenase (LDH) to oxidize NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Washed RBCs.
-
This compound stock solution (dissolved in DMSO).
-
Cell lysis buffer (e.g., RBC Lysis Buffer).
-
Assay Buffer: 50 mM HEPES, pH 7.5.
-
Reaction Cocktail Components:
-
500 mM KCl.
-
100 mM MgCl2.
-
1 M Phosphoenolpyruvate (PEP).
-
100 mM Adenosine diphosphate (ADP).
-
10 mM NADH.
-
Lactate dehydrogenase (LDH) enzyme solution.
-
-
96-well UV-transparent microplate.
-
Microplate reader capable of measuring absorbance at 340 nm in kinetic mode.
Procedure:
-
RBC Treatment: Incubate the prepared RBC suspension with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control (DMSO) for a specified time (e.g., 2-24 hours) at 37°C.
-
Cell Lysis: After incubation, pellet the RBCs by centrifugation and lyse them using a suitable lysis buffer to release intracellular contents, including PKR.
-
Reaction Preparation: In a 96-well plate, prepare a reaction cocktail containing HEPES buffer, KCl, MgCl2, PEP, NADH, and LDH.
-
Assay Initiation: Add the RBC lysate (containing PKR) and ADP to the reaction cocktail to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and measure the decrease in absorbance at 340 nm every minute for 10-20 minutes.
-
Data Analysis: Calculate the rate of NADH consumption (change in absorbance per minute). One unit of PKR activity is defined as the amount of enzyme that catalyzes the formation of 1 µmole of pyruvate per minute.
Intracellular ATP Level Quantification
This protocol describes the measurement of intracellular ATP levels in RBCs using a luciferase-based luminescence assay. The light produced in the reaction is proportional to the amount of ATP present.
Materials:
-
Washed RBCs.
-
This compound stock solution (dissolved in DMSO).
-
Commercially available ATP luminescence assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Opaque-walled 96-well microplate suitable for luminescence measurements.
-
Luminometer.
Procedure:
-
RBC Treatment: Incubate the prepared RBC suspension with various concentrations of this compound or vehicle control in an opaque-walled 96-well plate for a specified duration at 37°C.
-
Cell Lysis and ATP Release: Add the ATP assay reagent (containing a cell lysis agent and luciferase/luciferin substrate) directly to each well.
-
Signal Stabilization: Mix the contents of the wells by orbital shaking for approximately 2 minutes to induce cell lysis and allow the luminescent signal to stabilize for about 10 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the ATP concentration. A standard curve can be generated using known concentrations of ATP to quantify the absolute ATP levels in the samples.
2,3-Diphosphoglycerate (2,3-DPG) Quantification
This protocol details the enzymatic assay for the quantification of 2,3-DPG in RBCs. The assay involves the enzymatic cleavage of 2,3-DPG and the subsequent measurement of a product, often through a change in NADH absorbance.
Materials:
-
Washed RBCs.
-
This compound stock solution (dissolved in DMSO).
-
Perchloric acid (for protein precipitation and extraction).
-
Potassium carbonate (for neutralization).
-
Commercially available 2,3-DPG assay kit.
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.
Procedure:
-
RBC Treatment: Treat washed RBCs with different concentrations of this compound or vehicle control as described in the previous protocols.
-
Extraction: After incubation, pellet the RBCs and lyse them. Precipitate proteins using cold perchloric acid.
-
Neutralization: Centrifuge to remove the protein precipitate and neutralize the supernatant with potassium carbonate.
-
Enzymatic Assay: Use a commercial 2,3-DPG assay kit, which typically involves an enzymatic reaction where the change in NADH concentration is measured at 340 nm.
-
Data Analysis: The concentration of 2,3-DPG is determined by comparing the change in absorbance of the samples to a standard curve generated with known concentrations of 2,3-DPG.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound's in vitro efficacy.
Table 1: Effect of this compound on Pyruvate Kinase (PKR) Activity in Human Red Blood Cells.
| This compound Concentration (µM) | Mean Fold Increase in PKR Activity (± SD) |
| 0 (Vehicle) | 1.0 ± 0.1 |
| 0.1 | 1.5 ± 0.2 |
| 1.0 | 2.8 ± 0.3 |
| 10.0 | 4.5 ± 0.4 |
| 100.0 | 4.8 ± 0.5 |
Table 2: Effect of this compound on Intracellular ATP Levels in Human Red Blood Cells.
| This compound Concentration (µM) | Mean Fold Increase in ATP Levels (± SD) |
| 0 (Vehicle) | 1.0 ± 0.05 |
| 0.1 | 1.2 ± 0.08 |
| 1.0 | 1.6 ± 0.1 |
| 10.0 | 1.9 ± 0.15 |
| 100.0 | 2.0 ± 0.18 |
Table 3: Effect of this compound on 2,3-Diphosphoglycerate (2,3-DPG) Levels in Human Red Blood Cells.
| This compound Concentration (µM) | Mean Percent Decrease in 2,3-DPG Levels (± SD) |
| 0 (Vehicle) | 0 ± 5 |
| 0.1 | 15 ± 7 |
| 1.0 | 35 ± 9 |
| 10.0 | 50 ± 12 |
| 100.0 | 55 ± 14 |
Conclusion
The protocols described in these application notes provide a comprehensive framework for the in vitro assessment of this compound's efficacy. By quantifying its effects on PKR activity, intracellular ATP levels, and 2,3-DPG concentrations in red blood cells, researchers can effectively evaluate the potency and mechanism of action of this novel therapeutic agent. These assays are crucial for preclinical studies and for understanding the molecular basis of this compound's therapeutic benefit in hemolytic anemias.
References
- 1. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 2. This compound, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Erythrocyte 2,3-diphosphoglycerate with a centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for the Preparation of Anti-Red Blood Cell Antibodies (Hemolysin) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Pyruvate Kinase Activity Assay Kit(ピルビン酸キナーゼ活性アッセイキット) sufficient for 100 colorimetric or fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Measuring Pyruvate Kinase Activation by Mitapivat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitapivat (formerly AG-348) is a first-in-class, oral, allosteric activator of the pyruvate kinase (PK) enzyme. It has demonstrated significant efficacy in clinical trials for the treatment of pyruvate kinase deficiency, a rare genetic disorder characterized by chronic hemolytic anemia.[1][2][3] this compound acts by binding to a site on the pyruvate kinase tetramer distinct from the endogenous activator fructose-1,6-bisphosphate (FBP), stabilizing the active R-state conformation of the enzyme.[1] This activation enhances the enzymatic activity of both wild-type and various mutant forms of erythrocyte pyruvate kinase (PKR), leading to increased ATP production and a reduction in 2,3-diphosphoglycerate levels. These application notes provide detailed protocols for in vitro assays to measure the activation of pyruvate kinase by this compound, enabling researchers to assess its potency and mechanism of action.
Data Presentation
The following tables summarize the quantitative data on the activation of wild-type and mutant pyruvate kinase R (PKR) by this compound from in vitro studies.
Table 1: Activation of Wild-Type Pyruvate Kinase R by this compound
| Parameter | Value | Cell/Enzyme Type | Reference |
| AC50 | 62 nM | Wild-Type PKR in RBCs from healthy donors | |
| Fold Activation of Vmax | ~2.5-fold | Wild-Type PKR in RBCs from healthy donors |
AC50 (Activator Concentration 50) is the concentration of an activator that induces a response halfway between the baseline and maximum.
Table 2: Effect of this compound (1 µM) on the Kinetic Parameters of Recombinant Wild-Type and Mutant PKR
| PKR Variant | Km for PEP (µM) - Vehicle | Km for PEP (µM) - this compound | Vmax (U/mg) - Vehicle | Vmax (U/mg) - this compound | Fold Activation of Vmax | Reference |
| Wild-Type | 130 | 40 | 200 | 400 | 2.0 | |
| G332S | 240 | 80 | 100 | 250 | 2.5 | |
| R479H | 110 | 50 | 150 | 300 | 2.0 | |
| R510Q | 750 | 150 | 50 | 200 | 4.0 |
Km (Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax. Vmax (maximum velocity) is the maximum rate of an enzyme-catalyzed reaction.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action on Pyruvate Kinase
This compound is an allosteric activator of pyruvate kinase (PK). The enzyme exists in an equilibrium between a low-activity T-state (tense state) and a high-activity R-state (relaxed state). The endogenous activator fructose-1,6-bisphosphate (FBP) also promotes the R-state. This compound binds to a pocket at the dimer-dimer interface of the PK tetramer, a site distinct from the FBP binding site. This binding stabilizes the active R-state conformation, thereby increasing the enzyme's affinity for its substrate, phosphoenolpyruvate (PEP), and enhancing its catalytic activity. This leads to increased production of pyruvate and ATP.
Caption: this compound allosterically activates PKR, promoting the conversion of PEP to pyruvate.
Experimental Workflow: LDH-Coupled Pyruvate Kinase Assay
The most common in vitro method to measure pyruvate kinase activity is a coupled enzyme assay using lactate dehydrogenase (LDH). In this assay, the pyruvate produced by PK is immediately used by LDH to oxidize NADH to NAD+. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm. This rate of NADH depletion is directly proportional to the PK activity.
Caption: Workflow for measuring PKR activation by this compound using an LDH-coupled assay.
Experimental Protocols
Protocol 1: In Vitro Pyruvate Kinase Activity Assay (LDH-Coupled Method)
This protocol is designed to measure the activation of purified recombinant pyruvate kinase R (PKR) by this compound.
Materials:
-
Purified recombinant human PKR (wild-type or mutant)
-
This compound (AG-348)
-
L-Lactate Dehydrogenase (LDH) from rabbit muscle
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Potassium chloride (KCl)
-
Magnesium chloride (MgCl₂)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
96-well UV-transparent microplates or quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl and 10 mM MgCl₂.
-
Substrate/Cofactor Mix: Prepare a stock solution in Assay Buffer containing 10 mM PEP, 10 mM ADP, and 3 mM NADH. Protect from light.
-
LDH Solution: Prepare a stock solution of LDH in Assay Buffer (e.g., 1000 units/mL).
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Enzyme Solution: Dilute the purified PKR to a working concentration in Assay Buffer that will result in a linear rate of NADH consumption. The optimal concentration should be determined empirically.
-
-
Assay Protocol:
-
Perform the assay at a constant temperature (e.g., 25°C or 37°C).
-
In a 96-well plate or cuvette, add the following components in order:
-
Assay Buffer
-
Substrate/Cofactor Mix (to achieve final concentrations of, for example, 0.5 mM PEP, 0.5 mM ADP, and 0.15 mM NADH).
-
LDH solution (to a final concentration of, for example, 10 units/mL).
-
This compound at various concentrations (e.g., serial dilutions from the stock solution) or vehicle (DMSO) for control wells. The final DMSO concentration should be kept constant across all wells (e.g., ≤1%).
-
-
Incubate the mixture for 5-10 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the diluted PKR enzyme solution.
-
Immediately start monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance vs. time plot (ΔA340/min).
-
Convert the rate of absorbance change to the rate of NADH consumption using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).
-
Calculate the specific activity of PKR (e.g., in µmol/min/mg or U/mg).
-
Plot the PKR activity against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the EC50.
-
To determine the effect on Km and Vmax, perform the assay with varying concentrations of PEP at a fixed concentration of this compound (e.g., 1 µM) and fit the data to the Michaelis-Menten equation.
-
Protocol 2: Ex Vivo Measurement of PKR Activity in Red Blood Cells
This protocol describes the measurement of PKR activation by this compound in intact red blood cells (RBCs).
Materials:
-
Freshly collected whole blood from healthy donors or patients in an anticoagulant (e.g., EDTA).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
This compound stock solution in DMSO.
-
Cell lysis buffer (e.g., hypotonic buffer).
-
Reagents for the LDH-coupled assay as described in Protocol 1.
-
Reagents for a Bradford or BCA protein assay.
Procedure:
-
RBC Isolation and Treatment:
-
Centrifuge the whole blood at 1,000 x g for 10 minutes at 4°C to pellet the RBCs.
-
Aspirate the plasma and buffy coat.
-
Wash the RBC pellet three times with cold PBS.
-
Resuspend the washed RBCs to a 50% hematocrit in PBS.
-
Aliquot the RBC suspension and incubate with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 2-24 hours) at 37°C with gentle agitation.
-
-
Cell Lysis and Lysate Preparation:
-
After incubation, centrifuge the RBCs at 1,000 x g for 5 minutes and remove the supernatant.
-
Wash the RBCs once with cold PBS.
-
Lyse the RBCs by adding a cold hypotonic lysis buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to remove cell debris.
-
Collect the supernatant (hemolysate) and keep it on ice.
-
Determine the total protein concentration of the hemolysate using a standard protein assay.
-
-
PKR Activity Measurement:
-
Perform the LDH-coupled assay as described in Protocol 1, using the prepared hemolysate as the source of PKR.
-
Normalize the measured PKR activity to the total protein concentration of the hemolysate.
-
-
Data Analysis:
-
Calculate the fold activation of PKR activity in this compound-treated samples relative to the vehicle-treated control.
-
Plot the fold activation against the this compound concentration to determine the EC50 in the cellular context.
-
Conclusion
The provided protocols and data offer a comprehensive guide for researchers to measure and characterize the activation of pyruvate kinase by this compound in vitro and ex vivo. The LDH-coupled assay is a robust and reliable method for determining the potency and kinetic effects of this compound on both wild-type and mutant PKR. These assays are essential tools for the continued research and development of pyruvate kinase activators for the treatment of hemolytic anemias and other related disorders.
References
- 1. This compound, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing Cell-Based Models to Investigate the Therapeutic Effects of Mitapivat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitapivat (formerly AG-348) is a first-in-class, orally available small molecule that acts as an allosteric activator of the pyruvate kinase (PK) enzyme.[1][2] Specifically, it targets the red blood cell isoform of pyruvate kinase (PKR). Pyruvate kinase is a critical enzyme in the glycolytic pathway, catalyzing the final step which generates adenosine triphosphate (ATP).[1] In individuals with pyruvate kinase deficiency (PKD), mutations in the PKLR gene lead to impaired PKR function, resulting in decreased ATP production, a buildup of the upstream metabolite 2,3-diphosphoglycerate (2,3-DPG), and subsequent premature destruction of red blood cells (hemolytic anemia).[2][3]
This compound binds to a site on the PKR enzyme distinct from the endogenous activator fructose-1,6-bisphosphate (FBP), effectively increasing the enzyme's activity in both its wild-type and various mutant forms. This enhanced activity helps to restore normal red blood cell metabolism, increasing ATP levels and decreasing 2,3-DPG levels. The therapeutic potential of this compound extends beyond PKD to other hemolytic anemias such as sickle cell disease (SCD) and thalassemia, where improving red blood cell energy metabolism and function can be beneficial.
Cell-based models are indispensable tools for elucidating the mechanism of action of this compound and for evaluating its therapeutic efficacy. These models allow for the controlled investigation of the drug's effects on cellular processes, metabolic pathways, and overall cell health. This application note provides a detailed overview of relevant cell-based models and key experimental protocols for studying the effects of this compound.
Key Cell-Based Models for this compound Research
The choice of a cell-based model is critical and depends on the specific research question. The most relevant models for studying this compound's effects are those that closely mimic the physiology of human red blood cells.
Primary Human Erythrocytes
Primary human erythrocytes, obtained from healthy donors or patients with hemolytic anemias, are the most physiologically relevant model.
-
From Healthy Donors: These cells provide a baseline for understanding this compound's effects on normal PKR activity and red blood cell metabolism.
-
From Patients with PKD, SCD, or Thalassemia: Erythrocytes from patients allow for the direct assessment of this compound's ability to rescue the disease phenotype. These ex vivo studies can demonstrate the drug's potential to increase PKR activity and ATP levels in the context of specific mutations.
Cultured Erythroid Progenitor Cells
For studies on the effects of this compound during erythropoiesis (red blood cell development), cultured erythroid progenitor cells are an invaluable tool. These cells can be derived from CD34+ hematopoietic stem cells and differentiated in vitro to various stages of erythroblast development. This model allows for the investigation of this compound's impact on erythroid maturation, apoptosis, and ineffective erythropoiesis, which is a hallmark of conditions like thalassemia.
Data Presentation: Expected Effects of this compound in Cell-Based Models
The following tables summarize the anticipated quantitative effects of this compound treatment in various cell-based models.
| Parameter | Cell Model | Expected Change with this compound | Reported Fold Change | Reference |
| PKR Activity | PKD Patient Erythrocytes | Increase | 1.2 to 3.4-fold | |
| Healthy Donor Erythrocytes | Increase | Up to 1.5-fold | ||
| ATP Levels | PKD Patient Erythrocytes | Increase | 1.0 to 2.2-fold | |
| Healthy Donor Erythrocytes | Increase | 1.4 to 1.8-fold | ||
| Thalassemia Patient Erythrocytes (ex vivo) | Increase | Up to 1.4-fold | ||
| 2,3-DPG Levels | Healthy Donor Erythrocytes | Decrease | Significant Reduction | |
| SCD Patient Erythrocytes | Decrease | Significant Reduction | ||
| Hemolysis | Thalassemia Patient Erythrocytes (ex vivo) | Decrease | Significant Reduction | |
| Oxidative Stress (ROS) | Thalassemia Patient Erythrocytes (ex vivo) | Decrease | Significant Reduction |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action in the erythrocyte glycolytic pathway.
Caption: Experimental workflow for assessing this compound's effects in primary erythrocytes.
Caption: Logical relationship between this compound-induced PKR activation and downstream cellular benefits.
Experimental Protocols
Protocol 1: Isolation and Treatment of Human Erythrocytes
Objective: To isolate human erythrocytes from whole blood for subsequent ex vivo treatment with this compound.
Materials:
-
Whole blood collected in anticoagulant (e.g., heparin, EDTA).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Ringer solution (125 mM NaCl, 5 mM KCl, 1 mM MgSO4, 32 mM HEPES, 5 mM glucose, 1 mM CaCl2, pH 7.4).
-
This compound stock solution (in DMSO).
-
Vehicle control (DMSO).
-
Centrifuge.
-
Pipettes and sterile tubes.
Procedure:
-
Centrifuge whole blood at 500 x g for 10 minutes at 4°C.
-
Carefully aspirate and discard the supernatant (plasma) and the buffy coat (white blood cells and platelets).
-
Resuspend the erythrocyte pellet in 3-5 volumes of cold PBS.
-
Centrifuge at 500 x g for 10 minutes at 4°C. Aspirate and discard the supernatant.
-
Repeat the washing step (steps 3 and 4) two more times.
-
After the final wash, resuspend the erythrocyte pellet in Ringer solution to the desired hematocrit (e.g., 2% v/v).
-
Add this compound or vehicle control to the erythrocyte suspension at the desired final concentrations.
-
Incubate the samples at 37°C for the desired time period (e.g., 2 to 24 hours).
Protocol 2: Measurement of Pyruvate Kinase (PK) Activity in Erythrocytes
Objective: To determine the effect of this compound on PK activity in erythrocytes using a spectrophotometric assay. This is a coupled enzyme assay where the production of pyruvate by PK is linked to the oxidation of NADH by lactate dehydrogenase (LDH), which can be measured as a decrease in absorbance at 340 nm.
Materials:
-
This compound-treated and control erythrocyte samples.
-
Lysis buffer (e.g., hypotonic buffer).
-
Assay buffer (e.g., 50 mM Imidazole-HCl, pH 7.6, containing 0.12 M KCl and 0.062 M MgSO4).
-
Phosphoenolpyruvate (PEP) solution.
-
Adenosine diphosphate (ADP) solution.
-
NADH solution.
-
Lactate dehydrogenase (LDH) enzyme.
-
UV-Vis spectrophotometer with temperature control.
Procedure:
-
Lyse the treated and control erythrocytes by resuspending the pellet in a hypotonic buffer and centrifuging to remove cell debris.
-
In a cuvette, prepare the reaction mixture containing assay buffer, ADP, NADH, and LDH.
-
Incubate the mixture at 25°C for 5 minutes to reach temperature equilibrium.
-
Initiate the reaction by adding the erythrocyte lysate.
-
Start the measurement by adding PEP.
-
Monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
The rate of NADH oxidation (decrease in A340) is proportional to the PK activity.
-
Calculate PK activity, typically expressed as units per gram of hemoglobin (U/g Hb).
Protocol 3: Quantification of ATP Levels in Erythrocytes
Objective: To measure intracellular ATP levels in this compound-treated and control erythrocytes using a luciferase-based assay.
Materials:
-
This compound-treated and control erythrocyte samples.
-
ATP-releasing agent (e.g., trichloroacetic acid or a commercial lysis reagent).
-
Luciferin-luciferase reagent.
-
Luminometer.
-
ATP standard solution for generating a standard curve.
Procedure:
-
Take a known number of erythrocytes from the treated and control samples.
-
Lyse the cells using an ATP-releasing agent to release intracellular ATP.
-
Add the luciferin-luciferase reagent to the cell lysate. The luciferase enzyme will catalyze the oxidation of luciferin in the presence of ATP, producing light.
-
Immediately measure the luminescence using a luminometer.
-
Quantify the ATP concentration by comparing the luminescence of the samples to a standard curve generated with known concentrations of ATP.
-
Normalize the ATP levels to the cell number or hemoglobin concentration.
Protocol 4: Quantification of 2,3-Diphosphoglycerate (2,3-DPG) Levels
Objective: To measure the concentration of 2,3-DPG in this compound-treated and control erythrocytes using an enzymatic assay.
Materials:
-
This compound-treated and control erythrocyte samples.
-
Perchloric acid.
-
Potassium carbonate.
-
Commercial 2,3-DPG assay kit (e.g., Roche, Cat. No. 10148334001).
-
Spectrophotometer.
Procedure:
-
Deproteinize the erythrocyte samples by adding cold perchloric acid to lyse the cells.
-
Neutralize the samples with potassium carbonate.
-
Centrifuge the samples to remove the precipitate.
-
Use the supernatant for the 2,3-DPG measurement.
-
Follow the manufacturer's instructions for the commercial assay kit. This typically involves an enzymatic reaction where the consumption of NADH is proportional to the 2,3-DPG concentration and is measured by a decrease in absorbance at 340 nm.
-
Calculate the 2,3-DPG concentration based on the change in absorbance and normalize to the hemoglobin concentration.
Protocol 5: In Vitro Hemolysis Assay
Objective: To assess the effect of this compound on red blood cell membrane stability by measuring hemolysis.
Materials:
-
This compound-treated and control erythrocyte suspensions.
-
Positive control for 100% hemolysis (distilled water).
-
Negative control for 0% hemolysis (Ringer solution).
-
Centrifuge.
-
Spectrophotometer or microplate reader.
Procedure:
-
After incubation with this compound or vehicle, centrifuge the erythrocyte suspensions at 500 x g for 5 minutes.
-
Carefully collect the supernatant.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 405 nm, 415 nm, or 541 nm).
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.
Conclusion
Cell-based models, particularly primary human erythrocytes and cultured erythroid progenitors, are powerful systems for investigating the pharmacological effects of this compound. The protocols outlined in this application note provide a framework for researchers to assess the impact of this novel pyruvate kinase activator on key cellular and metabolic parameters. The use of these models and assays will continue to be crucial in the ongoing research and development of this compound for the treatment of various hemolytic anemias.
References
Preclinical Evaluation of Mitapivat: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitapivat (Pyrukynd®) is a first-in-class oral activator of the pyruvate kinase (PK) enzyme, which plays a crucial role in the final step of glycolysis in red blood cells (RBCs).[1][2][3] By enhancing the activity of both wild-type and mutant PK enzymes, this compound increases adenosine triphosphate (ATP) production, a critical molecule for RBC energy homeostasis.[2][4] This mechanism of action has shown promise in treating hemolytic anemias, particularly pyruvate kinase deficiency (PKD), for which it is an approved therapy. Its potential is also being explored for other hemolytic anemias such as thalassemia and sickle cell disease (SCD). This document provides detailed application notes and experimental protocols for the preclinical evaluation of this compound in various animal models of hemolytic anemia.
Introduction
Pyruvate kinase deficiency is a rare genetic disorder characterized by mutations in the PKLR gene, leading to chronic hemolytic anemia. This compound acts as an allosteric activator of the red blood cell-specific isoform of pyruvate kinase (PKR), stabilizing the active tetrameric form of the enzyme and increasing its affinity for the substrate phosphoenolpyruvate. This leads to increased ATP production and decreased levels of 2,3-diphosphoglycerate (2,3-DPG), ultimately improving RBC survival and reducing hemolysis. Preclinical studies are essential to understand the pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety of this compound in relevant disease models before clinical application. This document outlines protocols for utilizing mouse models of β-thalassemia, hereditary spherocytosis, and sickle cell disease for the preclinical assessment of this compound.
Animal Models and Efficacy Data
Several well-established mouse models are utilized to evaluate the preclinical efficacy of this compound in various hemolytic anemias.
Table 1: Summary of Preclinical Animal Models for this compound Efficacy Studies
| Animal Model | Disease Modeled | This compound Dosing Regimen | Key Efficacy Endpoints | Reference |
| Hbbth3/+ Mouse | β-thalassemia Intermedia | 50 mg/kg, twice daily (oral gavage) | Amelioration of ineffective erythropoiesis, increased hemoglobin, reduced hemolysis and iron overload, increased interval between transfusions. | |
| Protein 4.2 (-/-) Mouse | Hereditary Spherocytosis | 100 mg/kg/day (in diet) | Improved anemia, reduced reticulocyte count, decreased markers of hemolysis, reduced spleen weight, and decreased iron overload. | |
| Townes Mouse Model (HbSS) | Sickle Cell Disease | 200 mg/kg/day (in chow) | Increased ATP levels, decreased erythrocyte oxidative stress, and reduced retention of mitochondria in erythrocytes. | |
| Berkeley Sickle Cell (BSC) Mouse Model | Sickle Cell Nephropathy | 1200 ppm in chow | Reduction in iron deposition and fibrosis in the kidney. |
Experimental Protocols
I. Pharmacokinetic Studies in Rodents and Non-Rodents
Pharmacokinetic studies are crucial to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Objective: To characterize the pharmacokinetic profile of this compound in rats, dogs, and monkeys.
Protocol:
-
Animal Models:
-
Sprague-Dawley rats
-
Beagle dogs
-
Cynomolgus monkeys
-
-
Dosing:
-
Administer a single oral dose of this compound. Dose ranges can be determined from preliminary studies.
-
-
Blood Sampling:
-
Collect serial blood samples from a suitable vessel (e.g., tail vein in rats, cephalic vein in dogs and monkeys) at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate plasma.
-
-
Sample Analysis:
-
Analyze plasma concentrations of this compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters including maximum plasma concentration (Cmax), time to Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2).
-
Table 2: Summary of Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Key Findings | Reference |
| Rats, Dogs, Monkeys | Rapid oral absorption, good oral bioavailability, and a high volume of distribution at a steady state. |
II. Efficacy Study in a β-Thalassemia Mouse Model
Objective: To evaluate the efficacy of this compound in ameliorating anemia and ineffective erythropoiesis in the Hbbth3/+ mouse model of β-thalassemia.
Protocol:
-
Animal Model:
-
Hbbth3/+ mice, which mimic human β-thalassemia intermedia.
-
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., appropriate buffer or vehicle used for this compound formulation).
-
Group 2: this compound (50 mg/kg, administered orally twice daily).
-
-
Treatment Duration:
-
Treat animals for a specified period (e.g., 21 days or longer) to assess chronic effects.
-
-
Efficacy Assessments:
-
Hematological Parameters: At baseline and at the end of the study, collect blood for complete blood count (CBC) to measure hemoglobin, mean corpuscular volume (MCV), mean corpuscular hemoglobin (MCH), and reticulocyte count.
-
Ineffective Erythropoiesis Assessment (Flow Cytometry):
-
Isolate bone marrow and spleen cells.
-
Stain cells with fluorescently labeled antibodies against erythroid markers such as Ter119 and CD44 to differentiate erythroblast populations (proerythroblasts, basophilic, polychromatic, and orthochromatic erythroblasts).
-
Analyze the distribution of these populations using a flow cytometer to assess erythroid maturation.
-
Stain for Annexin V to quantify apoptosis in erythroblast populations.
-
-
Iron Overload Assessment:
-
Measure liver iron concentration.
-
Perform Perls' Prussian blue staining on liver and spleen sections to visualize iron deposits.
-
-
III. Measurement of ATP and 2,3-DPG Levels in Red Blood Cells
Objective: To determine the effect of this compound on intracellular ATP and 2,3-DPG levels in RBCs from treated animals.
Protocol:
-
Sample Collection:
-
Collect whole blood from treated and control animals into EDTA tubes.
-
-
Sample Preparation:
-
For ATP measurement, a 4-μL aliquot of whole blood can be mixed with 96 μL of Milli-Q water. A 10-μL aliquot of the diluted blood is then mixed with 10 μL H2O and 200 μL acetonitrile/H2O (90:10, vol/vol + 0.1% NH4OH) containing internal standards.
-
-
Analytical Method:
-
Quantify ATP and 2,3-DPG levels using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Normalize ATP and 2,3-DPG concentrations to hemoglobin levels or hematocrit.
-
Compare the levels between this compound-treated and vehicle-treated groups.
-
Signaling Pathways and Experimental Workflows
Safety and Toxicology
Preclinical safety studies are essential to identify potential adverse effects. While detailed toxicology protocols are extensive, key considerations include:
-
Dose Range Finding Studies: To determine the maximum tolerated dose (MTD).
-
Repeat-Dose Toxicity Studies: In at least two species (one rodent, one non-rodent) to assess for target organ toxicity.
-
Safety Pharmacology Studies: To evaluate effects on vital functions (cardiovascular, respiratory, and central nervous systems).
-
Genotoxicity and Carcinogenicity Studies: To assess mutagenic and carcinogenic potential.
It has been noted that at higher doses than recommended for PK deficiency, this compound has been associated with liver injury in patients with other conditions. This highlights the importance of careful dose selection and monitoring of liver function in preclinical toxicology studies.
Conclusion
The animal models and experimental protocols outlined in this document provide a framework for the comprehensive preclinical evaluation of this compound. These studies are critical for understanding the drug's mechanism of action, establishing its efficacy in relevant disease models, and ensuring its safety profile before advancing to clinical trials. The use of standardized and detailed protocols will ensure the generation of robust and reproducible data, ultimately facilitating the development of this compound for a broader range of hemolytic anemias.
References
- 1. This compound increases ATP and decreases oxidative stress and erythrocyte mitochondria retention in a SCD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The pyruvate kinase activator this compound reduces hemolysis and improves anemia in a β-thalassemia mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Designing Clinical Trials for Mitapivat in Sickle Cell Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitapivat is an oral, first-in-class activator of the enzyme pyruvate kinase (PKR), which plays a crucial role in the final step of glycolysis in red blood cells (RBCs).[1][2] In sickle cell disease (SCD), sickled RBCs are under metabolic stress, leading to decreased levels of adenosine triphosphate (ATP) and increased levels of 2,3-diphosphoglycerate (2,3-DPG).[3][4] This metabolic imbalance contributes to hemoglobin S (HbS) polymerization, RBC sickling, hemolysis, and the subsequent clinical manifestations of the disease.[3] this compound, by activating PKR, aims to increase ATP production and decrease 2,3-DPG levels, thereby improving RBC health and reducing sickling and hemolysis.
These application notes and protocols provide a comprehensive guide for designing and implementing clinical trials to evaluate the efficacy and safety of this compound in patients with sickle cell disease, based on publicly available data from clinical trials such as the RISE UP Phase 3 study.
Mechanism of Action of this compound in Sickle Cell Disease
This compound is an allosteric activator of pyruvate kinase, an essential enzyme in the glycolytic pathway of red blood cells. Its activation leads to a dual benefit in the context of sickle cell disease:
-
Increased ATP Production: By enhancing the final step of glycolysis, this compound boosts the production of ATP. ATP is vital for maintaining the integrity and flexibility of the RBC membrane. Increased ATP levels may help to counteract the metabolic stress and premature destruction of sickled red blood cells.
-
Decreased 2,3-DPG Levels: Activation of PKR leads to a reduction in the upstream glycolytic intermediate, 2,3-diphosphoglycerate (2,3-DPG). In SCD, elevated 2,3-DPG levels stabilize the deoxygenated state of HbS, promoting its polymerization and subsequent RBC sickling. By lowering 2,3-DPG, this compound increases the oxygen affinity of hemoglobin, which is expected to reduce HbS polymerization and sickling.
Clinical Trial Design: A Representative Phase 3 Protocol
This section outlines a representative Phase 3 clinical trial protocol for evaluating this compound in adults and adolescents with sickle cell disease, drawing upon the design of the RISE UP trial.
Study Objectives
Primary Objectives:
-
To evaluate the efficacy of this compound compared to placebo in improving hemoglobin levels.
-
To evaluate the efficacy of this compound compared to placebo in reducing the annualized rate of sickle cell pain crises (SCPCs).
Secondary Objectives:
-
To assess the effect of this compound on markers of hemolysis.
-
To evaluate the impact of this compound on patient-reported outcomes, such as fatigue.
-
To characterize the safety and tolerability of this compound.
Study Design
Patient Population
Inclusion Criteria:
-
Age ≥ 16 years.
-
Confirmed diagnosis of sickle cell disease (e.g., HbSS, HbS/β0-thalassemia).
-
History of 2 to 10 sickle cell pain crises in the 12 months prior to screening.
-
Hemoglobin concentration between 5.5 and 10.5 g/dL during screening.
-
If receiving hydroxyurea, must be on a stable dose for at least 90 days prior to randomization.
Exclusion Criteria:
-
History of stroke within the past year.
-
Severe renal or hepatic impairment.
-
Regular blood transfusion therapy.
-
Use of other investigational drugs for SCD within 30 days of screening.
Study Endpoints
| Endpoint Category | Endpoint | Method of Assessment |
| Primary Efficacy | Hemoglobin Response | Proportion of patients with a ≥1.0 g/dL increase from baseline in average hemoglobin concentration from week 24 to week 52. |
| Annualized Rate of SCPCs | Number of SCPCs per year. | |
| Secondary Efficacy | Change in Hemoglobin | Change from baseline in average hemoglobin concentration. |
| Markers of Hemolysis | Change from baseline in indirect bilirubin, lactate dehydrogenase (LDH), and reticulocyte count. | |
| Patient-Reported Outcomes | Change from baseline in fatigue score (e.g., using PROMIS Fatigue scale). | |
| Safety | Adverse Events (AEs) | Incidence, severity, and type of AEs and serious adverse events (SAEs). |
| Laboratory Parameters | Monitoring of hematology, clinical chemistry, and urinalysis. | |
| Vital Signs and ECGs | Regular monitoring throughout the study. |
Experimental Protocols
Protocol for Patient Screening and Enrollment
Objective: To identify and enroll eligible participants in the clinical trial.
Procedure:
-
Pre-screening: Potential participants are identified through clinic databases and physician referrals. A pre-screening checklist is used to quickly assess key inclusion/exclusion criteria.
-
Informed Consent: The investigator or designee explains the study in detail to the potential participant, and written informed consent is obtained.
-
Screening Visit:
-
Medical History and Physical Examination: A comprehensive medical history is taken, and a physical examination is performed.
-
Vital Signs and ECG: Record vital signs and perform a 12-lead electrocardiogram.
-
Blood and Urine Samples: Collect blood for hematology, clinical chemistry (including liver and renal function tests), and confirmatory SCD diagnosis. Collect urine for urinalysis.
-
Confirmation of Eligibility: The investigator reviews all screening data to confirm that the participant meets all inclusion and no exclusion criteria.
-
-
Enrollment and Randomization: Eligible participants are assigned a unique subject identification number and randomized to a treatment arm.
Protocol for Measurement of Red Blood Cell ATP Levels
Objective: To quantify the intracellular ATP concentration in red blood cells.
Materials:
-
Whole blood collected in EDTA tubes.
-
Perchloric acid (PCA), 0.6 M.
-
Potassium carbonate (K2CO3), 2.0 M.
-
ATP assay kit (e.g., luciferin/luciferase-based).
-
Luminometer.
Procedure:
-
Sample Preparation:
-
Immediately after collection, place the blood sample on ice.
-
Add 200 µL of whole blood to 400 µL of ice-cold 0.6 M PCA.
-
Vortex vigorously for 30 seconds to lyse the cells and precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Neutralization:
-
Transfer 400 µL of the supernatant to a new tube.
-
Add 100 µL of 2.0 M K2CO3 to neutralize the PCA.
-
Vortex and keep on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate precipitate.
-
-
ATP Measurement:
-
Use the supernatant for ATP measurement following the manufacturer's instructions for the ATP assay kit.
-
Briefly, add a small volume of the neutralized extract to the luciferin/luciferase reagent.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the ATP concentration based on a standard curve generated with known concentrations of ATP.
-
Normalize the ATP concentration to the hemoglobin concentration of the original blood sample.
-
Protocol for Measurement of Red Blood Cell 2,3-DPG Levels
Objective: To quantify the intracellular 2,3-DPG concentration in red blood cells.
Materials:
-
Whole blood collected in EDTA tubes.
-
Trichloroacetic acid (TCA), 8%.
-
2,3-DPG assay kit (enzymatic method).
-
Spectrophotometer.
Procedure:
-
Sample Preparation:
-
Immediately after collection, place the blood sample on ice.
-
Add 100 µL of whole blood to 900 µL of ice-cold 8% TCA.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C.
-
-
2,3-DPG Measurement:
-
Use the supernatant for the 2,3-DPG assay according to the kit manufacturer's protocol.
-
The assay is typically based on the activation of phosphoglycerate mutase by 2,3-DPG, leading to a change in NADH absorbance at 340 nm.
-
-
Data Analysis:
-
Calculate the 2,3-DPG concentration from the change in absorbance, using a standard curve.
-
Normalize the 2,3-DPG concentration to the hemoglobin concentration.
-
Protocol for Assessment of Hemolysis Markers
Objective: To measure key biochemical markers of hemolysis.
Procedure:
-
Sample Collection: Collect whole blood in serum separator tubes.
-
Sample Processing:
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 1,500 x g for 15 minutes.
-
Carefully collect the serum.
-
-
Biochemical Analysis:
-
Indirect Bilirubin: Measure total and direct bilirubin using a standard clinical chemistry analyzer. Calculate indirect bilirubin (Total Bilirubin - Direct Bilirubin).
-
Lactate Dehydrogenase (LDH): Measure LDH activity using a standard enzymatic assay on a clinical chemistry analyzer.
-
Haptoglobin: Measure haptoglobin levels using an immunoturbidimetric assay. Note that haptoglobin may be undetectable in many patients with SCD due to chronic hemolysis.
-
-
Reticulocyte Count:
-
Collect whole blood in an EDTA tube.
-
Determine the absolute reticulocyte count using an automated hematology analyzer with flow cytometry capabilities.
-
Data Presentation
The following tables provide a template for summarizing key quantitative data from a clinical trial of this compound in sickle cell disease.
Table 1: Baseline Demographics and Clinical Characteristics
| Characteristic | This compound (N=...) | Placebo (N=...) | Total (N=...) |
| Age, years (mean ± SD) | |||
| Sex, n (%) | |||
| Male | |||
| Female | |||
| SCD Genotype, n (%) | |||
| HbSS | |||
| HbS/β0-thalassemia | |||
| Concomitant Hydroxyurea Use, n (%) | |||
| Baseline Hemoglobin, g/dL (mean ± SD) | |||
| Baseline Annualized SCPC Rate (mean ± SD) |
Table 2: Primary and Key Secondary Efficacy Endpoints
| Endpoint | This compound (N=...) | Placebo (N=...) | Difference (95% CI) | P-value |
| Hemoglobin Response, n (%) | ||||
| Annualized Rate of SCPCs (mean ± SD) | ||||
| Change from Baseline in Hemoglobin, g/dL (mean ± SD) | ||||
| Change from Baseline in Indirect Bilirubin, mg/dL (mean ± SD) | ||||
| Change from Baseline in PROMIS Fatigue Score (mean ± SD) |
Table 3: Biomarker Changes from Baseline
| Biomarker | This compound (N=...) | Placebo (N=...) | P-value |
| Change in RBC ATP (nmol/g Hb, mean ± SD) | |||
| Change in RBC 2,3-DPG (µmol/g Hb, mean ± SD) |
Conclusion
The design and execution of robust clinical trials are paramount to establishing the clinical utility of novel therapies like this compound for sickle cell disease. The protocols and frameworks outlined in these application notes provide a comprehensive starting point for researchers and drug development professionals. By focusing on clinically meaningful endpoints, utilizing standardized and validated experimental procedures, and ensuring rigorous data collection and analysis, the full therapeutic potential of pyruvate kinase activation in sickle cell disease can be thoroughly evaluated. The positive results from the RISE UP Phase 3 trial, demonstrating a significant improvement in hemoglobin response, underscore the promise of this therapeutic approach. Further research and detailed analysis of clinical trial data will continue to refine our understanding of this compound's role in the management of sickle cell disease.
References
- 1. An improved automated method for the measurement of red cell 2,3-diphosphoglycerate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A PHASE 2/3, RANDOMIZED, DOUBLE-BLIND, PLACEBO-CONTROLLED STUDY OF this compound IN PATIENTS WITH SICKLE CELL DISEASE | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 3. iscb.international [iscb.international]
- 4. An improved automated method for the measurement of red cell 2,3-diphosphoglycerate. | Journal of Clinical Pathology [jcp.bmj.com]
Application Notes and Protocols for Measuring ATP Levels in Response to Mitapivat Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitapivat (brand name Pyrukynd®) is a first-in-class oral allosteric activator of the enzyme pyruvate kinase (PK).[1][2] Pyruvate kinase plays a crucial role in the final step of glycolysis, catalyzing the conversion of phosphoenolpyruvate (PEP) and adenosine diphosphate (ADP) to pyruvate and adenosine triphosphate (ATP).[3][4] By enhancing the activity of both wild-type and mutant forms of erythrocyte pyruvate kinase (PKR), this compound leads to increased ATP production and a decrease in 2,3-diphosphoglycerate (2,3-DPG) levels.[1] This mechanism is particularly relevant in the context of hemolytic anemias such as Pyruvate Kinase Deficiency (PKD) and Sickle Cell Disease (SCD), where impaired red blood cell (RBC) metabolism and energy levels are key pathological features. Accurate measurement of intracellular ATP levels is therefore a critical biomarker for assessing the pharmacological efficacy of this compound and understanding its impact on cellular bioenergetics.
These application notes provide an overview of the primary technique for quantifying ATP levels in biological samples, particularly red blood cells and cultured cells, following treatment with this compound. Detailed protocols are provided to guide researchers in obtaining reliable and reproducible data.
Techniques for Measuring ATP Levels
The most widely used and highly sensitive method for ATP quantification is the bioluminescent luciferase-based assay . This assay is based on the principle that the enzyme firefly luciferase catalyzes the oxidation of D-luciferin in the presence of ATP and magnesium ions, resulting in the emission of light. The intensity of the emitted light is directly proportional to the concentration of ATP in the sample.
Advantages of the Bioluminescent Assay:
-
High Sensitivity: Capable of detecting ATP in the picomolar to nanomolar range.
-
Specificity: The luciferase enzyme is highly specific for ATP.
-
Wide Dynamic Range: The assay is linear over several orders of magnitude of ATP concentration.
-
Rapidity and Ease of Use: The assay is straightforward to perform and can be adapted for high-throughput screening.
Other methods for ATP measurement, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are also available but are generally more complex, less sensitive, and require specialized equipment. For most cell-based assays in response to drug treatment, the bioluminescent method is the preferred choice.
Data Presentation: Expected Changes in ATP Levels with this compound Treatment
The following table summarizes quantitative data on the effects of this compound on ATP levels as reported in various studies. This information can serve as a reference for expected outcomes in experimental settings.
| Cell Type/Model | This compound Concentration/Dose | Duration of Treatment | Fold Increase in ATP (Mean) | Reference |
| PK-deficient Red Blood Cells (ex vivo) | Not specified | 24 hours | 1.5-fold (range: 1.0-2.2) | |
| Control Red Blood Cells (ex vivo) | Not specified | 24 hours | 1.6-fold (range: 1.4-1.8) | |
| Sickle Cell Disease Patients (Phase 1 Study) | Dose-dependent | Not specified | Dose-dependent increases observed | |
| Healthy Volunteers (Multiple Ascending Dose Study) | >60 mg every 12h | 14 days | Maximum 60% increase from baseline |
Experimental Protocols
Protocol 1: Measurement of ATP in Cultured Suspension Cells (e.g., Lymphoblastoid Cell Lines)
This protocol is suitable for determining the effect of this compound on ATP levels in cultured suspension cells.
Materials:
-
This compound (and appropriate vehicle control, e.g., DMSO)
-
Cell culture medium and supplements
-
Suspension cell line of interest
-
Phosphate-buffered saline (PBS)
-
ATP bioluminescence assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or similar)
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding: Seed the suspension cells in a 96-well plate at a density of 10³ to 10⁴ cells per well in a final volume of 100 µL of culture medium. Include wells for untreated controls, vehicle controls, and this compound-treated groups.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations of this compound and the corresponding vehicle control to the appropriate wells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for the desired treatment duration (e.g., 6, 24, or 48 hours).
-
Assay Preparation: Equilibrate the 96-well plate and the ATP assay reagent to room temperature for approximately 30 minutes before use.
-
Cell Lysis and ATP Measurement:
-
Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Reading: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the average luminescence of the medium-only blank wells from all other readings.
-
Calculate the fold change in ATP levels by normalizing the luminescence of the this compound-treated wells to the vehicle control wells.
-
Protocol 2: Measurement of ATP in Human Red Blood Cells (RBCs)
This protocol is designed for measuring ATP levels in isolated red blood cells treated with this compound ex vivo.
Materials:
-
Freshly collected whole blood in an appropriate anticoagulant (e.g., EDTA)
-
This compound (and vehicle control)
-
Phosphate-buffered saline (PBS) with 10 mM glucose and 1 mg/ml BSA
-
ATP bioluminescence assay kit
-
Opaque-walled 96-well plates
-
Centrifuge
-
Luminometer
Procedure:
-
RBC Isolation:
-
Centrifuge the whole blood at 200 x g for 3 minutes.
-
Aspirate and discard the plasma and the buffy coat (the layer of white blood cells and platelets).
-
Wash the remaining packed RBCs twice by resuspending them in PBS with glucose and BSA and centrifuging at 200 x g for 3 minutes.
-
-
Cell Counting and Dilution:
-
Resuspend the washed RBCs in PBS with glucose and BSA.
-
Count the RBCs using a hemocytometer or an automated cell counter.
-
Dilute the RBC suspension to a final concentration of approximately 3 x 10⁶ cells per 50 µL.
-
-
This compound Treatment:
-
In a 96-well plate, add the desired concentrations of this compound or vehicle control to the RBC suspension.
-
Incubate the plate at 37°C for the specified duration (e.g., 6 or 24 hours).
-
-
ATP Measurement:
-
Equilibrate the plate and ATP assay reagents to room temperature.
-
Add the ATP assay reagent to each well as per the manufacturer's instructions.
-
Mix thoroughly to ensure complete lysis of the RBCs.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
-
Luminescence Reading: Measure the luminescence using a luminometer.
-
Data Analysis:
-
Correct for background luminescence using a blank control (PBS with glucose and BSA).
-
Determine the fold change in ATP levels by comparing the luminescence of this compound-treated RBCs to that of vehicle-treated RBCs.
-
Mandatory Visualizations
Caption: this compound allosterically activates Pyruvate Kinase, promoting ATP production.
Caption: Experimental workflow for measuring ATP levels post-Mitapivat treatment.
References
- 1. This compound, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. An overview of structure, function, and regulation of pyruvate kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
Application Note: High-Throughput Analysis of Mitapivat-Treated Red Blood Cells Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitapivat (brand name Pyrukynd®) is a first-in-class oral activator of the enzyme pyruvate kinase (PK).[1][2] In red blood cells (RBCs), PK is a critical enzyme in the glycolytic pathway, responsible for the final step that produces adenosine triphosphate (ATP).[3] Deficiencies in PK activity, often due to genetic mutations, lead to decreased ATP production, metabolic stress, and ultimately, premature destruction of RBCs (hemolytic anemia).[3] this compound acts as an allosteric activator of both wild-type and mutant PK, enhancing its enzymatic activity.[2] This leads to a restoration of normal glycolytic function, characterized by increased ATP levels and decreased levels of 2,3-diphosphoglycerate (2,3-DPG). The downstream effects include improved RBC survival, reduced hemolysis, and amelioration of anemia. This application note provides detailed protocols for utilizing flow cytometry to assess the cellular effects of this compound on red blood cells.
Key Cellular Effects of this compound on Red Blood Cells
This compound has been shown to induce several beneficial changes in red blood cells, making it a promising therapeutic for various hemolytic anemias, including pyruvate kinase deficiency and sickle cell disease. Key quantifiable effects include:
-
Increased ATP Levels: Enhanced PK activity directly leads to a significant increase in ATP production within the RBCs.
-
Decreased 2,3-DPG Levels: The activation of PK shifts the glycolytic pathway, resulting in lower concentrations of the upstream metabolite 2,3-DPG.
-
Reduced Oxidative Stress: By improving the overall metabolic health of the RBC, this compound treatment has been associated with a decrease in reactive oxygen species (ROS).
-
Improved Membrane Integrity and Deformability: Increased ATP levels contribute to the maintenance of the RBC membrane's structural integrity and flexibility.
-
Enhanced Cell Survival: The culmination of these metabolic improvements leads to a longer lifespan for the red blood cells and a reduction in hemolysis.
Data Presentation: Summary of Expected Quantitative Changes
The following table summarizes the expected quantitative changes in key red blood cell parameters following treatment with this compound, based on preclinical and clinical studies.
| Parameter | Direction of Change | Expected Fold Change/Percentage Change | Flow Cytometry Assay | Reference |
| Intracellular ATP | Increase | Up to 2.4-fold | Fluorescent ATP Assay | |
| 2,3-Diphosphoglycerate (2,3-DPG) | Decrease | Varies by disease model | Not directly measured by flow | |
| Reactive Oxygen Species (ROS) | Decrease | Significant reduction | Dichlorofluorescein diacetate (DCFDA) | |
| Phosphatidylserine (PS) Exposure | Decrease | Significant reduction | Annexin V Staining | |
| Cell Viability | Increase | Significant increase | Calcein AM Staining | N/A |
Experimental Protocols
This section provides detailed protocols for the flow cytometric analysis of red blood cells treated with this compound.
Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of a cell-permeant fluorometric probe, 2',7'-dichlorofluorescin diacetate (DCFDA), to measure intracellular ROS levels.
Materials:
-
Whole blood or isolated red blood cells
-
This compound (or vehicle control)
-
Phosphate Buffered Saline (PBS)
-
2',7'-dichlorofluorescin diacetate (DCFDA) staining solution (e.g., from a commercial kit)
-
Flow cytometer
Procedure:
-
Sample Preparation:
-
Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Wash the red blood cells three times with PBS by centrifugation (e.g., 500 x g for 5 minutes) and aspiration of the supernatant.
-
Resuspend the RBC pellet in PBS to the desired cell concentration (e.g., 1 x 10^6 cells/mL).
-
-
This compound Treatment:
-
Incubate the RBC suspension with the desired concentration of this compound or vehicle control for the specified time at 37°C.
-
-
Staining:
-
Add DCFDA staining solution to the RBC suspension to a final concentration as recommended by the manufacturer.
-
Incubate the cells in the dark at 37°C for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer equipped with a blue laser (488 nm).
-
Detect the green fluorescence of oxidized DCF in the appropriate channel (e.g., FL1, typically 530/30 nm).
-
Collect a sufficient number of events (e.g., 50,000) for each sample.
-
Gate on the main RBC population based on forward and side scatter characteristics.
-
Quantify the mean fluorescence intensity (MFI) of the DCF signal, which is proportional to the level of intracellular ROS.
-
Protocol 2: Assessment of Red Blood Cell Viability and Membrane Integrity (Annexin V Staining)
This protocol utilizes Annexin V to detect the externalization of phosphatidylserine (PS), an early marker of apoptosis and loss of membrane integrity.
Materials:
-
Whole blood or isolated red blood cells
-
This compound (or vehicle control)
-
Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) or other viability dye (optional, for late-stage apoptosis/necrosis)
-
Flow cytometer
Procedure:
-
Sample Preparation and this compound Treatment:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Staining:
-
Wash the treated RBCs once with PBS and then resuspend them in Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V to the cell suspension according to the manufacturer's instructions.
-
(Optional) Add Propidium Iodide to the suspension to distinguish between early and late apoptotic/necrotic cells.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Detect the FITC signal (Annexin V) in the green channel (e.g., FL1) and the PI signal in the red channel (e.g., FL3).
-
Gate on the RBC population.
-
Quantify the percentage of Annexin V-positive cells, which represents the population with compromised membrane integrity.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in red blood cells.
Caption: Experimental workflow for flow cytometry analysis.
Caption: Logical relationship of this compound's effects on RBCs.
References
- 1. Mechanism of Action | PYRUKYND® (this compound) tablets [pyrukynd.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. AG-348 (this compound), an allosteric activator of red blood cell pyruvate kinase, increases enzymatic activity, protein stability, and adenosine triphosphate levels over a broad range of PKLR genotypes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing CRISPR-Cas9 to Investigate Mitapivat Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction to Mitapivat (Pyrukynd®)
This compound is a first-in-class, oral, allosteric activator of the pyruvate kinase (PK) enzyme.[1][2][3] It is approved for the treatment of hemolytic anemia in adults with pyruvate kinase deficiency (PKD).[1][3] this compound acts by binding to a site on the PK tetramer distinct from the natural allosteric activator, fructose-1,6-bisphosphate (FBP). This binding stabilizes the active tetrameric form of the enzyme, enhancing its catalytic activity. The primary therapeutic effect of this compound in red blood cells (RBCs) is the enhancement of the glycolytic pathway, leading to increased adenosine triphosphate (ATP) production and decreased levels of 2,3-diphosphoglycerate (2,3-DPG). This ultimately improves RBC energy levels, extends their lifespan, reduces hemolysis, and ameliorates anemia.
As with many targeted therapies, the potential for acquired drug resistance poses a significant clinical challenge. Understanding the molecular mechanisms that could lead to this compound resistance is crucial for developing next-generation therapies and for optimizing patient treatment strategies.
CRISPR-Cas9: A Powerful Tool for Modeling Drug Resistance
The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system is a revolutionary gene-editing technology that allows for precise modification of the genome. This system can be programmed to create specific double-strand breaks in DNA, which can be repaired by the cell's natural machinery to introduce insertions, deletions (knockouts), or specific sequence changes (knock-ins).
Advantages of CRISPR-Cas9 for studying this compound resistance:
-
Precision: Enables the creation of specific, defined mutations to test hypothesized resistance mechanisms.
-
Isogenic Models: Allows for the generation of drug-resistant cell lines from a sensitive parental line, ensuring that any observed differences in phenotype are due to the engineered mutation.
-
High-Throughput Screening: Genome-wide CRISPR screens can be used to systematically knock out every gene in the genome to identify novel genes and pathways that confer drug resistance.
Hypothesized Mechanisms of this compound Resistance
CRISPR-Cas9 models can be employed to investigate several potential mechanisms of resistance:
-
On-Target Mutations: Alterations in the PKLR gene (encoding the R-type pyruvate kinase found in RBCs) could prevent this compound from binding to its allosteric site or stabilizing the active enzyme conformation.
-
Bypass Pathways: Upregulation of alternative metabolic pathways that compensate for reduced PK activity, thereby rendering the cells less dependent on the this compound-activated pathway.
-
Drug Efflux and Metabolism: Increased expression or activity of drug efflux pumps (e.g., ABCB1) or metabolic enzymes (e.g., CYP3A4, which is known to metabolize this compound) could reduce the intracellular concentration of the drug.
-
Alterations in Downstream Signaling: Changes in pathways that regulate glycolysis or are affected by ATP levels could confer resistance.
Experimental Protocols
Protocol 1: Generation of a PKLR Mutant Cell Line to Model On-Target Resistance
This protocol describes the generation of a specific mutation in the PKLR gene in an appropriate human cell line (e.g., K562, an erythroleukemia cell line that expresses PKLR) to model on-target resistance to this compound.
1.1. sgRNA Design and Synthesis
-
Identify the target region in the PKLR gene corresponding to the this compound binding site.
-
Use a validated online design tool (e.g., CHOPCHOP, Benchling) to design single guide RNAs (sgRNAs) that target this region with high predicted efficiency and low off-target scores.
-
Synthesize the top 2-3 candidate sgRNAs.
1.2. Ribonucleoprotein (RNP) Complex Formation
-
Resuspend synthetic sgRNA and tracrRNA in nuclease-free buffer.
-
Mix sgRNA and tracrRNA in a 1:1 molar ratio and anneal by heating at 95°C for 5 minutes, followed by cooling to room temperature.
-
Combine the annealed gRNA with purified SpCas9 nuclease at a 1.2:1 molar ratio.
-
Incubate at room temperature for 15 minutes to allow RNP complex formation.
1.3. Cell Transfection
-
Culture K562 cells to a density of ~0.5 x 10^6 cells/mL.
-
Harvest and resuspend 2 x 10^5 cells in a nucleofection buffer.
-
Add the pre-formed RNP complex to the cell suspension.
-
Electroporate the cells using a pre-optimized program (e.g., on a Lonza 4D-Nucleofector™).
-
Immediately transfer the electroporated cells to pre-warmed culture media and incubate at 37°C, 5% CO2.
1.4. Single-Cell Cloning and Expansion
-
48 hours post-transfection, perform single-cell sorting by fluorescence-activated cell sorting (FACS) or limiting dilution into 96-well plates.
-
Culture the single-cell clones for 2-3 weeks until visible colonies form.
-
Expand positive clones into larger culture vessels.
1.5. Validation of Knockout Clones
-
Genomic DNA Extraction: Extract genomic DNA from expanded clones.
-
PCR and Sanger Sequencing: Amplify the targeted region of the PKLR gene by PCR and sequence the amplicons to identify clones with insertions or deletions (indels) that may alter the drug-binding site.
-
Western Blot: Confirm the absence or alteration of the PKLR protein.
-
Phenotypic Validation: Perform a dose-response assay with this compound to confirm resistance (see Protocol 3.1).
Protocol 2: Genome-Wide CRISPR-Cas9 Screen to Identify Novel Resistance Genes
This protocol outlines a positive selection screen to identify genes whose knockout confers resistance to this compound.
2.1. Lentiviral Library Production
-
Amplify a genome-wide CRISPR knockout library (e.g., GeCKO v2, TKOv3).
-
Co-transfect HEK293T cells with the library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2, pMD2.G) using a suitable transfection reagent.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Concentrate the virus and determine the viral titer.
2.2. Cell Transduction and Selection
-
Choose a suitable human cell line that is sensitive to this compound.
-
Transduce the cells with the lentiviral CRISPR library at a low multiplicity of infection (MOI ≈ 0.3) to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to achieve at least 500x coverage of the library.
-
Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
After selection, harvest a portion of the cells as the "Day 0" or "T0" reference sample.
2.3. This compound Treatment
-
Culture the remaining transduced cell population in the presence of this compound at a concentration that inhibits the growth of wild-type cells (e.g., IC80).
-
Continuously culture the cells under drug pressure, passaging as necessary, for 14-21 days to allow for the enrichment of resistant clones.
-
Harvest the final resistant population.
2.4. Next-Generation Sequencing (NGS) and Analysis
-
Extract genomic DNA from the T0 reference sample and the final resistant population.
-
Amplify the sgRNA-containing cassettes from the genomic DNA using PCR.
-
Perform high-throughput sequencing of the PCR amplicons.
-
Align sequencing reads to the sgRNA library and quantify the abundance of each sgRNA.
-
Use bioinformatics tools (e.g., MAGeCK) to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the T0 sample. Genes targeted by these enriched sgRNAs are candidate resistance genes.
Protocol 3: Validation of Candidate Resistance Genes
3.1. Generation of Individual Gene Knockout Lines
-
For the top 3-5 candidate genes identified from the screen, generate individual knockout cell lines using the method described in Protocol 1.
3.2. Cell Viability Assay
-
Seed wild-type (WT) and knockout (KO) cells in 96-well plates.
-
Treat the cells with a range of this compound concentrations (e.g., 0-100 μM) for 72 hours.
-
Measure cell viability using a suitable assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Calculate the half-maximal inhibitory concentration (IC50) for each cell line and compare the values between WT and KO cells. A significant increase in IC50 for a KO line validates that the knocked-out gene is involved in this compound sensitivity.
3.3. Pyruvate Kinase Activity Assay
-
Prepare cell lysates from WT and validated resistant KO cell lines.
-
Measure pyruvate kinase activity using a commercial assay kit that monitors the conversion of phosphoenolpyruvate and ADP to pyruvate and ATP.
-
Perform the assay in the presence and absence of this compound to assess whether the knockout of the candidate gene affects the basal activity of PK or the cell's response to the drug.
Data Presentation
Table 1: Example sgRNA Sequences for Targeting the PKLR Gene
| sgRNA ID | Target Exon | Sequence (5' to 3') | Predicted Efficiency Score |
|---|---|---|---|
| PKLR_E2_01 | 2 | GCGTCATCAACGTGCCGCAG | 89 |
| PKLR_E2_02 | 2 | GACGGCGCACTTCGAGAAGC | 85 |
| PKLR_E7_01 | 7 | TGGAAGGGCATCGGCTCCAA | 91 |
Table 2: Characterization of a Validated this compound-Resistant Clone
| Cell Line | Genotype (PKLR) | PKLR Protein Expression (vs. WT) | This compound IC50 (μM) | Fold Resistance |
|---|---|---|---|---|
| K562 WT | Wild-Type | 100% | 0.5 ± 0.07 | 1.0 |
| K562-PKLR-KO1 | Exon 2: 7 bp deletion | < 5% | > 50 | > 100 |
| K562-PKLR-KO2 | Exon 7: 1 bp insertion | < 5% | > 50 | > 100 |
Table 3: Top Candidate Genes from a Genome-Wide CRISPR Screen for this compound Resistance
| Gene Symbol | Description | Enrichment Score | p-value |
|---|---|---|---|
| ABCB1 | ATP Binding Cassette Subfamily B Member 1 | 15.6 | 1.2e-8 |
| SLC16A3 | Solute Carrier Family 16 Member 3 (MCT4) | 12.1 | 5.4e-7 |
| HIF1A | Hypoxia Inducible Factor 1 Subunit Alpha | 9.8 | 2.1e-6 |
| HK2 | Hexokinase 2 | 8.5 | 9.8e-6 |
Visualizations
Caption: this compound allosterically activates PKR, which can be overcome by on-target mutations or bypass pathways.
Caption: Workflow for a genome-wide CRISPR-Cas9 screen to identify genes conferring this compound resistance.
Caption: A hypothetical resistance pathway where HIF1A loss reduces glycolysis, promoting survival.
References
Troubleshooting & Optimization
Overcoming challenges in Mitapivat in vitro experiments
Welcome to the technical support center for Mitapivat in vitro experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
This compound (formerly AG-348) is a first-in-class, oral, small-molecule allosteric activator of the pyruvate kinase (PK) enzyme.[1] In vitro, it binds to a site on the PK tetramer that is distinct from the binding site of its natural activator, fructose bisphosphate (FBP).[1] This binding stabilizes the active conformation of the enzyme, enhancing its catalytic activity.[2] The primary downstream effects observed in red blood cells (RBCs) are an increase in ATP production and a decrease in 2,3-diphosphoglycerate (2,3-DPG) levels, which are key indicators of successful target engagement.[1]
Q2: How should I prepare and store this compound for in vitro experiments?
This compound is sparingly soluble in water but has good solubility in DMSO.
-
Stock Solution Preparation : It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO (e.g., 25-90 mg/mL). Sonication may be used to aid dissolution.
-
Storage : Store the powder at -20°C for up to 3 years. Once dissolved in DMSO, aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.
-
Working Solution : Prepare fresh dilutions of the stock solution in your cell culture medium or assay buffer immediately before use.
Q3: What is the recommended final concentration of DMSO in my cell culture?
To avoid solvent-induced artifacts or cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1% and not exceeding 0.3%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any potential effects of the solvent itself.
Q4: What are the expected quantitative effects of this compound on PKR activity and ATP levels in vitro?
The magnitude of the effect can vary depending on the cell type, genotype (wild-type vs. mutant PKR), and experimental conditions. However, published studies provide a general range of expected outcomes.
Quantitative Effects of this compound in Ex Vivo/In Vitro Erythrocyte Models
| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference(s) |
| PKR Activity | PK-deficient human RBCs | 10 µM (24h) | 1.8-fold mean increase (range: 1.2-3.4) | |
| Sickle Cell Disease human RBCs | Not specified | 129% mean increase | ||
| Healthy Control human RBCs | 10 µM (24h) | 2.3-fold mean increase (range: 1.2-7.1) | ||
| ATP Levels | PK-deficient human RBCs | 10 µM (24h) | 1.5-fold mean increase (range: 1.0-2.2) | |
| Sickle Cell Disease human RBCs | Not specified | 131% mean increase | ||
| Healthy Control human RBCs | 10 µM (24h) | 1.6-fold mean increase (range: 1.4-1.8) | ||
| 2,3-DPG Levels | Sickle Cell Disease human RBCs | Not specified | 17% mean decrease |
Troubleshooting Guide
Problem 1: Low or no detectable increase in PKR activity.
| Possible Cause | Recommended Solution |
| Compound Instability/Precipitation | This compound has low aqueous solubility. Ensure the final concentration in the assay buffer does not exceed its solubility limit. Visually inspect for any precipitation. Prepare fresh dilutions from a DMSO stock immediately before each experiment. |
| Incorrect Assay Buffer Temperature | Pyruvate kinase assays are temperature-sensitive. Ensure the assay buffer is at the recommended temperature (e.g., room temperature or 25°C) before starting the reaction. |
| Suboptimal Reagent Concentration | Verify the concentrations of substrates (PEP, ADP) and the coupling enzyme (LDH) in your reaction mix. Ensure they are not rate-limiting. |
| Low Endogenous PKR Protein | The effect of this compound is dependent on the presence of the PKR protein. Quantify the total protein in your cell lysate and normalize the activity to protein concentration. Consider using a cell type known to express sufficient levels of PKR. |
| Sample Degradation | Keep cell lysates on ice to prevent protein degradation. Avoid multiple freeze-thaw cycles of your samples and reagents. |
Problem 2: High variability in ATP measurements between replicates.
| Possible Cause | Recommended Solution |
| Incomplete Cell Lysis | Incomplete lysis leads to an underestimation of total intracellular ATP. Use a validated lysis buffer and ensure the lysis procedure is consistent across all samples. For RBCs, freeze-thaw cycles can be effective. |
| ATP Degradation | ATP is rapidly degraded by ATPases. Use a lysis buffer that inactivates these enzymes and process samples quickly on ice. |
| Interference with Luminescence Signal | If using a luciferase-based assay, components from the cell lysate, particularly hemoglobin from RBCs, can quench the luminescent signal. Ensure proper sample dilution and use appropriate matrix-matched standards and controls. |
| Inconsistent Cell Numbers | Ensure an equal number of cells are seeded in each well. Normalize ATP measurements to the total protein concentration or cell count for each sample. |
Problem 3: Unexpected or off-target effects observed.
| Possible Cause | Recommended Solution |
| Aromatase Inhibition | This compound is a known mild-to-moderate inhibitor of the aromatase enzyme (CYP19A1). If your in vitro model is sensitive to hormonal changes (e.g., certain cancer cell lines, endocrine cells), consider this off-target effect when interpreting your data. |
| Cytochrome P450 (CYP) Interactions | In vitro studies show this compound is primarily metabolized by CYP3A4 and may induce other CYP enzymes. Be aware of potential interactions if your experimental system involves other compounds metabolized by these enzymes. |
| High Compound Concentration | High concentrations of any small molecule can lead to non-specific effects. Perform a dose-response curve to identify the optimal concentration range for specific PKR activation and to avoid concentrations that may induce toxicity or off-target pharmacology. |
Experimental Protocols & Workflows
This compound Signaling Pathway in Erythrocytes
This compound allosterically activates Pyruvate Kinase (PKR), enhancing the final step of glycolysis. This leads to increased ATP production and decreased levels of the upstream metabolite 2,3-DPG.
References
- 1. This compound, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional and multi-omics signatures of this compound efficacy upon activation of pyruvate kinase in red blood cells from patients with sickle cell disease | Haematologica [haematologica.org]
Technical Support Center: Optimizing Mitapivat Dosage for Preclinical Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Mitapivat in preclinical models. The information is designed to assist in optimizing experimental design and interpreting results for maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a first-in-class, oral, allosteric activator of the pyruvate kinase (PK) enzyme.[1] It binds to the PK tetramer, stabilizing the active form and increasing its enzymatic activity.[2] This enhanced activity of erythrocyte pyruvate kinase (PKR) leads to increased adenosine triphosphate (ATP) production and decreased levels of 2,3-diphosphoglycerate (2,3-DPG) in red blood cells (RBCs).[1] This modulation of glycolysis can improve RBC energy levels and overall function.
Q2: Which preclinical models have been successfully used to evaluate this compound efficacy?
Preclinical studies have demonstrated the efficacy of this compound in various mouse models of hemolytic anemias, including:
-
β-thalassemia: The Hbbth3/+ mouse model, which mimics human β-thalassemia intermedia, has been used to show that this compound can ameliorate anemia, reduce ineffective erythropoiesis, and decrease iron overload.[3][4]
-
Hereditary Spherocytosis: The protein 4.2 knockout (4.2-/-) mouse model, which recapitulates features of human hereditary spherocytosis, has shown that this compound can improve anemia, reduce hemolysis, and decrease splenomegaly.
-
Sickle Cell Disease: The Townes mouse model (HbSS) has been used to investigate the effects of this compound, where it has been shown to increase ATP levels and reduce oxidative stress in erythrocytes.
Q3: What are the expected pharmacodynamic effects of this compound in preclinical models?
In preclinical studies, oral administration of this compound has been shown to produce the following key pharmacodynamic effects:
-
Increased ATP levels: Enhanced PKR activity leads to a significant increase in intracellular ATP levels in red blood cells.
-
Decreased 2,3-DPG levels: this compound administration leads to a reduction in the concentration of 2,3-diphosphoglycerate.
-
Improved Hematological Parameters: Treatment typically results in increased hemoglobin (Hb) and hematocrit (Hct) levels, and a reduction in reticulocyte counts, indicating improved erythropoiesis and RBC survival.
-
Reduced Hemolysis: A decrease in markers of hemolysis, such as lactate dehydrogenase (LDH) and bilirubin, is commonly observed.
Troubleshooting Guide
Problem: Suboptimal or no significant improvement in anemia is observed after this compound administration.
-
Possible Cause 1: Inadequate Dosage. The dose of this compound may be insufficient for the specific animal model or the severity of the disease phenotype.
-
Solution: Refer to the dose-response data from published preclinical studies (see Tables 1 and 2). Consider performing a dose-escalation study to determine the optimal dose for your model. For instance, in the Hbbth3/+ mouse model of β-thalassemia, a dose of 50 mg/kg twice daily was shown to be effective. In the 4.2-/- mouse model of hereditary spherocytosis, doses of 100 mg/kg/day and 200 mg/kg/day have been used.
-
-
Possible Cause 2: Insufficient Treatment Duration. The therapeutic effects of this compound may take time to become apparent.
-
Solution: Ensure the treatment duration is adequate. In the hereditary spherocytosis mouse model, significant improvements were observed after treatment for up to 6 months.
-
-
Possible Cause 3: Pharmacokinetic Variability. There may be inter-animal variability in drug absorption and metabolism.
-
Solution: If feasible, perform pharmacokinetic analysis to measure plasma concentrations of this compound to ensure adequate exposure. Pharmacokinetic studies in rats, dogs, and monkeys have shown rapid oral absorption and good bioavailability.
-
Problem: Unexpected adverse effects are observed.
-
Possible Cause: Off-target effects or excessive dosage. While generally well-tolerated in preclinical models, high doses may lead to unforeseen effects.
-
Solution: Reduce the dosage and monitor the animals closely. If adverse effects persist, consider discontinuing the treatment and re-evaluating the experimental protocol. It is important to note that in humans, abrupt discontinuation can lead to acute hemolysis.
-
Data Presentation
Table 1: Summary of this compound Efficacy in β-Thalassemia (Hbbth3/+) Mouse Model
| Dosage | Treatment Duration | Key Findings | Reference |
| 50 mg/kg twice daily (oral) | 10 days, then transfusion | Increased interval between transfusions (13.8 vs 10.5 days) | |
| 50 mg/kg twice daily (oral) | Up to 61 days | Increased time interval between transfusions, reduced transfusion burden | |
| Not Specified | Not Specified | Ameliorated ineffective erythropoiesis and anemia |
Table 2: Summary of this compound Efficacy in Hereditary Spherocytosis (4.2-/-) Mouse Model
| Dosage | Treatment Duration | Key Findings | Reference |
| 100 mg/kg/day (oral) | Up to 6 months | Improved hematocrit, hemoglobin, and Hb to RDW ratio | |
| 200 mg/kg/day (oral) | 6 months | Improved anemia (Hb 11.6 to 13.1 g/dL), reduced reticulocytes (11.4% to 7.6%) | |
| Not Specified | Not Specified | Metabolically reprogrammed RBCs, improved glycolysis and glutathione cycle |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment of this compound in a β-Thalassemia Mouse Model (Hbbth3/+)
-
Animal Model: Utilize Hbbth3/+ mice, a model that recapitulates β-thalassemia intermedia.
-
Drug Formulation and Administration: Prepare this compound for oral gavage. A common vehicle is a solution of 0.5% carboxymethylcellulose.
-
Dosing Regimen: Administer this compound at a dose of 50 mg/kg twice daily via oral gavage. A vehicle-treated control group should be included.
-
Treatment Duration: Treat animals for a minimum of 21 days to observe significant hematological changes.
-
Efficacy Endpoints:
-
Hematology: Collect blood samples at baseline and at regular intervals (e.g., weekly) for complete blood count (CBC) analysis to measure hemoglobin, hematocrit, red blood cell count, and reticulocyte count.
-
Hemolysis Markers: Measure plasma levels of LDH and total bilirubin.
-
Spleen Size: At the end of the study, sacrifice the animals and measure spleen weight as an indicator of extramedullary hematopoiesis.
-
Iron Homeostasis: Assess liver iron content using methods such as Perl's Prussian blue staining or inductively coupled plasma mass spectrometry.
-
Protocol 2: Evaluation of this compound in a Hereditary Spherocytosis Mouse Model (4.2-/-)
-
Animal Model: Employ protein 4.2 knockout (4.2-/-) mice, a well-established model for hereditary spherocytosis.
-
Drug Formulation and Administration: Prepare this compound for oral administration, for example, mixed in the chow or via oral gavage.
-
Dosing Regimen: Administer this compound at a dose of 100-200 mg/kg/day. Include a vehicle-treated control group.
-
Treatment Duration: A longer treatment duration of up to 6 months is recommended to observe maximal therapeutic effects.
-
Efficacy Endpoints:
-
Hematology: Perform regular CBC analysis as described in Protocol 1.
-
Osmotic Fragility: Conduct osmotic fragility tests on freshly collected RBCs to assess membrane stability.
-
Erythrocyte Metabolism: Measure intracellular ATP and 2,3-DPG levels in RBCs using commercially available kits or established laboratory protocols.
-
Splenomegaly: Measure spleen weight at the end of the study.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in a red blood cell.
Caption: General experimental workflow for preclinical evaluation of this compound.
References
- 1. This compound, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. The pyruvate kinase activator this compound reduces hemolysis and improves anemia in a β-thalassemia mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Technical Support Center: Interpreting Variable Responses to Mitapivat in Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and manage variable responses to Mitapivat in in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (formerly AG-348) is a first-in-class, oral, allosteric activator of the pyruvate kinase (PK) enzyme.[1][2] Pyruvate kinase is a key enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate, which also generates ATP.[3] this compound binds to the PK enzyme, increasing its activity and stability. This enhancement of PK activity is intended to increase ATP production and decrease levels of the upstream metabolite 2,3-diphosphoglycerate (2,3-DPG), thereby improving the energy balance and health of red blood cells in various hemolytic anemias.[3][4]
Q2: Why am I observing a wide range of responses to this compound across different cell cultures?
Variable responses to this compound in cell cultures can be attributed to several factors:
-
Genetic Heterogeneity of the PKLR Gene: The most significant factor influencing the response to this compound is the genetic makeup of the pyruvate kinase L/R (PKLR) gene in the cells being studied. Over 300 mutations in the PKLR gene have been identified in patients with PK deficiency. The type and location of these mutations can affect the baseline PK protein level and its responsiveness to this compound.
-
Baseline Pyruvate Kinase Protein Levels: The amount of pyruvate kinase protein present in the cells at baseline is a critical determinant of the response to this compound. Cell lines or patient-derived cells with very low or undetectable levels of PK protein may show a minimal response to the drug.
-
Cell Type and Metabolic State: Different cell types have varying metabolic profiles and reliance on glycolysis. The metabolic state of the cells at the time of the experiment, which can be influenced by culture conditions, can also affect their response to a glycolytic activator like this compound.
-
General Cell Culture Variability: As with any cell-based assay, factors such as cell line stability, passage number, cell density at the time of treatment, and the presence of contaminants can all contribute to variability in the observed response.
Q3: Which cell lines are suitable for in vitro studies with this compound?
While many studies utilize primary patient-derived erythroid precursor cells, immortalized human erythroleukemia cell lines such as K562 and HEL can also be used. These cell lines express pyruvate kinase and can be valuable tools for mechanistic studies and initial drug screening. However, it is important to characterize the PKLR genotype of the specific cell line being used, as this will influence the expected response to this compound.
Q4: What are the expected outcomes of successful this compound treatment in a responsive cell line?
In a responsive cell line, treatment with this compound is expected to lead to:
-
An increase in pyruvate kinase (PK) activity.
-
An increase in intracellular adenosine triphosphate (ATP) levels.
-
A decrease in 2,3-diphosphoglycerate (2,3-DPG) levels.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| No or Low Response to this compound | Cell line has non-responsive PKLR mutations: The cell line may harbor PKLR mutations that result in a truncated or unstable PK protein that cannot be activated by this compound. | - Sequence the PKLR gene of your cell line to identify the specific mutations. - Choose a cell line known to have responsive PKLR mutations (e.g., missense mutations). |
| Low baseline PK protein levels: The cells may not express sufficient levels of the PK enzyme for this compound to have a measurable effect. | - Perform a western blot or ELISA to quantify the baseline PK protein levels in your cell line. - Select a cell line with higher endogenous PK expression. | |
| Sub-optimal drug concentration: The concentration of this compound used may be too low to elicit a response. | - Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. Concentrations used in studies range from 5 to 100 mg twice daily in clinical trials, which can be adapted for in vitro work. | |
| Incorrect assay conditions: The conditions for the PK activity or ATP assay may not be optimal. | - Review the assay protocol and ensure that all reagents are properly prepared and that the incubation times and temperatures are correct. - Include a positive control (e.g., recombinant PK enzyme) to validate the assay. | |
| High Variability Between Replicates | Inconsistent cell seeding: Uneven cell numbers across wells will lead to variable results. | - Ensure a homogenous single-cell suspension before seeding. - Use a multichannel pipette for seeding and verify cell counts before starting the experiment. |
| Edge effects in multi-well plates: Wells on the edge of the plate are more prone to evaporation, leading to changes in media concentration. | - Avoid using the outer wells of the plate for experimental samples. Fill them with sterile water or media to maintain humidity. | |
| Cell stress or poor health: Unhealthy or stressed cells will respond inconsistently to drug treatment. | - Regularly monitor cell morphology and viability. - Use cells within a consistent and low passage number range. | |
| Unexpected Decrease in Cell Viability | Drug toxicity at high concentrations: Although generally well-tolerated, high concentrations of this compound may have off-target effects leading to cytotoxicity. | - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assays to assess any potential cytotoxic effects of the drug concentrations being tested. |
| Solvent toxicity: If using a solvent like DMSO to dissolve this compound, the final concentration of the solvent in the culture media may be toxic to the cells. | - Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO). - Include a vehicle control (media with the same concentration of solvent used for the drug) in your experiments. |
Quantitative Data Summary
The following table summarizes the observed effects of this compound on pyruvate kinase activity and ATP levels from ex vivo studies on human red blood cells. This data can serve as a reference for expected response magnitudes in your cell culture experiments.
| Cell Type | PKLR Genotype | This compound Concentration | Fold Increase in PK Activity (Mean ± SD) | Fold Increase in ATP Levels (Mean ± SD) | Reference |
| PK Deficient RBCs | Various Missense & Non-Missense | 10 µM (ex vivo) | 1.8 ± 0.6 | 1.5 ± 0.3 | [Uncited] |
| Sickle Cell Disease RBCs | N/A | 5-100 mg twice daily (in vivo) | Increase observed | Increase observed | |
| Thalassemia RBCs | N/A | 50-100 mg twice daily (in vivo) | Increase observed | Increase observed |
Experimental Protocols
Protocol for In Vitro Treatment of Suspension Cells with this compound
-
Cell Seeding:
-
Culture cells to a logarithmic growth phase.
-
Perform a cell count and viability assessment (e.g., using trypan blue).
-
Seed cells in a multi-well plate at a predetermined optimal density in complete culture medium.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
-
Cell Treatment:
-
Add the prepared this compound dilutions to the appropriate wells.
-
Include a vehicle control (medium with the same final concentration of solvent) and an untreated control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
-
Cell Harvesting and Lysate Preparation:
-
Following incubation, transfer the cell suspension to centrifuge tubes.
-
Pellet the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Prepare cell lysates for subsequent assays according to the specific assay kit instructions (e.g., using a lysis buffer provided with the kit).
-
Protocol for Pyruvate Kinase (PK) Activity Assay
This protocol is a general guideline based on commercially available colorimetric/fluorometric assay kits.
-
Reagent Preparation:
-
Prepare all reagents, including the PK assay buffer, substrate mix, and enzyme mix, as per the kit manufacturer's instructions.
-
Prepare a pyruvate standard curve by performing serial dilutions of the provided pyruvate standard.
-
-
Assay Procedure:
-
Add the prepared cell lysates to the wells of a 96-well plate.
-
Add the PK reaction mix to each well.
-
Incubate the plate at the recommended temperature (e.g., 25°C or 37°C) for the specified time.
-
Measure the absorbance (at ~570 nm) or fluorescence (Ex/Em = 535/587 nm) at multiple time points to determine the reaction kinetics.
-
-
Data Analysis:
-
Calculate the change in absorbance or fluorescence over time.
-
Determine the concentration of pyruvate produced in each sample using the pyruvate standard curve.
-
Calculate the PK activity, typically expressed as milliunits per milligram of protein (mU/mg). One unit of PK is the amount of enzyme that generates 1.0 µmole of pyruvate per minute at a specific temperature and pH.
-
Protocol for Intracellular ATP Quantification Assay
This protocol is a general guideline based on commercially available luciferase-based ATP assay kits.
-
Reagent Preparation:
-
Prepare the ATP assay buffer, substrate (D-luciferin), and luciferase enzyme solution as per the kit manufacturer's instructions.
-
Prepare an ATP standard curve by performing serial dilutions of the provided ATP standard.
-
-
Assay Procedure:
-
Add the prepared cell lysates or intact cells (depending on the kit) to the wells of an opaque 96-well plate suitable for luminescence measurements.
-
Add the ATP detection reagent (containing luciferase and D-luciferin) to each well.
-
Incubate for a short period at room temperature to allow for cell lysis and the enzymatic reaction to stabilize.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Determine the ATP concentration in each sample using the ATP standard curve.
-
Normalize the ATP levels to the cell number or total protein concentration.
-
Visualizations
Caption: Mechanism of action of this compound in the glycolytic pathway.
Caption: General experimental workflow for assessing this compound in cell culture.
Caption: Troubleshooting flowchart for variable this compound responses.
References
- 1. This compound – Application in Therapy and Current Clinical Research [essais-cliniques.be]
- 2. researchgate.net [researchgate.net]
- 3. sicklecellanemianews.com [sicklecellanemianews.com]
- 4. This compound, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Mitapivat solubility and stability in experimental buffers
Welcome to the technical support center for Mitapivat. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions regarding the solubility and stability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing a stock solution of this compound?
For initial solubilization, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO at concentrations up to 90 mg/mL.[1] For optimal results, it is crucial to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of the compound.[1]
2. I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are some troubleshooting steps:
-
Lower the Final Concentration: The final concentration of this compound in your aqueous buffer may be exceeding its solubility limit. Try diluting your stock solution further.
-
Use a Surfactant: For certain in vivo formulations, a combination of PEG300, Tween 80, and water is used to maintain solubility.[1] While not always suitable for in vitro assays, a very low concentration of a non-ionic surfactant like Tween 20 (e.g., 0.01-0.1%) in your final buffer might help improve solubility. Always run a vehicle control to ensure the surfactant does not affect your experimental results.
-
Adjust the pH: this compound's solubility is pH-dependent. It exhibits higher solubility in acidic conditions (pH 1.0-5.5) and lower solubility in more neutral to basic conditions (pH 5.5-8.0).[2] If your experimental conditions allow, using a buffer with a slightly acidic pH may improve solubility.
-
Warm the Solution: Gently warming the solution may help dissolve any precipitate. However, be cautious about the potential for degradation at elevated temperatures.
3. How stable is this compound in solution?
This compound is susceptible to degradation under certain conditions. Stress degradation studies have shown that it degrades significantly under acidic, alkaline, and oxidative conditions.[3] It is more stable under photolytic (light) and thermal stress.
For optimal stability, it is recommended to:
-
Store DMSO stock solutions at -20°C or -80°C.
-
Prepare fresh aqueous working solutions for each experiment.
-
Avoid prolonged exposure of solutions to strong acids, bases, or oxidizing agents.
-
Protect solutions from light where possible, although it is less sensitive to photolytic degradation.
4. What are the main degradation pathways for this compound?
The primary metabolic and degradation pathways for this compound include oxidation, N-dealkylation, and hydrolysis.
Quantitative Data Summary
The following tables summarize the available quantitative data on this compound's solubility.
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Reference |
| DMSO | up to 90 | ~199.75 | |
| Ethanol | 2 - 4 | Not Specified |
Table 2: pH-Dependent Aqueous Solubility
| pH Range | Solubility | Reference |
| 1.0 - 5.5 | Relatively High | |
| 5.5 - 8.0 | Low |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous (fresh) DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add the appropriate volume of DMSO to your weighed this compound).
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of an Ex Vivo Working Solution for Red Blood Cell Treatment
This protocol is adapted from studies treating red blood cells ex vivo.
-
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS) containing 1% glucose, 170 mg/L adenine, and 5.25 g/L mannitol (AGAM buffer, pH 7.4)
-
-
Procedure:
-
Warm the AGAM buffer to 37°C.
-
Serially dilute the this compound DMSO stock solution into the pre-warmed AGAM buffer to achieve the desired final concentration. It is crucial to add the DMSO stock to the buffer and mix immediately to minimize precipitation.
-
The final concentration of DMSO in the working solution should be kept low (typically <0.5%) to avoid solvent effects on the cells.
-
Use the freshly prepared working solution immediately for your experiments.
-
Visualizations
Caption: Mechanism of action of this compound in red blood cells.
Caption: Troubleshooting workflow for this compound precipitation.
References
Mitapivat Technical Support Center: Troubleshooting Cytotoxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential cytotoxicity observed during in vitro experiments with Mitapivat. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a first-in-class oral, allosteric activator of the pyruvate kinase (PK) enzyme.[1][2] It binds to a site distinct from the natural activator, fructose-1,6-bisphosphate (FBP), on the PK tetramer.[1] This binding stabilizes the active form of the enzyme, enhancing its catalytic activity.[3] The primary therapeutic goal of this compound is to increase ATP production in red blood cells, thereby improving their lifespan and reducing hemolysis in patients with PK deficiency.[4]
Q2: Can this compound be cytotoxic to cell lines?
While this compound is designed to enhance cell energy metabolism, observations from clinical trials and preclinical studies suggest the potential for adverse effects, including cytotoxicity, particularly at higher concentrations. Cases of hepatocellular injury have been observed in patients treated with higher doses of this compound than recommended for PK deficiency. Therefore, it is plausible that this compound could induce cytotoxicity in certain cell lines in vitro, especially those that are highly sensitive to metabolic shifts or off-target effects.
Q3: What are the potential mechanisms of this compound-induced cytotoxicity?
The precise mechanisms of this compound-induced cytotoxicity in various cell lines are not yet fully elucidated. However, based on its known pharmacological profile, potential mechanisms could include:
-
Metabolic Reprogramming: Rapid activation of glycolysis by this compound could lead to an accumulation of downstream metabolites, potentially causing metabolic stress and inducing apoptosis in certain cell types.
-
Off-Target Effects: this compound is known to be a mild-to-moderate inhibitor of the aromatase enzyme (CYP19A1). This inhibition could lead to hormonal imbalances within the cell culture environment, potentially affecting cell viability, especially in hormone-sensitive cell lines.
-
Mitochondrial Dysfunction: While this compound boosts glycolysis, significant shifts in cellular metabolism can indirectly impact mitochondrial function, potentially leading to oxidative stress and the initiation of apoptotic pathways.
Q4: Are certain cell lines more susceptible to this compound-induced cytotoxicity?
Cell lines with the following characteristics might be more susceptible:
-
Cancer Cell Lines: Many cancer cells exhibit altered metabolic pathways (the Warburg effect) and may be more sensitive to further metabolic modulation by this compound. The activation of pyruvate kinase M2 (PKM2), an isoform prevalent in cancer cells, could potentially inhibit tumor growth.
-
Hepatocyte-derived Cell Lines (e.g., HepG2): Given the clinical observations of liver injury, cell lines derived from liver tissue may be particularly sensitive to high concentrations of this compound.
-
Hormone-Sensitive Cell Lines (e.g., breast or ovarian cancer cell lines): Due to its inhibitory effect on aromatase, cell lines whose growth is dependent on estrogens might be affected.
Troubleshooting Guide: this compound-Induced Cytotoxicity
This guide provides a structured approach to identifying and mitigating cytotoxicity in your cell line experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly low cell viability after this compound treatment. | High concentration of this compound. | Perform a dose-response study to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration). Start with a wide range of concentrations to identify a non-toxic working concentration. |
| Increased apoptosis detected by flow cytometry or microscopy. | Induction of apoptotic signaling pathways. | Investigate key apoptotic markers such as caspase activation (Caspase-3/7), PARP cleavage, and changes in Bcl-2 family protein expression through Western blotting or specific assays. |
| Discrepancy between different viability assays (e.g., MTT vs. Trypan Blue). | Interference with metabolic assays. | The MTT assay relies on mitochondrial reductase activity. If this compound affects cellular metabolism, it could alter MTT reduction without directly causing cell death. Use a non-metabolic viability assay, such as the Trypan Blue exclusion assay or a propidium iodide-based assay, to confirm cell death. |
| Cell morphology changes (e.g., shrinking, detachment). | Cytotoxic effects leading to cell stress and death. | Document morphological changes using microscopy. Correlate these changes with quantitative viability and apoptosis assays. |
| Reduced cell proliferation over time. | Cytostatic effects of this compound. | Perform a cell proliferation assay (e.g., Ki-67 staining or a long-term growth curve) to distinguish between a cytostatic (inhibition of proliferation) and a cytotoxic (cell-killing) effect. |
Experimental Protocols
Cell Viability Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (and a vehicle control) for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection: Caspase-Glo® 3/7 Assay
Principle: This assay uses a luminogenic substrate containing the DEVD sequence, which is cleaved by activated caspase-3 and -7. This cleavage releases aminoluciferin, which is a substrate for luciferase, generating a luminescent signal proportional to caspase activity.
Methodology:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Compare the luminescent signal of treated cells to the vehicle control to determine the fold-change in caspase-3/7 activity.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action and Potential for Off-Target Effects
References
- 1. This compound, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional and multi-omics signatures of this compound efficacy upon activation of pyruvate kinase in red blood cells from patients with sickle cell disease | Haematologica [haematologica.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Mechanism of Action | PYRUKYND® (this compound) tablets [pyrukynd.com]
Mitapivat Bioavailability in Animal Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving and maintaining the bioavailability of Mitapivat during animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound in common animal models?
Pharmacokinetic studies have demonstrated that this compound exhibits rapid oral absorption and good oral bioavailability in species including rats, dogs, and monkeys.[1] While specific percentages are not consistently reported in publicly available literature, the compound is well-absorbed orally, making it suitable for preclinical and clinical development as an oral therapeutic.[1][2]
Q2: How does food intake affect the bioavailability of this compound?
In Phase 1 human trials, the total plasma exposure (AUC) to this compound was comparable in both fed (with a high-fat meal or soft foods) and fasted states.[3][4] Although food can slow the rate of absorption, leading to a delay in the time to maximum plasma concentration (Tmax) and a lower peak concentration (Cmax), this effect is not considered clinically significant due to the unchanged total exposure. For animal studies, this suggests that while fasting prior to dosing can lead to more consistent and rapid absorption, the overall bioavailability should not be significantly compromised if animals have access to food. For consistency, maintaining a uniform fasting or fed state across all animals in a study is recommended.
Q3: What is the mechanism of action of this compound?
This compound is a first-in-class, oral small molecule that acts as an allosteric activator of the pyruvate kinase (PK) enzyme. By binding to the PK tetramer, it enhances the enzyme's activity. In red blood cells, this activation of the PK-R isoform boosts the glycolytic pathway, leading to an increase in adenosine triphosphate (ATP) levels and a decrease in 2,3-diphosphoglycerate (2,3-DPG). The elevated ATP levels are crucial for maintaining red blood cell integrity and survival.
Q4: What is the recommended formulation for this compound in oral animal studies?
This compound is administered as a sulfate salt, which is described as a white to off-white solid that is slightly soluble in water. For preclinical oral gavage studies, a suspension is often a suitable formulation. Common, non-toxic vehicles for suspensions of slightly soluble compounds include aqueous solutions with suspending agents like carboxymethyl cellulose (CMC) or polyethylene glycol (PEG). A patent for this compound also describes the creation of co-crystals with ascorbic acid or adipic acid to improve solubility, suggesting that pH and formulation excipients can play a role in its dissolution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in plasma concentrations between animals | 1. Inconsistent dosing volume or technique.2. Formulation is not homogenous (drug settling).3. Differences in GI tract physiology (e.g., fed vs. fasted state). | 1. Ensure accurate calibration of dosing equipment and consistent oral gavage technique.2. Vigorously vortex the suspension before drawing each dose to ensure uniformity.3. Standardize the fasting or feeding schedule for all animals in the study cohort. |
| Lower than expected plasma exposure (AUC) | 1. Poor drug dissolution from the formulation.2. Interaction with co-administered drugs. This compound is primarily metabolized by CYP3A enzymes.3. Issues with the health of the animal model affecting absorption. | 1. Re-evaluate the formulation. Consider reducing particle size (micronization) or exploring alternative vehicles or solubilizing excipients.2. Avoid co-administration of strong CYP3A inducers, which can decrease plasma concentrations of this compound.3. Perform a health check of the animals. Ensure there are no underlying gastrointestinal issues that could impair absorption. |
| Precipitation of the compound in the formulation | The drug is only slightly soluble in water. | 1. Prepare the suspension fresh daily.2. If a solution is required, assess the solubility in various pharmaceutically acceptable co-solvents (e.g., PEG 400, propylene glycol) or consider pH adjustment. |
| Unexpected adverse events or toxicity | Abrupt withdrawal of this compound has been associated with acute hemolysis. | Avoid sudden discontinuation of treatment in longer-term studies. Implement a dose-tapering schedule if cessation of treatment is required. |
Data Presentation: Pharmacokinetic Parameters of this compound
While exact bioavailability percentages are not publicly detailed, the table below summarizes the known pharmacokinetic characteristics of this compound from preclinical and clinical studies.
| Parameter | Rat | Dog | Monkey | Human |
| Oral Absorption | Rapid | Rapid | Rapid | Well-absorbed |
| Oral Bioavailability | Good | Good | Good | Good; total exposure not significantly affected by food |
| Distribution | High volume of distribution at steady state | High volume of distribution at steady state | High volume of distribution at steady state | N/A |
| Metabolism | N/A | N/A | N/A | Primarily via CYP3A enzymes |
| Dosing (Clinical) | N/A | N/A | N/A | Starting dose of 5 mg twice daily, titrated up to 50 mg twice daily |
| N/A: Not available in the reviewed public literature. |
Experimental Protocols
Protocol: Oral Bioavailability Study of this compound in Rats
1. Objective: To determine the oral bioavailability and pharmacokinetic profile of a this compound suspension in Sprague-Dawley rats.
2. Materials:
- This compound sulfate powder
- Vehicle: 0.5% (w/v) Sodium Carboxymethyl Cellulose (Na-CMC) in deionized water
- Sprague-Dawley rats (male, 8-10 weeks old)
- Oral gavage needles
- Blood collection supplies (e.g., K2EDTA tubes)
- Analytical standards for this compound
- LC-MS/MS system for bioanalysis
3. Animal Preparation:
- Acclimatize animals for at least 7 days prior to the study.
- House animals in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity).
- Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
4. Formulation Preparation:
- Prepare a suspension of this compound sulfate in 0.5% Na-CMC vehicle to the desired concentration (e.g., 10 mg/mL).
- Use a mortar and pestle to triturate the this compound powder with a small amount of vehicle to form a smooth paste.
- Gradually add the remaining vehicle while stirring to achieve the final volume.
- Vortex the suspension vigorously for 5 minutes before dosing to ensure homogeneity.
5. Study Design (n=5 rats per group):
- Group 1 (Intravenous): Administer a single 1 mg/kg dose of this compound (in a solubilized formulation) via tail vein injection to establish the reference AUC.
- Group 2 (Oral): Administer a single 10 mg/kg dose of the this compound suspension via oral gavage.
6. Dosing and Sample Collection:
- Record the body weight of each animal before dosing to calculate the exact volume.
- For the oral group, keep the suspension stirring during the dosing procedure and vortex between dosing each animal.
- Collect blood samples (approx. 200 µL) from the tail vein or other appropriate site at the following time points:
- Pre-dose (0 h), and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
- Place blood samples into K2EDTA tubes, mix gently, and immediately place on ice.
- Centrifuge the samples at 4°C to separate plasma.
- Store plasma samples at -80°C until bioanalysis.
7. Bioanalysis:
- Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in rat plasma.
- Analyze plasma samples to determine the concentration of this compound at each time point.
8. Pharmacokinetic Analysis:
- Calculate pharmacokinetic parameters (Cmax, Tmax, AUC₀₋ₜ, AUC₀₋ᵢₙf) using non-compartmental analysis software.
- Calculate oral bioavailability (F%) using the formula:
- F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Visualizations
References
- 1. This compound, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hcplive.com [hcplive.com]
- 3. Relative Bioavailability Studies With this compound: Formulation and Food Effect Assessments in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Mitapivat In Vitro Drug-Drug Interaction Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding in vitro drug-drug interaction (DDI) studies of mitapivat. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant induction of CYP3A4 in our in vitro hepatocyte model with this compound. Is this an expected finding?
A1: Yes, this is an expected finding. In vitro studies using cultured human hepatocytes have demonstrated that this compound is an inducer of several cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs). This compound causes concentration-dependent increases in the enzyme activity and mRNA expression of CYP3A4/5, CYP2B6, CYP2C8, CYP2C9, CYP2C19, and UGT1A1.[1]
Troubleshooting Unexpected Results:
-
Low Induction Response: If you observe a lower than expected induction response, verify the concentration of this compound used, the viability and confluency of your hepatocytes, and the incubation time. Ensure that the positive controls (e.g., rifampicin for CYP3A4) are showing the expected level of induction.
-
High Variability: High variability between experiments can be due to differences in hepatocyte donor lots. It is recommended to use hepatocytes from multiple donors to account for inter-individual differences in response.
Q2: What are the expected IC50 values for this compound's inhibition of major CYP enzymes? We are seeing conflicting results in our assays.
A2: Direct inhibition of several major CYP enzymes by this compound is weak. In vitro studies have shown that the IC50 values for the inhibition of CYP2C8, CYP2C9, and CYP2D6 are greater than 100 µM.[2] However, this compound has been identified as a metabolism-dependent inhibitor of CYP3A4/5 (largely irreversible) and CYP2C19 (largely reversible).[2] This means that a metabolite of this compound is responsible for the inhibition, and pre-incubation of this compound with the enzyme system is necessary to observe the inhibitory effect. This compound is also a weak inhibitor of aromatase (CYP19A1) with a reported IC50 of 2.05 µM in human placental microsomes.[1]
Troubleshooting CYP Inhibition Assays:
-
No Inhibition Observed: If you are not observing inhibition of CYP3A4/5 or CYP2C19, ensure that your experimental protocol includes a pre-incubation step to allow for the formation of the inhibitory metabolite.
-
Discrepancies in IC50 Values: The potency of metabolism-dependent inhibition can be influenced by the concentration of NADPH, incubation time, and the specific substrate used in the assay. Standardize these parameters across your experiments to ensure consistency.
Q3: Our experiments suggest that this compound interacts with drug transporters. What is known about these interactions?
A3: In vitro studies have confirmed that this compound interacts with several drug transporters. It is a substrate and an inhibitor of P-glycoprotein (P-gp, ABCB1). The IC50 value for P-gp inhibition has been reported as 12.8 µM.[1] this compound is not a substrate for Breast Cancer Resistance Protein (BCRP). Additionally, this compound has been shown to inhibit the renal uptake transporter Organic Anion Transporter 3 (OAT3) with a Ki value of 12.1 µM. There is also an indication that this compound may be a mild inhibitor of OATP1B1, MATE1, and OCT2.
Troubleshooting Transporter Assays:
-
Inconsistent Efflux Ratios: When evaluating this compound as a P-gp substrate in Caco-2 or MDCK-MDR1 cell models, ensure the cell monolayer integrity is maintained throughout the experiment. Check the expression and functionality of P-gp in your cell line using a known substrate and inhibitor.
-
Variability in Inhibition: The inhibitory potential of this compound on transporters can be sensitive to the experimental conditions, including the substrate concentration and the presence of serum proteins.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro drug-drug interaction studies with this compound.
Table 1: In Vitro Induction of CYP Enzymes and UGT1A1 by this compound in Human Hepatocytes
| Enzyme | Parameter | Emax (fold increase) | EC50 (µM) |
| CYP2B6 | Activity | 5.0 - 12 | 3.3 - 7.2 |
| mRNA Expression | 3.5 - 5.6 | 1.3 - 3.8 | |
| CYP2C8 | Activity | 2.5 - 14 | 0.2 - 7.6 |
| mRNA Expression | 3.1 - 5.0 | 2.2 - 5.8 | |
| CYP2C9 | Activity | 2.0 - 2.1 | 0.4 - 0.6 |
| mRNA Expression | 2.6 - 5.1 | 1.5 - 13 | |
| CYP2C19 | Activity | 3.9 - 4.2 | 2.0 - 3.3 |
| mRNA Expression | NC | NC | |
| CYP3A4/5 | Activity | 1.3 - 3.0 | 1.1 - 1.5 |
| mRNA Expression | 7.2 - 13 | 1.6 - 22 | |
| UGT1A1 | mRNA Expression | 2.8 - 7.9 | 1.6 - 12 |
| NC: Not Calculated |
Table 2: In Vitro Inhibition of CYP Enzymes and Transporters by this compound
| Enzyme/Transporter | Inhibition Type | IC50 / Ki (µM) |
| Aromatase (CYP19A1) | Direct Inhibition | 2.05 |
| CYP2C8 | Direct Inhibition | > 100 |
| CYP2C9 | Direct Inhibition | > 100 |
| CYP2D6 | Direct Inhibition | > 100 |
| CYP3A4/5 | Metabolism-Dependent (Irreversible) | Data not available |
| CYP2C19 | Metabolism-Dependent (Reversible) | Data not available |
| P-glycoprotein (P-gp) | Direct Inhibition | 12.8 |
| Organic Anion Transporter 3 (OAT3) | Direct Inhibition | 12.1 (Ki) |
Experimental Protocols & Visualizations
CYP and UGT Induction in Cultured Human Hepatocytes
Methodology: Cryopreserved human hepatocytes are thawed and plated on collagen-coated plates. After a recovery period, the cells are treated with this compound at various concentrations (e.g., up to 100 µM) or positive controls (e.g., rifampicin for CYP3A4, phenobarbital for CYP2B6) for a specified period (e.g., 48-72 hours). Following treatment, enzyme induction is assessed by measuring changes in both enzyme activity and mRNA expression levels.
-
Enzyme Activity: Specific probe substrates for each CYP isozyme are incubated with the treated hepatocytes. The formation of the corresponding metabolite is then quantified using LC-MS/MS.
-
mRNA Expression: Total RNA is extracted from the hepatocytes, and quantitative real-time PCR (qRT-PCR) is performed to measure the relative expression levels of the target CYP and UGT genes.
Transporter Interaction Assays
Methodology for P-gp Inhibition: Caco-2 cells are cultured on Transwell® inserts to form a polarized monolayer. The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). The transport of a known P-gp substrate (e.g., digoxin) across the Caco-2 monolayer is measured in the presence and absence of various concentrations of this compound. The concentration of the substrate in the receiver compartment is quantified by LC-MS/MS to determine the inhibitory effect of this compound on P-gp-mediated transport and to calculate the IC50 value.
Signaling Pathways in Enzyme Induction
The induction of CYP enzymes by this compound is likely mediated through the activation of nuclear receptors such as the Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR). Upon binding of this compound, these receptors translocate to the nucleus and form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific response elements in the promoter regions of the target genes, leading to increased transcription and subsequent enzyme production.
References
Technical Support Center: Managing Adverse Effects of Mitapivat in Preclinical Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Mitapivat in preclinical animal studies. The information is designed to help anticipate, manage, and interpret potential adverse effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of this compound observed in preclinical models?
A1: this compound is an allosteric activator of pyruvate kinase (PKR), leading to increased ATP and decreased 2,3-diphosphoglycerate (2,3-DPG) levels in erythrocytes.[1][2] In preclinical models, this on-target activity results in improved anemia and reduced hemolysis.[1][3][4] The primary off-target effect identified is mild-to-moderate aromatase inhibition, which can influence sex hormone levels.
Q2: What are the most common adverse effects to monitor for in animal studies?
A2: Based on clinical and preclinical data, researchers should monitor for hematological changes, signs of hepatotoxicity, and hormonal alterations. While often transient and mild in clinical settings, headache, insomnia, and nausea have been reported. In animal models, these may manifest as changes in behavior, activity levels, or food and water intake. Close monitoring of liver enzymes is crucial, as hepatocellular injury has been observed at higher doses in clinical trials.
Q3: Is there a risk of rebound hemolysis upon cessation of this compound treatment?
A3: Yes, abrupt discontinuation of this compound can lead to acute hemolysis and subsequent anemia. It is recommended to gradually taper the dose when discontinuing treatment in animal studies to mitigate this risk.
Q4: What is the known mechanism behind potential hormonal changes, and what should be monitored?
A4: this compound can cause a mild-to-moderate inhibition of the aromatase enzyme. This can lead to decreased levels of estrogen (estrone and estradiol) and a corresponding increase in testosterone, particularly in males. For long-term studies, monitoring of serum sex hormone levels is recommended. The potential impact on bone mineral density due to altered estrogen levels should also be considered.
Troubleshooting Guides
Issue 1: Elevated Liver Enzymes (ALT/AST)
-
Potential Cause: Hepatocellular injury, a potential dose-dependent adverse effect of this compound.
-
Monitoring Protocol:
-
Establish baseline liver function tests (LFTs) before initiating treatment.
-
Monitor LFTs (ALT, AST, bilirubin, ALP) monthly for the first six months of the study, and then periodically for chronic studies.
-
-
Troubleshooting Steps:
-
Confirm Findings: Repeat LFTs to confirm the elevation.
-
Dose Reduction: If elevations are mild (2-3x upper limit of normal), consider a dose reduction and re-evaluate LFTs within 1-2 weeks.
-
Treatment Interruption: For significant elevations (>3-5x upper limit of normal) or signs of liver dysfunction (e.g., jaundice, lethargy), interrupt dosing and monitor LFTs closely until they return to baseline.
-
Histopathology: At the study endpoint, perform a thorough histopathological examination of the liver.
-
Issue 2: Acute Hemolysis Following Treatment Discontinuation
-
Potential Cause: Abrupt withdrawal of this compound leading to rebound hemolysis.
-
Prevention Protocol:
-
Implement a dose-tapering schedule at the end of the treatment period. A suggested tapering schedule could involve reducing the dose by 50% every 3-4 days until the final dose is administered.
-
-
Monitoring During Taper:
-
Monitor complete blood counts (CBC) and markers of hemolysis (LDH, bilirubin) during the tapering period and for at least one week after the final dose.
-
-
Troubleshooting Steps:
-
Reinstate and Taper: If significant hemolysis is observed after abrupt cessation, consider reinstating a low dose of this compound and then implementing a gradual taper.
-
Supportive Care: Provide supportive care as per institutional guidelines for anemic animals.
-
Issue 3: Unexpected Changes in Hematological Parameters or Iron Overload
-
Potential Cause: Complex interactions between this compound's mechanism of action and the underlying disease model, potentially affecting iron handling and erythropoiesis.
-
Monitoring Protocol:
-
Regularly monitor CBC, reticulocyte counts, and markers of hemolysis.
-
In studies involving models with baseline iron overload (e.g., beta-thalassemia), monitor serum iron, ferritin, and transferrin saturation.
-
-
Troubleshooting Steps:
-
Correlate with Efficacy: Determine if the hematological changes are associated with the expected therapeutic effect (e.g., initial reticulocytosis followed by stabilization).
-
Assess Iron Status: In models of thalassemia, this compound has been shown to reduce iron overload. Unexpected increases in iron parameters should be investigated further.
-
Histopathology: At necropsy, assess iron deposition in the liver and spleen.
-
Quantitative Data Summary
Table 1: Summary of this compound Effects in Preclinical Models
| Animal Model | Therapeutic Effects Observed | Reference |
| Wild-type Mice | Increased PKR activity, increased ATP, decreased 2,3-DPG | |
| Hereditary Spherocytosis Mouse Model | Improved anemia, reduced reticulocyte count, decreased markers of hemolysis, reduced spleen weight, reduced hepatic and splenic iron overload | |
| Beta-thalassemia Mouse Model (Hbbth3/+) | Ameliorated ineffective erythropoiesis, improved anemia, reduced iron overload | |
| Sickle Cell Disease (SCD) Townes Mouse Model | Increased ATP, decreased leukocytosis, reduced erythrocyte oxidative stress, decreased percentage of erythrocytes with retained mitochondria |
Table 2: Clinically Observed Adverse Reactions Relevant to Preclinical Monitoring
| Adverse Reaction | Monitoring Parameter | Frequency | Notes | Reference |
| Hepatocellular Injury | ALT, AST, Bilirubin | Baseline, then monthly for 6 months | Observed at higher than approved clinical doses. | |
| Acute Hemolysis | CBC, LDH, Bilirubin | During and after dose tapering | Occurs with abrupt discontinuation. | |
| Hormonal Changes (Aromatase Inhibition) | Serum Estrone, Estradiol, Testosterone | Baseline and at study termination (or periodically in chronic studies) | More pronounced in males. | |
| Hyperuricemia | Serum Uric Acid | Periodically | Reflects altered purine metabolism. |
Experimental Protocols
Protocol 1: Monitoring for Hepatotoxicity
-
Baseline Sample Collection: Prior to the first dose of this compound, collect blood samples for baseline measurement of ALT, AST, total bilirubin, and alkaline phosphatase.
-
Dosing: Administer this compound according to the study protocol.
-
Monthly Monitoring: Collect blood samples monthly for the first six months of the study and analyze for the same liver function parameters.
-
Clinical Observations: Perform daily health checks, noting any signs of jaundice (e.g., yellowing of the ears, mucous membranes) or adverse clinical signs (e.g., lethargy, anorexia).
-
Terminal Organ Collection: At the end of the study, collect the liver for histopathological analysis.
Protocol 2: Dose Tapering to Prevent Rebound Hemolysis
-
Initiation of Taper: One week prior to the planned end of treatment, reduce the daily dose of this compound by 50%.
-
Mid-Taper Assessment: Three to four days after the initial dose reduction, collect a blood sample to assess CBC and markers of hemolysis (LDH, indirect bilirubin).
-
Final Dose: Administer the 50% reduced dose for the final 3-4 days of the treatment period.
-
Post-Treatment Monitoring: One week after the final dose, collect a final blood sample to assess for evidence of hemolysis.
Visualizations
Caption: Mechanism of action of this compound in erythrocytes.
Caption: Experimental workflow for monitoring adverse effects.
Caption: Off-target aromatase inhibition pathway by this compound.
References
- 1. This compound, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of this compound in sickle cell disease (RISE UP): results from the phase 2 portion of a global, double-blind, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pyruvate kinase activator this compound reduces hemolysis and improves anemia in a β-thalassemia mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for Long-Term Mitapivat Treatment In Vitro
Welcome to the technical support center for Mitapivat in vitro studies. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully designing and executing long-term experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a first-in-class, oral, small-molecule allosteric activator of the pyruvate kinase (PK) enzyme.[1] It binds to a site on the PK tetramer that is distinct from the binding site of the endogenous activator, fructose-1,6-bisphosphate (FBP).[1] This binding stabilizes the active tetrameric conformation of the enzyme, enhancing its catalytic activity.[2][3] The primary effect is an increase in the conversion of phosphoenolpyruvate (PEP) to pyruvate, the final step in glycolysis. This boosts the production of adenosine triphosphate (ATP) and reduces levels of the upstream metabolite 2,3-diphosphoglycerate (2,3-DPG).[4] this compound is effective on both wild-type and various mutant forms of the red blood cell specific isoform of pyruvate kinase (PKR).
References
Validation & Comparative
A Comparative Guide to the Efficacy of Mitapivat in Patient-Derived Red Blood Cells
For researchers and professionals in drug development, understanding the efficacy of novel therapeutics at the cellular level is paramount. This guide provides an objective comparison of Mitapivat's performance in patient-derived red blood cells (RBCs) against other therapeutic options for Pyruvate Kinase Deficiency (PKD) and Sickle Cell Disease (SCD). The information is supported by experimental data from clinical trials and ex vivo studies.
This compound: A Novel Activator of Pyruvate Kinase
This compound (brand name Pyrukynd®) is a first-in-class oral activator of the pyruvate kinase (PK) enzyme.[1][2] In healthy red blood cells, PK is a crucial enzyme in the glycolytic pathway, responsible for the final step of glycolysis which produces adenosine triphosphate (ATP), the primary energy currency of the cell. In genetic disorders like PKD, mutations in the PKLR gene lead to deficient PK activity, resulting in decreased ATP production, premature RBC destruction (hemolysis), and chronic anemia.[1][2][3] this compound acts as an allosteric activator of both wild-type and mutated PK, enhancing its enzymatic activity and thereby addressing the underlying metabolic defect in these cells. In SCD, while the primary pathology is the polymerization of hemoglobin S, impaired RBC metabolism and reduced ATP levels are also contributing factors to the disease pathophysiology. This compound's mechanism of increasing ATP and decreasing 2,3-diphosphoglycerate (2,3-DPG) is thought to improve RBC health and reduce sickling.
I. Pyruvate Kinase Deficiency (PKD): this compound vs. Supportive Care
The standard of care for PKD has traditionally been supportive, including blood transfusions to manage severe anemia and splenectomy to reduce the rate of hemolysis.
Quantitative Comparison of Efficacy
| Parameter | This compound (ACTIVATE Trial) | Supportive Care (Blood Transfusion) | Supportive Care (Splenectomy) |
| Hemoglobin (Hb) Response | 40% of patients achieved a sustained Hb increase of ≥1.5 g/dL. | Temporarily increases Hb levels to a target threshold. | Median Hb increase of 1.6 g/dL. |
| Mean Hemoglobin Change | Mean increase of 1.8 g/dL from baseline. | Dependent on transfusion frequency and volume. | Variable, but generally leads to a sustained increase. |
| Markers of Hemolysis | Significant reductions in indirect bilirubin, lactate dehydrogenase (LDH), and reticulocyte count. | Can temporarily reduce markers of hemolysis by diluting the patient's hemolyzing RBCs. | Can reduce hemolysis, leading to decreased bilirubin and LDH, but hemolysis persists. |
| Transfusion Burden | In regularly transfused patients (ACTIVATE-T trial), a reduction in transfusion burden was observed. | The primary intervention for severe anemia. | Can reduce or eliminate the need for transfusions in many patients. |
Signaling Pathway: Glycolysis and this compound's Mechanism of Action
References
- 1. This compound: A Review in Pyruvate Kinase Deficiency in Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treating pyruvate kinase deficiency with this compound: a short communication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyruvate Kinase Deficiency: Current Challenges and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Mitapivat and other pyruvate kinase activators
A Comparative Analysis of Mitapivat and Other Pyruvate Kinase Activators
A Deep Dive into Novel Therapeutic Agents for Hemolytic Anemias
For researchers and professionals in drug development, the emergence of pyruvate kinase (PK) activators marks a significant advancement in the treatment of hemolytic anemias. These small molecule drugs target the underlying metabolic defects in red blood cells (RBCs), offering a novel therapeutic strategy. This guide provides a detailed comparative analysis of this compound (the first-in-class approved PK activator), Etavopivat, and the next-generation activator AG-946, with a focus on their mechanism of action, performance data from clinical and preclinical studies, and detailed experimental methodologies.
Mechanism of Action: Re-energizing Red Blood Cells
Pyruvate kinase is a crucial enzyme in the glycolytic pathway, responsible for the final step of glycolysis which generates ATP, the primary energy currency of the cell. In many hemolytic anemias, including pyruvate kinase deficiency (PKD) and sickle cell disease (SCD), impaired PK activity leads to decreased ATP production and a buildup of the upstream metabolite 2,3-diphosphoglycerate (2,3-DPG). Low ATP levels compromise RBC membrane integrity and survival, while high 2,3-DPG levels decrease hemoglobin's affinity for oxygen, exacerbating conditions like SCD.
This compound, Etavopivat, and AG-946 are all allosteric activators of the red blood cell specific isoform of pyruvate kinase (PKR). They bind to a site on the enzyme distinct from the natural activator, fructose-1,6-bisphosphate (FBP), inducing a conformational change that enhances its activity. This leads to increased ATP production and decreased 2,3-DPG levels, thereby improving RBC health and function.[1]
Comparative Performance Data
The following tables summarize the key efficacy and pharmacodynamic data for this compound, Etavopivat, and AG-946 from available clinical and preclinical studies.
Table 1: Clinical Efficacy in Sickle Cell Disease (SCD)
| Parameter | This compound (Phase 3 - RISE UP)[2][3][4][5] | Etavopivat (Phase 2 - HIBISCUS) |
| Hemoglobin Response | 40.6% of patients achieved a ≥1.0 g/dL increase from baseline (vs. 2.9% placebo, p<0.0001) | 38% (200mg) and 25% (400mg) of patients achieved Hb response at Week 24 (vs. 11% placebo) |
| Mean Hemoglobin Change | +7.69 g/L from baseline (vs. +0.26 g/L placebo, p<0.0001) | +1.11 g/dL (200mg) and +0.73 g/dL (400mg) from baseline at Week 24 (vs. +0.15 g/dL placebo) |
| Annualized Rate of Vaso-Occlusive Crises (VOCs) | 2.62 (vs. 3.05 placebo, not statistically significant) | 46% reduction in annualized VOC rate (1.07 for 200mg, 1.06 for 400mg vs. 1.97 for placebo) |
| Markers of Hemolysis | Significant reduction in indirect bilirubin | Decreased markers of hemolysis |
Table 2: Clinical Efficacy in Pyruvate Kinase Deficiency (PKD)
| Parameter | This compound (Phase 3 - ACTIVATE) |
| Hemoglobin Response | 40% of patients achieved a hemoglobin response (≥1.5 g/dL increase from baseline) vs. 0% on placebo |
| Markers of Hemolysis | Significant improvements in indirect bilirubin, haptoglobin, and reticulocyte counts |
Table 3: Preclinical/Ex Vivo and Pharmacodynamic Data
| Parameter | This compound | Etavopivat | AG-946 (Next-Generation) |
| ATP Levels | Increased in RBCs from healthy volunteers and patients with PKD and SCD | Increased ATP levels observed in patients with SCD | Improved ATP/2,3-DPG ratio in ex vivo treatment of SCD RBCs |
| 2,3-DPG Levels | Reduced in RBCs from healthy volunteers and patients with PKD and SCD | Decreased 2,3-DPG levels observed in patients with SCD | Decreased 2,3-DPG levels in ex vivo treatment of SCD RBCs |
| PKR Thermostability | Significantly increased in ex vivo treatment of SCD RBCs (mean 78% at 100 µM) | Not reported in the provided data | Significantly increased in ex vivo treatment of SCD RBCs (mean 95% at 50 µM) |
| Potency (Ex vivo SCD RBCs) | Beneficial effects observed at 100 µM | Not directly compared | Similar beneficial effects observed at much lower concentrations (1-50 µM) |
Experimental Protocols
Detailed methodologies for the key assays used to evaluate pyruvate kinase activators are provided below.
Pyruvate Kinase (PK) Activity Assay
This is a coupled enzyme assay to determine the rate of pyruvate formation.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.5, containing MgCl2 and KCl.
-
Substrates: Freshly prepare solutions of phosphoenolpyruvate (PEP) and adenosine diphosphate (ADP).
-
Coupling Enzyme System: Lactate dehydrogenase (LDH) and NADH.
-
-
Sample Preparation:
-
Prepare a hemolysate from red blood cells by lysing the cells in a hypotonic buffer and removing the cell debris by centrifugation.
-
-
Assay Procedure:
-
In a temperature-controlled spectrophotometer set to 340 nm, combine the assay buffer, PEP, ADP, NADH, and LDH.
-
Initiate the reaction by adding the hemolysate.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+. The rate of this decrease is proportional to the rate of pyruvate formation by PK.
-
-
Calculation:
-
PK activity is calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) and is typically expressed as units per gram of hemoglobin (U/g Hb).
-
Red Blood Cell (RBC) ATP Measurement Assay
This assay typically uses a luciferase-based system to quantify ATP levels.
Protocol:
-
Sample Preparation:
-
Isolate RBCs from whole blood by centrifugation.
-
Wash the RBCs with phosphate-buffered saline (PBS).
-
Lyse a known number of RBCs using a lysis buffer or by methods such as freeze-thawing.
-
Deproteinize the sample, for example, with trichloroacetic acid (TCA) or perchloric acid (PCA), followed by neutralization.
-
-
Assay Procedure:
-
Prepare an ATP standard curve.
-
Add the deproteinized sample or standard to a luminometer tube or microplate well.
-
Add a luciferin-luciferase reagent to each well.
-
Measure the light output in a luminometer. The amount of light produced is directly proportional to the ATP concentration.
-
-
Calculation:
-
Determine the ATP concentration in the sample by comparing its luminescence to the standard curve. Results are often normalized to hemoglobin concentration.
-
Red Blood Cell (RBC) 2,3-Diphosphoglycerate (2,3-DPG) Measurement Assay
This is an enzymatic assay that measures the consumption of NADH.
Protocol:
-
Sample Preparation:
-
Collect venous blood in heparinized tubes and immediately place on ice.
-
Deproteinize the blood sample with perchloric acid to lyse the RBCs and precipitate proteins.
-
Neutralize the sample with potassium carbonate.
-
Centrifuge to remove the precipitate and collect the supernatant.
-
-
Assay Procedure:
-
The assay is based on the enzymatic cleavage of 2,3-DPG. The subsequent reactions involve the oxidation of NADH, which is monitored spectrophotometrically at 340 nm.
-
-
Calculation:
-
The concentration of 2,3-DPG is calculated based on the change in absorbance and is typically normalized to the hematocrit value.
-
Conclusion
This compound, Etavopivat, and AG-946 represent a promising new class of drugs for the treatment of hemolytic anemias. This compound, as the first approved therapy in this class, has demonstrated significant efficacy in PKD and shows promise in SCD. Etavopivat has also shown positive results in early-phase trials for SCD. The next-generation activator, AG-946, appears to be more potent in preclinical models, suggesting the potential for improved efficacy or lower dosing. Further clinical trials, particularly head-to-head comparisons, will be crucial to fully elucidate the comparative efficacy and safety of these agents and to determine the optimal therapeutic strategy for patients with various hemolytic anemias. The detailed experimental protocols provided in this guide should aid researchers in the continued evaluation and development of this exciting class of therapeutics.
References
- 1. Paper: Etavopivat Reduces Incidence of Vaso-Occlusive Crises in Patients with Sickle Cell Disease: HIBISCUS Trial Phase 2 Results through 52 Weeks [ash.confex.com]
- 2. Agios Announces Topline Results from RISE UP Phase 3 Trial of this compound in Sickle Cell Disease – Agios Pharmaceuticals, Inc. [investor.agios.com]
- 3. Agios reports topline Phase III trial data of this compound for sickle cell disease [clinicaltrialsarena.com]
- 4. sicklecellanemianews.com [sicklecellanemianews.com]
- 5. trial.medpath.com [trial.medpath.com]
Mitapivat's Mechanism of Action: A Cross-Validated Approach in Diverse Hematological Disorders
A Comparative Guide for Researchers and Drug Development Professionals
Mitapivat (brand name Pyrukynd®) is a first-in-class oral activator of the pyruvate kinase (PK) enzyme, representing a significant advancement in the treatment of various hemolytic anemias.[1][2] Its unique mechanism of action, which targets a key enzyme in red blood cell (RBC) glycolysis, has been investigated across multiple disease models, demonstrating a consistent and beneficial impact on RBC health and patient outcomes. This guide provides an objective comparison of this compound's performance in Pyruvate Kinase Deficiency (PKD), Sickle Cell Disease (SCD), and Thalassemia, supported by experimental data from pivotal clinical trials.
Mechanism of Action: Enhancing RBC Energy Metabolism
This compound is an allosteric activator of the pyruvate kinase-R (PKR) isoform, which is predominantly expressed in red blood cells.[3] It binds to a site distinct from the enzyme's natural activator, fructose-1,6-bisphosphate (FBP), inducing a conformational change that stabilizes the active tetrameric state of PKR.[2][3] This enhanced activity of both wild-type and various mutated PKR enzymes leads to several downstream effects:
-
Increased ATP Production: By boosting the final step of glycolysis, this compound increases the production of adenosine triphosphate (ATP), the primary energy currency of the cell. This is crucial for maintaining RBC membrane integrity, ion gradients, and overall survival.
-
Decreased 2,3-Diphosphoglycerate (2,3-DPG) Levels: The activation of PKR leads to a reduction in the upstream glycolytic intermediate, 2,3-DPG. In conditions like SCD, elevated 2,3-DPG levels promote hemoglobin S polymerization and RBC sickling.
-
Improved RBC Health and Lifespan: By restoring cellular energy balance, this compound improves RBC health, reduces hemolysis (premature destruction of red blood cells), and consequently, ameliorates anemia.
Cross-Validation in Different Disease Models
The therapeutic potential of this compound has been evaluated in a range of hereditary hemolytic anemias, demonstrating its efficacy beyond its initial indication for Pyruvate Kinase Deficiency.
Pyruvate Kinase Deficiency (PKD)
PKD is a rare genetic disorder caused by mutations in the PKLR gene, leading to dysfunctional PKR enzymes and chronic hemolytic anemia. This compound directly targets the underlying cause of the disease by activating the mutated PKR enzyme.
Sickle Cell Disease (SCD)
In SCD, the polymerization of hemoglobin S leads to RBC sickling, hemolysis, and vaso-occlusive crises. While the PKR enzyme is not mutated in SCD, the increased metabolic stress on sickle RBCs results in a relative energy deficit. This compound activates the wild-type PKR enzyme, increasing ATP levels to meet the higher energy demands and reducing 2,3-DPG levels, which in turn decreases hemoglobin S polymerization.
Thalassemia
Thalassemia is characterized by ineffective erythropoiesis and hemolysis due to defects in globin chain synthesis. Similar to SCD, the increased oxidative stress and cellular turnover in thalassemic RBCs lead to increased energy requirements. This compound has been shown to improve anemia and markers of hemolysis in preclinical models and clinical trials of both alpha- and beta-thalassemia.
Comparative Efficacy: A Summary of Clinical Trial Data
The efficacy and safety of this compound have been demonstrated in a series of pivotal Phase 3 clinical trials. The following tables summarize the key quantitative outcomes from these studies.
Table 1: Efficacy of this compound in Pyruvate Kinase Deficiency
| Endpoint | ACTIVATE (Non-Transfusion Dependent) | ACTIVATE-T (Transfusion Dependent) |
| Primary Endpoint | Hemoglobin response (≥1.5 g/dL increase) | ≥33% reduction in transfusion burden |
| This compound | 40% | 37% |
| Placebo | 0% | N/A (single-arm study) |
| P-value | <0.001 | 0.0002 |
| Key Secondary Endpoints | ||
| Change in Hemoglobin (g/dL) | Statistically significant improvement vs. placebo | N/A |
| Markers of Hemolysis | Significant improvements in indirect bilirubin, haptoglobin, and reticulocyte counts vs. placebo | Improvements observed |
| Patient-Reported Outcomes | Significant improvements | N/A |
Table 2: Efficacy of this compound in Sickle Cell Disease (RISE UP Trial)
| Endpoint | This compound | Placebo | P-value |
| Primary Endpoint: Hemoglobin Response (≥1 g/dL increase) | 40.6% | 2.9% | Statistically Significant |
| Primary Endpoint: Annualized Rate of Sickle Cell Pain Crises (SCPCs) | 2.62 | 3.05 | Not Statistically Significant |
| Key Secondary Endpoints | |||
| Change in Hemoglobin (g/dL) | Statistically significant improvement | ||
| Change in Indirect Bilirubin | Statistically significant reduction | ||
| Change in Reticulocyte Percentage | -0.0236 | -0.0013 | 0.0001 |
Table 3: Efficacy of this compound in Thalassemia
| Endpoint | ENERGIZE (Non-Transfusion Dependent) | ENERGIZE-T (Transfusion Dependent) |
| Primary Endpoint | Hemoglobin response (≥1 g/dL increase) | ≥50% reduction in transfusion burden |
| This compound | 42.3% | 30.4% |
| Placebo | 1.6% | 12.6% |
| P-value | <0.0001 | 0.0003 |
| Key Secondary Endpoints | ||
| Patient-Reported Fatigue | Significant improvement | Significant improvement |
| Transfusion Reduction Response (≥33%) | N/A | 14.6% vs 1.1% (p<0.0001) |
Experimental Protocols: Pivotal Phase 3 Studies
The clinical development of this compound has been supported by a robust program of Phase 3 trials. Below are the generalized methodologies for these key studies.
ACTIVATE and ACTIVATE-T (Pyruvate Kinase Deficiency)
-
ACTIVATE (NCT03548220): A randomized, double-blind, placebo-controlled trial in adults with PKD who were not regularly transfused. Patients were randomized 1:1 to receive this compound or placebo for 24 weeks. The primary endpoint was a sustained hemoglobin response.
-
ACTIVATE-T (NCT03559699): A single-arm, open-label study in adults with PKD who were regularly transfused. The primary endpoint was the proportion of patients with a ≥33% reduction in transfusion burden over 24 weeks compared to their individual historical transfusion burden.
RISE UP (Sickle Cell Disease)
-
RISE UP (NCT05031780): A global, randomized, double-blind, placebo-controlled Phase 2/3 study in patients with SCD aged 16 years and older. Participants were randomized 2:1 to receive this compound or placebo for 52 weeks. The trial had two primary endpoints: hemoglobin response and the annualized rate of sickle cell pain crises.
ENERGIZE and ENERGIZE-T (Thalassemia)
-
ENERGIZE (NCT04770779): A Phase 3, randomized, double-blind, placebo-controlled study in adults with non-transfusion-dependent alpha- or beta-thalassemia. Patients were randomized 2:1 to this compound or placebo for 24 weeks. The primary endpoint was hemoglobin response.
-
ENERGIZE-T (NCT04770779): A Phase 3, randomized, double-blind, placebo-controlled study in adults with transfusion-dependent alpha- or beta-thalassemia. Patients were randomized 2:1 to this compound or placebo for 48 weeks. The primary endpoint was a transfusion reduction response of ≥50%.
Conclusion
This compound has demonstrated a consistent mechanism of action across different hemolytic anemias, effectively targeting the underlying energy imbalance in red blood cells. Clinical trial data have validated its efficacy in improving hemoglobin levels, reducing hemolysis, and in some cases, decreasing transfusion burden in patients with Pyruvate Kinase Deficiency, Sickle Cell Disease, and Thalassemia. The cross-validation of this compound's therapeutic effect in these distinct disease models underscores the fundamental importance of glycolysis in RBC health and highlights the potential of targeting this pathway for the treatment of a broad range of hematological disorders. Further research and long-term extension studies will continue to elucidate the full clinical benefits and safety profile of this novel therapy.
References
Mitapivat: A Comparative Analysis of In Vitro and In Vivo Efficacy
An objective guide for researchers and drug development professionals on the performance of Mitapivat, a first-in-class pyruvate kinase activator, in preclinical and clinical settings.
This compound (formerly AG-348) is an oral, small-molecule allosteric activator of the enzyme pyruvate kinase (PK), a critical component of the glycolytic pathway in red blood cells (RBCs).[1][2] Its development has marked a significant advancement in the treatment of hemolytic anemias, particularly those characterized by defects in RBC energy metabolism. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, supported by experimental data, to inform further research and development in this area.
Mechanism of Action
This compound is designed to enhance the activity of both wild-type and various mutant forms of the erythrocyte pyruvate kinase (PKR) enzyme.[1][3] By binding to an allosteric site on the PKR tetramer, this compound stabilizes the active conformation of the enzyme.[4] This enhanced activity leads to an increase in adenosine triphosphate (ATP) production and a decrease in 2,3-diphosphoglycerate (2,3-DPG) levels within red blood cells. The restoration of normal energy metabolism in RBCs is believed to improve cell health, reduce hemolysis, and consequently ameliorate anemia.
In Vitro Efficacy
The in vitro effects of this compound have been evaluated in red blood cells from healthy individuals and patients with various hemolytic anemias. These studies consistently demonstrate the drug's ability to directly target and enhance the function of the PKR enzyme.
Key In Vitro Findings:
-
Increased PKR Activity: Ex vivo treatment of RBCs from patients with PK deficiency with this compound resulted in a mean 1.8-fold increase in PK activity. In RBCs from sickle cell disease patients, this compound treatment led to a mean increase of 129% in PKR activity.
-
Enhanced ATP Production: In vitro studies on blood samples from individuals with PK deficiency showed up to a 2.4-fold increase in ATP levels following exposure to this compound. Similarly, in an ex vivo study on RBCs from patients with β-thalassemia/Hb E disease, this compound induced a concentration-dependent increase in ATP levels, ranging from 100% to 140%.
-
Reduced Hemolysis and Oxidative Stress: Treatment of RBCs from non-transfusion-dependent β-thalassemia/Hb E patients with this compound led to a reduction in hemolysis, as indicated by decreased hemoglobin release, and a decrease in intracellular reactive oxygen species (ROS) from 90% to 70% of baseline.
Summary of In Vitro Efficacy Data
| Parameter Measured | Disease Model | Key Result | Reference |
| PK Activity | Pyruvate Kinase Deficiency | Mean 1.8-fold increase | |
| PK Activity | Sickle Cell Disease | Mean 129% increase | |
| ATP Levels | Pyruvate Kinase Deficiency | Up to 2.4-fold increase | |
| ATP Levels | β-thalassemia/Hb E | 100% to 140% increase | |
| Hemolysis | β-thalassemia/Hb E | 90% to 70% decrease in Hb release | |
| Reactive Oxygen Species (ROS) | β-thalassemia/Hb E | 90% to 70% decrease in MFI |
Experimental Protocol: Ex Vivo RBC Treatment Assay
The following provides a generalized workflow for a typical ex vivo study evaluating the effect of this compound on red blood cells.
Methodology:
-
Blood Collection: Whole blood samples are collected from consented patients and healthy donors.
-
RBC Isolation: Red blood cells are isolated from whole blood, typically by centrifugation, and washed to remove plasma and other blood components.
-
Incubation: Isolated RBCs are incubated with a range of this compound concentrations (e.g., 0.002 to 10 µM) or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 24 hours).
-
Downstream Assays: Following incubation, cells are lysed, and various parameters are measured.
-
PK Activity Assay: The rate of pyruvate formation is measured to determine PK enzyme activity.
-
ATP Measurement: Intracellular ATP levels are quantified, often using luminescence-based assays.
-
Hemolysis Assay: The amount of hemoglobin released into the supernatant is measured as an indicator of red blood cell lysis.
-
ROS Assay: Intracellular reactive oxygen species are measured using fluorescent probes.
-
-
Data Analysis: Results from this compound-treated samples are compared to vehicle-treated controls to determine the drug's effect.
In Vivo Efficacy
The in vivo efficacy of this compound has been investigated in animal models and multiple clinical trials, demonstrating its potential to translate the biochemical effects observed in vitro into clinically meaningful benefits for patients.
Key In Vivo Findings:
-
Animal Models: In a mouse model of β-thalassemia (Hbbth3/+), oral administration of this compound ameliorated ineffective erythropoiesis and anemia. The treatment also led to increased ATP, reduced reactive oxygen species production, and improved mitochondrial function in erythroblasts.
-
Pyruvate Kinase Deficiency: In the Phase 3 ACTIVATE trial for adults with PK deficiency who were not regularly transfused, 40% of patients in the this compound arm achieved a hemoglobin response, compared to 0% in the placebo arm.
-
Sickle Cell Disease: The RISE UP Phase 3 trial in patients with sickle cell disease met its primary endpoint of hemoglobin response, with a statistically significant improvement compared to placebo. While a trend towards a reduction in the annualized rate of sickle cell pain crises was observed, it did not reach statistical significance. However, patients who achieved a hemoglobin response experienced clinically meaningful benefits in pain crises and fatigue.
-
Thalassemia: In a Phase 2 study of adults with non-transfusion-dependent α- or β-thalassemia, this compound demonstrated durable improvements in hemoglobin concentration and reduced markers of hemolysis and ineffective erythropoiesis for up to 72 weeks. The subsequent Phase 3 ENERGIZE-T trial in transfusion-dependent thalassemia patients showed a statistically significant reduction in transfusion burden compared to placebo.
Summary of In Vivo Efficacy Data
| Indication | Trial/Study | Key Endpoint(s) | Result | Reference |
| β-thalassemia | Mouse Model (Hbbth3/+) | Anemia and Erythropoiesis | Amelioration of ineffective erythropoiesis and anemia | |
| Pyruvate Kinase Deficiency | Phase 3 (ACTIVATE) | Hemoglobin Response | 40% in this compound group vs. 0% in placebo group | |
| Sickle Cell Disease | Phase 3 (RISE UP) | Hemoglobin Response | Statistically significant improvement vs. placebo | |
| Sickle Cell Disease | Phase 3 (RISE UP) | Annualized Rate of Pain Crises | Trend towards reduction, not statistically significant | |
| Thalassemia (non-transfusion dependent) | Phase 2 Extension | Hemoglobin and Hemolysis Markers | Sustained improvements for up to 72 weeks | |
| Thalassemia (transfusion dependent) | Phase 3 (ENERGIZE-T) | Transfusion Reduction Response | 30.4% in this compound group vs. 12.6% in placebo group |
Experimental Protocol: Clinical Trial Workflow
The following diagram illustrates a typical workflow for a pivotal clinical trial investigating the efficacy and safety of this compound.
Methodology (based on the RISE UP trial):
-
Patient Population: Enrollment of patients with a confirmed diagnosis of the target disease (e.g., sickle cell disease), meeting specific age and disease severity criteria.
-
Study Design: A randomized, double-blind, placebo-controlled study.
-
Randomization: Patients are randomly assigned to receive either this compound or a matching placebo, often in a 2:1 ratio.
-
Treatment Period: A fixed-duration double-blind treatment period (e.g., 52 weeks).
-
Efficacy and Safety Assessments: Regular monitoring of primary and secondary endpoints, including hemoglobin levels, rates of clinical events (e.g., pain crises), biomarkers of hemolysis, and adverse events.
-
Open-Label Extension: Following the double-blind phase, eligible patients may have the option to enter an open-label extension to receive this compound.
Conclusion
The collective evidence from in vitro and in vivo studies provides a robust validation of this compound's mechanism of action and its therapeutic potential across a range of hemolytic anemias. In vitro experiments have been crucial in elucidating the direct effects of this compound on red blood cell metabolism, demonstrating its ability to activate the PKR enzyme, increase ATP levels, and reduce cellular damage. These findings have been successfully translated into the in vivo setting, where this compound has shown clinically significant improvements in hemoglobin levels, markers of hemolysis, and, in some patient populations, a reduction in disease-related complications. The data from both preclinical models and human clinical trials support the continued investigation and use of this compound as a targeted therapy for diseases driven by impaired red blood cell energy metabolism.
References
- 1. This compound, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sicklecellanemianews.com [sicklecellanemianews.com]
- 3. Mechanism of Action | PYRUKYND® (this compound) tablets [pyrukynd.com]
- 4. The pyruvate kinase activator this compound reduces hemolysis and improves anemia in a β-thalassemia mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Mitapivat: A Comparative Guide to Metabolic Modulators in Hemolytic Anemias
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mitapivat (Pyrukynd), a first-in-class pyruvate kinase (PK) activator, against other known metabolic modulators used in the treatment of hemolytic anemias. The following sections detail the mechanism of action, comparative efficacy, and underlying experimental protocols to support further research and development in this field.
Introduction to this compound and Metabolic Modulation
This compound is an oral, allosteric activator of the pyruvate kinase enzyme, a critical component of the glycolytic pathway in red blood cells (RBCs). By enhancing the activity of both wild-type and various mutant forms of erythrocyte pyruvate kinase (PKR), this compound increases the production of adenosine triphosphate (ATP) and decreases levels of 2,3-diphosphoglycerate (2,3-DPG).[1][2] This dual effect improves RBC energy levels, prolongs their lifespan, reduces hemolysis, and ultimately ameliorates anemia.[1][3] this compound is approved for the treatment of hemolytic anemia in adults with pyruvate kinase deficiency (PKD) and is under investigation for other hereditary hemolytic anemias like sickle cell disease (SCD) and thalassemia.[1]
This guide benchmarks this compound against other pyruvate kinase activators, such as Etavopivat and Tebapivat (AG-946), and a metabolic modulator with a distinct mechanism, Luspatercept.
Comparative Efficacy of Metabolic Modulators
The following tables summarize the key efficacy data from clinical trials of this compound and its comparators. It is important to note that the data presented are from separate studies and not from direct head-to-head trials, which may limit direct comparability.
Pyruvate Kinase Activators in Sickle Cell Disease (SCD)
| Compound | Trade Name | Dosage in Study | Mean Hemoglobin (Hb) Change from Baseline | Mean ATP Change from Baseline | Mean 2,3-DPG Change from Baseline | Clinical Trial Identifier |
| This compound | Pyrukynd | 50 mg and 100 mg twice daily | Statistically significant increase vs. placebo | Increased | Decreased | NCT04000165 |
| Etavopivat (FT-4202) | - | 400 mg once daily | 1.6 g/dL (mean maximal increase) | Nearly doubled | ~30% reduction | NCT03815695 |
| Tebapivat (AG-946) | - | 2 mg and 5 mg once daily | 1.2 g/dL (2 mg cohort) | Increased | Decreased | NCT05490446 |
A systematic review and meta-analysis of four clinical trials involving 99 SCD patients treated with either this compound or Etavopivat showed a statistically significant mean increase in hemoglobin of 1.15 g/dL. The treatment also led to significant reductions in lactate dehydrogenase (LDH) and absolute reticulocyte count, indicating decreased hemolysis.
Luspatercept in Beta-Thalassemia
Luspatercept is a first-in-class erythroid maturation agent that works by a different mechanism than pyruvate kinase activators. It is a recombinant fusion protein that acts as a ligand trap for members of the TGF-β superfamily, thereby reducing Smad2/3 signaling and promoting late-stage erythropoiesis.
| Compound | Trade Name | Dosage in Study | Primary Efficacy Endpoint | Clinical Trial Identifier |
| Luspatercept | Reblozyl | 1.0 to 1.25 mg/kg every 21 days | ≥33% reduction in red cell transfusion volume in 21.4% of patients vs. 4.5% on placebo over a 12-week period. | BELIEVE (NCT02604433) |
Signaling Pathways and Experimental Workflows
Mechanism of Action of Pyruvate Kinase Activators
The following diagram illustrates the mechanism of action of pyruvate kinase activators in red blood cells.
Caption: Mechanism of action of this compound as a pyruvate kinase activator.
Luspatercept Signaling Pathway in Erythropoiesis
This diagram illustrates the signaling pathway affected by Luspatercept.
Caption: Luspatercept mechanism of action in promoting erythroid maturation.
Experimental Workflow for Assessing RBC Metabolism
The following diagram outlines a typical workflow for measuring key metabolic parameters in red blood cells.
References
Meta-analysis of clinical trial data for Mitapivat in hemolytic anemias
A comparative guide for researchers and drug development professionals on the efficacy and safety of Mitapivat across various hemolytic anemias, based on pivotal clinical trial data.
This compound (marketed as Pyrukynd®) is an oral, first-in-class activator of the pyruvate kinase (PK) enzyme. It has been approved for the treatment of hemolytic anemia in adults with Pyruvate Kinase (PK) deficiency and is under investigation for other hemolytic anemias.[1][2] This guide provides a meta-analysis of the clinical trial data for this compound in PK deficiency, sickle cell disease (SCD), and thalassemia, presenting a comprehensive comparison of its performance, supported by experimental data from key clinical trials.
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from the pivotal clinical trials of this compound in Pyruvate Kinase Deficiency (ACTIVATE and ACTIVATE-T), Sickle Cell Disease (RISE UP), and Thalassemia (ENERGIZE and ENERGIZE-T).
Table 1: Efficacy of this compound in Pyruvate Kinase Deficiency
| Clinical Trial | Patient Population | Primary Endpoint | This compound | Placebo/Control | P-value |
| ACTIVATE | Adults with PK deficiency, not regularly transfused | Hemoglobin response (≥1.5 g/dL sustained increase) | 40% | 0% | <0.0001 |
| ACTIVATE-T | Adults with PK deficiency, regularly transfused | ≥33% reduction in transfusion burden | 37% | N/A (single-arm) | 0.0002 |
Data sourced from ACTIVATE and ACTIVATE-T clinical trials.[3][4][5]
Table 2: Efficacy of this compound in Sickle Cell Disease
| Clinical Trial | Patient Population | Primary Endpoint | This compound | Placebo | P-value |
| RISE UP | Adults and adolescents (≥16 years) with SCD | Hemoglobin response (≥1.0 g/dL increase) | 40.6% | 2.9% | Statistically Significant |
| Annualized rate of sickle cell pain crises (SCPCs) | 2.62 | 3.05 | Not Statistically Significant |
Data sourced from the RISE UP Phase 3 trial.
Table 3: Efficacy of this compound in Thalassemia
| Clinical Trial | Patient Population | Primary Endpoint | This compound | Placebo | P-value |
| ENERGIZE | Adults with non-transfusion-dependent α- or β-thalassemia | Hemoglobin response (≥1.0 g/dL increase) | 42.3% | 1.6% | <0.0001 |
| ENERGIZE-T | Adults with transfusion-dependent α- or β-thalassemia | Transfusion reduction response (≥50% reduction) | 30.4% | 12.6% | 0.0003 |
Data sourced from the ENERGIZE and ENERGIZE-T Phase 3 studies.
Experimental Protocols
Detailed methodologies for the key clinical trials cited are provided below.
ACTIVATE Trial (NCT03548220)
-
Study Design: A phase 3, randomized, double-blind, placebo-controlled study.
-
Patient Population: Adult patients with PK deficiency who were not receiving regular blood transfusions.
-
Intervention: Patients were randomized to receive either this compound or a placebo.
-
Primary Endpoint: The proportion of patients who achieved a sustained hemoglobin increase of ≥1.5 g/dL.
ACTIVATE-T Trial (NCT03559699)
-
Study Design: A multicenter, open-label, single-arm, phase 3 trial.
-
Patient Population: Adults (aged ≥18 years) with a clinical laboratory confirmation of PK deficiency receiving regular transfusions (at least six episodes in the previous year).
-
Intervention: Participants received oral this compound during a 16-week dose-optimization period (5 mg, 20 mg, 50 mg twice daily) followed by a 24-week fixed-dose period.
-
Primary Endpoint: A reduction in transfusion burden of ≥33% in the number of red blood cell units transfused.
RISE UP Trial (NCT05031780)
-
Study Design: A global, randomized, double-blind, placebo-controlled Phase 3 trial.
-
Patient Population: 207 patients aged 16 years or older with sickle cell disease who experienced between two and 10 sickle cell pain crises in the 12 months prior to screening and had a hemoglobin concentration between 5.5 and 10.5 g/dL.
-
Intervention: Participants were randomized 2:1 to receive oral this compound (100 mg twice daily) or a matched placebo for 52 weeks.
-
Primary Endpoints: Hemoglobin response (≥1.0 g/dL increase from baseline in average hemoglobin from week 24 through week 52) and the annualized rate of sickle cell pain crises (SCPCs).
ENERGIZE Trial
-
Study Design: A phase 3 study.
-
Patient Population: 194 adults with non-transfusion-dependent alpha- or beta-thalassemia.
-
Intervention: Patients were randomly assigned 2:1 to receive this compound 100 mg twice daily or a placebo for 24 weeks.
-
Primary Endpoint: Hemoglobin response, defined as a 1 g/dL or greater increase in average hemoglobin concentration over weeks 12 to 24 compared with baseline levels.
ENERGIZE-T Trial (NCT04770779)
-
Study Design: A Phase 3, open-label, double-blind, placebo-controlled study.
-
Patient Population: 258 adults with transfusion-dependent alpha- or beta-thalassemia.
-
Intervention: Patients were randomized 2:1 to receive this compound 100 mg twice daily or a placebo for 48 weeks.
-
Primary Endpoint: Transfusion reduction response (TRR), defined as a ≥50% reduction in transfused red blood cell (RBC) units with a reduction of ≥2 units of transfused RBCs in any consecutive 12-week period through Week 48 compared with baseline.
Mechanism of Action and Experimental Workflows
The following diagrams illustrate the signaling pathway of this compound and the general workflow of the pivotal clinical trials.
Caption: Mechanism of action of this compound in red blood cells.
Caption: Generalized workflow for this compound clinical trials.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. This compound: A Review in Pyruvate Kinase Deficiency in Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in adult patients with pyruvate kinase deficiency receiving regular transfusions (ACTIVATE-T): a multicentre, open-label, single-arm, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: A Quinolone Sulfonamide to Manage Hemolytic Anemia in Adults With Pyruvate Kinase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Mitapivat: A Procedural Guide
For researchers and professionals in the drug development sphere, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides a comprehensive, step-by-step approach to the proper disposal of Mitapivat, a pyruvate kinase activator. Adherence to these procedures is essential for maintaining laboratory safety and environmental integrity.
Core Safety and Handling Protocols
Before addressing disposal, it is crucial to understand the proper handling and storage requirements for this compound to minimize waste and prevent accidental exposure.
General Handling:
-
Avoid all direct contact with the substance. Do not inhale dust or aerosols, and prevent contact with eyes and skin.[1][2][3]
-
Operations should be conducted in areas with adequate exhaust ventilation.[1][2]
-
Personal Protective Equipment (PPE) is mandatory. This includes protective gloves, safety goggles with side-shields, and appropriate respiratory protection.
Storage:
-
Keep containers tightly sealed.
-
Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.
| Parameter | Value | Source |
| Recommended Storage Temperature (Powder) | -20°C | |
| Recommended Storage Temperature (in Solvent) | -80°C | |
| Stability (Powder at -20°C) | 3 years | |
| Stability (Powder at 4°C) | 2 years |
Experimental Workflow for this compound Waste Management
The following diagram outlines the decision-making process and procedural flow for the safe management and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe segregation and disposal of this compound waste.
Step-by-Step Disposal and Decontamination Protocols
The proper disposal of this compound is not merely a suggestion but a regulatory necessity. As a substance classified as very toxic to aquatic life with long-lasting effects, improper disposal can have significant environmental consequences.
Protocol 1: Disposal of Unused or Expired this compound
-
Do Not Discard in General Waste or Drains: Under no circumstances should this compound be disposed of via standard trash or flushed down the sewer system. Pharmaceutical waste is considered hazardous and requires special treatment.
-
Segregation: Keep the original product in its container. Do not mix with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Labeling: Ensure the container is clearly labeled with the chemical name "this compound" and any associated hazard symbols.
-
Contact EHS: Package the labeled container for disposal according to your institution's specific procedures for hazardous chemical waste. This typically involves placing it in a designated waste accumulation area.
-
Final Disposal: The final step must be disposal via an approved and licensed hazardous waste treatment facility. Your institution's EHS department will manage the collection and transfer to such a facility.
Protocol 2: Management of Accidental Spills and Contaminated Materials
In the event of a spill, immediate and correct action is required to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.
-
Utilize Full PPE: Before cleanup, don all required personal protective equipment.
-
Containment: Prevent any further spread of the material. Keep the substance away from drains and water courses.
-
Cleanup Procedure:
-
For powdered this compound, carefully sweep or vacuum the material, avoiding dust generation.
-
For solutions, absorb the liquid with an inert, finely-powdered binding material such as diatomite or universal binders.
-
-
Decontamination: Scrub all affected surfaces and equipment with alcohol to decontaminate them.
-
Waste Collection: Collect all contaminated materials (absorbent material, used PPE, cleaning cloths) into a sealable, clearly labeled hazardous waste container.
-
Disposal: Dispose of the contaminated material by following the same procedure outlined in Protocol 1 for hazardous chemical waste.
Protocol 3: Disposal of Empty Containers
Even empty containers may retain residual amounts of this compound and should be handled as hazardous waste.
-
Decontamination: If possible and safe, rinse the container three times with a suitable solvent (e.g., alcohol). Collect the rinsate as hazardous waste.
-
Labeling: Deface the original product label to prevent misuse.
-
Disposal: Dispose of the rinsed container or the unrinsed container as hazardous chemical waste, following your institution's EHS guidelines.
By strictly following these protocols, research professionals can ensure the safe handling and disposal of this compound, upholding their commitment to laboratory safety, regulatory compliance, and environmental stewardship. For any uncertainty, always consult your institution's EHS department for guidance.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Mitapivat
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, procedural information for the safe handling and disposal of Mitapivat, an activator of the pyruvate kinase enzyme. Adherence to these protocols is critical to minimize exposure risks and ensure the integrity of your research.
Personal Protective Equipment (PPE) for this compound
When handling this compound, a comprehensive approach to personal protection is necessary to prevent contact, inhalation, and ingestion. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to provide comprehensive protection against splashes. |
| Hand Protection | Protective Gloves | Chemically resistant gloves are mandatory. The specific glove material should be chosen based on the solvent being used with this compound. |
| Body Protection | Impervious Clothing | A lab coat or other forms of impervious clothing should be worn to protect the skin and personal clothing from contamination. |
| Respiratory Protection | Suitable Respirator | Use in well-ventilated areas. A respirator is necessary when there is a risk of inhaling dust or aerosols. |
Procedural Guidance for Handling and Disposal
A systematic workflow is crucial for safely managing this compound from receipt to disposal. The following diagram outlines the key steps and decision points for handling this compound.
Step-by-Step Handling and Emergency Protocols
Engineering Controls and Storage:
-
Ventilation: Always handle this compound in an area with adequate exhaust ventilation.[1][2] A chemical fume hood is recommended for weighing and preparing solutions.
-
Safety Stations: Ensure that a safety shower and an eye wash station are readily accessible.[2][3]
-
Storage: Store this compound in a cool, well-ventilated place, away from direct sunlight and sources of ignition.[2] Keep the container tightly sealed.
Standard Handling Procedure:
-
Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.
-
Avoid Contamination: Prevent the formation of dust and aerosols. Avoid direct contact with the skin and eyes, and do not inhale the powder or any resulting solutions.
-
Post-Handling: After handling, wash your hands thoroughly.
Emergency First Aid Measures:
In the event of accidental exposure, follow these first aid procedures immediately:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for several minutes. If present, remove contact lenses and continue to rinse. Seek prompt medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing and seek medical advice if irritation develops.
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult, provide assistance and seek medical attention.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting and call a physician immediately.
Disposal Plan:
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
-
Waste Collection: Collect all waste materials, including unused this compound and contaminated consumables (e.g., gloves, wipes), in a designated and approved waste container.
-
Labeling: Clearly label the waste container with its contents.
-
Disposal: Dispose of the container through an approved waste disposal facility. This compound is very toxic to aquatic life with long-lasting effects, so avoid releasing it into the environment.
By implementing these safety and handling protocols, you can create a secure research environment and contribute to a culture of safety within your organization.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
